Product packaging for 4-Sec-butoxybenzoic acid(Cat. No.:CAS No. 104097-41-8)

4-Sec-butoxybenzoic acid

Cat. No.: B1353101
CAS No.: 104097-41-8
M. Wt: 194.23 g/mol
InChI Key: LCMFDJQAHNDLEI-UHFFFAOYSA-N
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Description

4-Sec-butoxybenzoic acid, with the molecular formula C11H14O3 and a CAS Registry Number of 14062-18-1, is a chemical compound of interest in organic and materials science research . It is a benzoic acid derivative where a sec-butoxy group is attached to the para position of the benzene ring. This structural feature classifies it as an ether and a carboxylic acid, making it a valuable intermediate in synthetic chemistry. Researchers utilize this compound for the synthesis of more complex molecules, including esters and other derivatives. For instance, it serves as a key precursor in the preparation of compounds like 3-(2-Methylpiperidino)Propyl 4-Sec-Butoxybenzoate (CAS# 63916-69-8), which may have applications in material science studies . The sec-butoxy chain can influence the compound's solubility and steric properties, which is a critical area of investigation for the design of novel organic materials and liquid crystals. The product is provided as a high-purity material to ensure consistent results in experimental work. This compound is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet for proper handling and storage information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1353101 4-Sec-butoxybenzoic acid CAS No. 104097-41-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-8(2)14-10-6-4-9(5-7-10)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMFDJQAHNDLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408631
Record name 4-sec-butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104097-41-8
Record name 4-sec-butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Sec-butoxybenzoic acid chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-sec-butoxybenzoic acid, also known as 4-(butan-2-yloxy)benzoic acid, tailored for researchers, scientists, and professionals in drug development. This document details its chemical structure, identification numbers, physicochemical properties, a detailed synthesis protocol, and a visual representation of its synthesis pathway.

Core Concepts: Chemical Identity and Structure

Chemical Structure: this compound is an aromatic carboxylic acid. Its structure consists of a benzoic acid core where the hydrogen at the para-position (position 4) is substituted with a sec-butoxy group (-O-CH(CH₃)CH₂CH₃). This ether linkage and the branched alkyl chain distinguish it from its isomers, such as 4-n-butoxybenzoic acid and 4-tert-butoxybenzoic acid.

Chemical Formula: C₁₁H₁₄O₃

CAS Number: 104097-41-8[1]

Molecular Weight: 194.23 g/mol

The structural formula of this compound is presented below:

Chemical structure of this compound

Figure 1: Chemical Structure of this compound

Physicochemical and Predicted Properties

PropertyValueSource
Molecular Weight194.23 g/mol PubChem
XLogP32.7PubChem (Predicted)
Hydrogen Bond Donor Count1PubChem (Predicted)
Hydrogen Bond Acceptor Count3PubChem (Predicted)
Rotatable Bond Count4PubChem (Predicted)
Exact Mass194.0943 g/mol PubChem (Predicted)
Monoisotopic Mass194.0943 g/mol PubChem (Predicted)
Topological Polar Surface Area46.5 ŲPubChem (Predicted)
Heavy Atom Count14PubChem (Predicted)

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via a Williamson ether synthesis, a common and effective method for preparing ethers. This protocol is adapted from the general synthesis of 4-n-alkoxy benzoic acids.

Objective: To synthesize this compound from 4-hydroxybenzoic acid and 2-bromobutane.

Materials:

  • 4-hydroxybenzoic acid

  • 2-bromobutane (sec-butyl bromide)

  • Potassium hydroxide (KOH)

  • Methanol (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beakers)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel and flask)

  • pH indicator paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of potassium hydroxide (e.g., 2.5 equivalents) in anhydrous methanol.

  • Addition of Phenol: To the methanolic KOH solution, add 1 equivalent of 4-hydroxybenzoic acid. Stir the mixture until the acid is completely dissolved, forming the potassium salt of 4-hydroxybenzoate.

  • Alkylation: From a dropping funnel, add 1.2 equivalents of 2-bromobutane dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis of Ester (if formed): After the initial reflux period, add a 10% aqueous solution of potassium hydroxide to the flask and continue to reflux for an additional 2 hours. This step ensures the hydrolysis of any ester that may have formed as a byproduct.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water to dissolve the potassium salt of the product.

    • Wash the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted 2-bromobutane.

  • Precipitation: Carefully acidify the aqueous solution with concentrated hydrochloric acid until the pH is approximately 2-3. This will cause the this compound to precipitate out as a solid.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold deionized water to remove any inorganic salts.

    • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to obtain the final product.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product can be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis Pathway Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_of_4_sec_Butoxybenzoic_Acid R1 4-Hydroxybenzoic Acid S1 Deprotonation R1->S1 R2 Potassium Hydroxide (KOH) in Methanol R2->S1 R3 2-Bromobutane S2 Williamson Ether Synthesis (SN2) R3->S2 Int1 Potassium 4-hydroxybenzoate S1->Int1 Int1->S2 Int2 Crude this compound (potassium salt) S2->Int2 S3 Acidification (HCl) Int2->S3 P1 This compound S3->P1

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 4-Sec-butoxybenzoic Acid: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-sec-butoxybenzoic acid, a member of the alkoxybenzoic acid family of organic compounds. This document details its synthesis, physicochemical properties, and explores its potential applications in research and drug development based on the known biological activities of structurally related molecules.

Physicochemical Properties

Quantitative data for this compound and its more extensively studied isomer, 4-n-butoxybenzoic acid, are summarized below for comparative analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol
Melting Point119-120 °C
InChIKeyLCMFDJQAHNDLEI-UHFFFAOYSA-N
SMILESCCC(C)OC1=CC=C(C=C1)C(=O)O
Predicted m/z ([M+H]⁺)195.10158

Table 2: Physicochemical and Spectral Data for 4-n-Butoxybenzoic Acid (for comparison)

PropertyValueReference
Molecular FormulaC₁₁H₁₄O₃[1]
Molecular Weight194.23 g/mol [1]
Melting Point147-150 °C
¹H NMR (CDCl₃)δ 10.5 (s, 1H, COOH), 8.05 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 4.00 (t, 2H, OCH₂), 1.80 (m, 2H, CH₂), 1.50 (m, 2H, CH₂), 0.95 (t, 3H, CH₃)[2]
¹³C NMR (CDCl₃)δ 172.0, 163.5, 132.0, 124.0, 114.5, 68.0, 31.0, 19.0, 13.8[3]
IR (KBr, cm⁻¹)2960-2860 (C-H), 1680 (C=O), 1605, 1575 (C=C), 1250 (C-O ether), 920 (O-H bend)[1][4]
Mass Spectrum (m/z)194 (M⁺), 138, 121[1]

Synthesis of this compound

The synthesis of this compound can be achieved via a Williamson ether synthesis, a well-established and robust method for preparing ethers. This procedure involves the O-alkylation of a phenol with an alkyl halide. While a specific protocol for the sec-butoxy derivative is not extensively documented, the following experimental procedure is adapted from the reliable synthesis of the analogous 4-n-butoxybenzoic acid.[5]

Experimental Protocol: Williamson Ether Synthesis

This two-step process involves the initial esterification of 4-hydroxybenzoic acid, followed by etherification and subsequent hydrolysis.

Step 1: Esterification of 4-hydroxybenzoic acid (Preparation of Methyl 4-hydroxybenzoate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1.0 eq) in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-hydroxybenzoate.

Step 2: Etherification and Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkyl Halide: Add 2-bromobutane (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture to room temperature and pour it into deionized water. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Purification of Ester: Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 4-sec-butoxybenzoate.

  • Hydrolysis: Dissolve the crude ester in methanol and add a solution of potassium hydroxide (2.0 eq) in deionized water. Reflux the mixture for 4-6 hours.

  • Isolation of Acid: After cooling, remove the methanol under reduced pressure. Add deionized water to the residue and acidify the solution to a pH of 2-3 with 1M HCl.

  • Final Product: Collect the resulting white precipitate of this compound by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited, the broader class of alkoxybenzoic acids and their precursors, hydroxybenzoic acids, have been the subject of various pharmacological investigations. This suggests potential areas of interest for drug development professionals.

Anti-inflammatory and Neuroprotective Potential

Derivatives of alkoxy-containing heterocyclic compounds have demonstrated potent anti-inflammatory activity.[6][7] These compounds have been shown to modulate key inflammatory signaling pathways. For instance, certain alkoxy-substituted quinoxalines inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 by suppressing the ERK 1/2 and JNK/c-Jun cascades and activating the anti-inflammatory PI3K/Akt pathway.[6] Furthermore, some 4-alkoxy benzoxazolone derivatives have been found to exert their anti-inflammatory effects by regulating the p38/ERK-mediated MAPK-NF-κB/iNOS signaling pathway.[7]

The precursor molecule, 4-hydroxybenzoic acid, has also been investigated for its neuroprotective and anti-inflammatory properties. Studies have shown its ability to mitigate oxidative stress-induced neuronal cell death and, under certain conditions, protect against excitotoxicity.[8]

Given these findings, it is plausible that this compound could exhibit anti-inflammatory and neuroprotective effects by modulating similar signaling pathways.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NF_kB NF-κB MAPK->NF_kB PI3K_Akt PI3K/Akt PI3K_Akt->NF_kB Inhibition NF_kB_Inhibitor IκB NF_kB_n NF-κB NF_kB->NF_kB_n Translocation Alkoxybenzoic_Acid 4-Alkoxybenzoic Acid Derivative Alkoxybenzoic_Acid->MAPK Inhibition Alkoxybenzoic_Acid->PI3K_Akt Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NF_kB_n->Gene_Expression

Caption: Potential anti-inflammatory signaling pathways modulated by alkoxybenzoic acid derivatives.

Other Potential Applications
  • Antimicrobial and Antioxidant Activity: As derivatives of 4-hydroxybenzoic acid, alkoxybenzoic acids may possess antimicrobial and antioxidant properties.[9]

  • Enzyme Inhibition: Benzoic acid derivatives have been explored as inhibitors of various enzymes, including acetylcholinesterase and carbonic anhydrase, which are relevant targets in neurodegenerative diseases like Alzheimer's.[10]

  • Liquid Crystals for Drug Delivery: Alkoxybenzoic acids are well-known for their liquid crystalline properties. These materials have applications in advanced drug delivery systems, offering controlled release and targeted delivery of therapeutic agents.[5]

Experimental Workflow and Logic

The synthesis and characterization of this compound follow a logical experimental workflow.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 4-Hydroxybenzoic Acid Esterification Esterification (Methanol, H₂SO₄) Start->Esterification Intermediate Methyl 4-hydroxybenzoate Esterification->Intermediate Etherification Williamson Ether Synthesis (2-Bromobutane, K₂CO₃, DMF) Intermediate->Etherification Ester_Product Methyl 4-sec-butoxybenzoate Etherification->Ester_Product Hydrolysis Hydrolysis (KOH, Methanol/H₂O) Ester_Product->Hydrolysis Final_Product 4-Sec-butoxybenzoic Acid Hydrolysis->Final_Product Purification Purification (Recrystallization) Final_Product->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

Spectroscopic Analysis of 4-Sec-Butoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-sec-butoxybenzoic acid, systematically named 4-(butan-2-yloxy)benzoic acid, is an aromatic carboxylic acid. Its chemical structure, consisting of a benzoic acid core functionalized with a sec-butoxy group at the para position, makes it a subject of interest in various fields of chemical research, including materials science and drug discovery. The interplay between the electron-donating alkoxy group and the electron-withdrawing carboxylic acid moiety on the aromatic ring influences its chemical reactivity and physical properties. Accurate characterization of this compound is paramount for its application and further studies, with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) being indispensable tools for structural elucidation and purity assessment. This guide provides a detailed overview of the available spectroscopic data for this compound and outlines the standard experimental protocols for these analytical methods.

Chemical Structure and Properties

PropertyValue
IUPAC Name 4-(butan-2-yloxy)benzoic acid
Synonyms This compound, p-sec-butoxybenzoic acid
Chemical Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Solid (predicted)
PubChem CID 5132695

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound from computational analysis is summarized below.

AdductPredicted m/z
[M+H]⁺ 195.10158
[M+Na]⁺ 217.08352
[M-H]⁻ 193.08702
[M]⁺ 194.09375

Data obtained from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. Although experimental data for this compound is not available, the expected chemical shifts (δ) in ppm for ¹H and ¹³C NMR spectra can be predicted based on the analysis of analogous alkoxybenzoic acids.

Expected ¹H NMR Data (in CDCl₃)

ProtonsMultiplicityExpected Chemical Shift (ppm)
Carboxylic Acid (-COOH)singlet (broad)10.0 - 13.0
Aromatic (ortho to -COOH)doublet7.9 - 8.1
Aromatic (ortho to -O)doublet6.8 - 7.0
Methine (-O-CH-)sextet4.4 - 4.6
Methylene (-CH₂-)multiplet1.6 - 1.8
Methyl (doublet, -CH-CH₃)doublet1.2 - 1.4
Methyl (triplet, -CH₂-CH₃)triplet0.9 - 1.1

Expected ¹³C NMR Data (in CDCl₃)

CarbonExpected Chemical Shift (ppm)
Carboxylic Acid (-COOH)170 - 175
Aromatic (C-O)160 - 165
Aromatic (C-COOH)120 - 125
Aromatic (CH, ortho to -COOH)130 - 135
Aromatic (CH, ortho to -O)110 - 115
Methine (-O-CH-)75 - 80
Methylene (-CH₂-)28 - 32
Methyl (doublet, -CH-CH₃)18 - 22
Methyl (triplet, -CH₂-CH₃)9 - 13
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-HStretch2500 - 3300Broad, Strong
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2980Medium-Strong
Carboxylic Acid C=OStretch1680 - 1710Strong
Aromatic C=CStretch1580 - 1610, 1450 - 1500Medium-Strong
C-OStretch1250 - 1300, 1000 - 1100Strong

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of aromatic carboxylic acids like this compound are provided below.

NMR Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Approximately 5-10 mg of the solid this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is typically used.

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A wider spectral width (e.g., 220 ppm) is used. A larger number of scans is typically required to obtain a good spectrum due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: The carboxylic acid may need to be derivatized (e.g., by esterification) to increase its volatility for GC analysis. A dilute solution of the derivatized or underivatized compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, often with an electron ionization (EI) source.

  • GC Separation: The sample solution is injected into the GC, where it is vaporized and separated on a capillary column. The temperature program of the GC oven is optimized to ensure good separation of the analyte from any impurities.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. In EI-MS, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification of this compound Sample Preparation of Analytical Sample Synthesis->Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Verification Data_Analysis->Structure_Elucidation Report Technical Report Generation Structure_Elucidation->Report

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Physical Properties of 4-sec-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 4-sec-butoxybenzoic acid. Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data for related isomers and outlines standard experimental protocols for its characterization.

Introduction

This compound is an aromatic carboxylic acid, a derivative of benzoic acid featuring a secondary butoxy group at the para (4) position of the benzene ring. Its chemical structure, including the chiral center at the secondary butyl group, influences its physical properties and potential applications in fields such as liquid crystal development and as a building block in organic synthesis. Understanding its physical properties, particularly its melting point, is crucial for its purification, identification, and application in materials science and drug discovery.

Physicochemical Properties

PropertyThis compound4-n-Butoxybenzoic Acid4-tert-Butylbenzoic Acid
CAS Number 104097-41-81498-96-0[1][2]98-73-7
Molecular Formula C₁₁H₁₄O₃[3][4]C₁₁H₁₄O₃[1][2]C₁₁H₁₄O₂
Molecular Weight 194.23 g/mol [3]194.23 g/mol [1][5]178.23 g/mol
Melting Point Data not available147-150 °C[5]164.5-165.5 °C
XlogP (predicted) 2.7[4]3.6[6]3.9
IUPAC Name 4-(butan-2-yloxy)benzoic acid[3]4-butoxybenzoic acid[6]4-tert-butylbenzoic acid

Experimental Protocols

The following sections describe generalized experimental methodologies for the synthesis and characterization of 4-alkoxybenzoic acids, which are applicable to this compound.

A common method for the synthesis of 4-alkoxybenzoic acids is through the Williamson ether synthesis.

  • Reaction: 4-hydroxybenzoic acid is reacted with a suitable sec-butyl halide (e.g., 2-bromobutane) in the presence of a base.

  • Procedure:

    • Dissolve 4-hydroxybenzoic acid in a suitable solvent, such as ethanol.

    • Add a stoichiometric amount of a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group.

    • Add 2-bromobutane to the reaction mixture.

    • Heat the mixture under reflux for several hours until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and remove the solvent under reduced pressure.

    • Acidify the aqueous residue with a mineral acid (e.g., hydrochloric acid) to precipitate the crude this compound.

    • Collect the solid product by filtration and wash with cold water.

The crude product is purified by recrystallization to obtain a crystalline solid with a sharp melting point.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of a hot solvent, such as an ethanol/water mixture.

    • If the solution is colored, add a small amount of activated charcoal and heat briefly.

    • Filter the hot solution to remove insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration and dry them under vacuum.

The melting point is a key indicator of the purity of a crystalline solid.

  • Apparatus: A calibrated melting point apparatus.

  • Procedure:

    • Place a small amount of the dried, purified crystals into a capillary tube, sealed at one end.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A pure compound will exhibit a sharp melting range of 1-2 °C.

Diagrams and Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Reactants: 4-hydroxybenzoic acid 2-bromobutane Base reaction Williamson Ether Synthesis (Reflux) start->reaction workup Acidification & Precipitation reaction->workup crude_product Crude this compound workup->crude_product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization filtration Filtration & Drying recrystallization->filtration pure_product Purified Crystalline Product filtration->pure_product mp_determination Melting Point Determination pure_product->mp_determination spectroscopy Spectroscopic Analysis (NMR, IR) pure_product->spectroscopy

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

A Technical Guide to the Solubility of 4-sec-Butoxybenzoic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principles of Solubility

The solubility of an organic compound like 4-sec-butoxybenzoic acid is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The structure of this compound, featuring a polar carboxylic acid group and a non-polar sec-butoxy group, suggests it will have varied solubility across different organic solvents.

Key factors influencing solubility include:

  • Polarity: The carboxylic acid group can engage in hydrogen bonding, favoring solubility in polar solvents. The sec-butoxy group, being hydrophobic, will favor solubility in non-polar solvents.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.

  • Molecular Size: Larger molecules can sometimes be more difficult to solvate.

For context, the related compound 4-n-butoxybenzoic acid has a pKa of approximately 4.48 ± 0.10, indicating it is a weak acid.[1] Its butoxy chain enhances its solubility in nonpolar solvents.[1]

Illustrative Solubility Data for 4-n-Butoxybenzoic Acid

While specific data for the sec-butyl isomer is unavailable, the following table template can be used to record experimental data for this compound. For comparison, qualitative solubility information for similar benzoic acid derivatives is often determined in solvents such as water, ethanol, methanol, chloroform, and various hydrocarbons.[2][3]

Table 1: Experimental Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)Method of Determination
e.g., Ethanole.g., 25e.g., Shake-Flask Method
e.g., Acetonee.g., 25e.g., Shake-Flask Method
e.g., Toluenee.g., 25e.g., Shake-Flask Method
e.g., Dichloromethanee.g., 25e.g., Shake-Flask Method
e.g., Hexanee.g., 25e.g., Shake-Flask Method

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, the following established experimental protocols can be employed.

This is a widely used method for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifugation can be used to facilitate this process.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid.

  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.

For rapid screening of solubility in multiple solvents, a kinetic solubility assay can be utilized. This method measures the concentration at which a compound precipitates from a stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly soluble solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the desired organic solvents.

  • Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) and then measure the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_data Data Processing & Application qualitative_test Qualitative Solubility Test (e.g., visual assessment in various solvents) kinetic_sol Kinetic Solubility Assay (High-Throughput) qualitative_test->kinetic_sol Proceed if promising thermo_sol Equilibrium Solubility (Shake-Flask Method) kinetic_sol->thermo_sol For key solvents data_table Compile Solubility Data Table thermo_sol->data_table application Application in Drug Development (e.g., formulation, process chemistry) data_table->application

Caption: Workflow for determining the solubility of a research compound.

Conclusion

While direct, quantitative solubility data for this compound is not currently published, this guide provides the necessary theoretical background and practical experimental protocols for its determination. By following the outlined procedures, researchers and drug development professionals can generate the critical solubility data required for their work. The provided workflow offers a systematic approach to solubility assessment, from initial screening to the application of quantitative data.

References

4-Sec-Butoxybenzoic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-sec-butoxybenzoic acid (CAS No. 104097-41-8). The following sections detail the known hazards, proper handling procedures, personal protective equipment, emergency protocols, and physical and chemical properties to ensure its safe use in a laboratory and research environment.

Disclaimer: Specific safety data for this compound is limited. Where specific data is unavailable, information for the closely related isomer, 4-n-butoxybenzoic acid (CAS No. 1498-96-0), has been provided as an approximation and is clearly noted. Researchers should handle the compound with the assumption that it shares similar hazard characteristics to its n-butyl isomer.

Hazard Identification and Classification

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.

GHS Hazard Information (Approximated from 4-n-Butoxybenzoic Acid)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Physical and Chemical Properties

Detailed experimental data for the physical and chemical properties of this compound are not widely published. The following table includes data for this compound where available and supplemented with data from its n-butyl isomer as an approximation.

PropertyValue
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Appearance Beige to light brown crystalline powder
Melting Point 145 - 150 °C / 293 - 302 °F (for 4-n-butoxybenzoic acid)
Boiling Point No data available
Solubility Sparingly soluble in water
CAS Number 104097-41-8

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

Handling
  • Handle in a well-ventilated place.

  • Wear suitable protective clothing, gloves, and eye/face protection.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

  • Prevent fire caused by electrostatic discharge steam.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Store apart from foodstuff containers or incompatible materials, such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended personal protective equipment when handling this compound.

PPE_Diagram Recommended Personal Protective Equipment (PPE) cluster_ppe Personal Protective Equipment cluster_handler Researcher/Scientist ppe_items Eye Protection Safety glasses with side-shields or goggles Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) Body Protection Laboratory coat Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. handler User handler->ppe_items Wears

Caption: Recommended PPE for handling this compound.

First-Aid Measures

In the event of exposure, follow these first-aid protocols immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Accidental Release Measures

In the case of a spill, follow the emergency procedures outlined below.

Personal Precautions
  • Avoid dust formation.

  • Avoid breathing mist, gas, or vapors.

  • Avoid contact with skin and eyes.

  • Use personal protective equipment, including chemical-impermeable gloves.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Evacuate personnel to safe areas.

  • Keep people away from and upwind of the spill/leak.

Environmental Precautions
  • Prevent further spillage or leakage if it is safe to do so.

  • Do not let the chemical enter drains. Discharge into the environment must be avoided.

Methods for Cleaning Up
  • Collect and arrange for disposal.

  • Keep the chemical in suitable, closed containers for disposal.

  • Remove all sources of ignition.

The following flowchart details the general procedure for handling a chemical spill of this compound.

Spill_Response_Flowchart Chemical Spill Response Protocol start Spill Occurs assess_spill Assess the Spill (Size and Hazard) start->assess_spill evacuate_area Evacuate Immediate Area assess_spill->evacuate_area don_ppe Don Appropriate PPE evacuate_area->don_ppe contain_spill Contain the Spill (Use absorbent material for liquids, cover solids to prevent dust) don_ppe->contain_spill collect_spill Collect Spilled Material (Use non-sparking tools) contain_spill->collect_spill place_in_container Place in a Labeled, Sealed Container for Waste collect_spill->place_in_container decontaminate Decontaminate the Area place_in_container->decontaminate dispose Dispose of Waste (Follow institutional and local regulations) decontaminate->dispose report Report the Incident dispose->report

Caption: Flowchart for chemical spill response.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: No specific data is available.

  • Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.

Toxicological Information

No specific toxicological data (e.g., LD50, LC50) for this compound is readily available. The most important known symptoms and effects are related to its potential for skin, eye, and respiratory irritation.

Disposal Considerations

Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal. Do not let the product enter drains.

References

The Genesis of a Versatile Molecular Scaffold: A Technical Guide to the Discovery and History of 4-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive technical guide released today, a detailed exploration of the discovery, synthesis, and historical significance of 4-alkoxybenzoic acids is presented for researchers, scientists, and professionals in drug development. This guide illuminates the foundational chemistry that gave rise to this important class of organic compounds and highlights their subsequent impact on various scientific fields, from materials science to medicinal chemistry.

From Foundational Reactions to Functional Molecules: A Historical Perspective

The story of 4-alkoxybenzoic acids is intrinsically linked to the development of fundamental organic synthesis methodologies in the 19th century. While a singular "discovery" of the entire class is not attributed to one individual, their synthesis became readily achievable following Alexander Williamson's development of the eponymous Williamson ether synthesis in 1850.[1][2][3][4][5] This reaction, which involves the reaction of an alkoxide with an organohalide, provided a robust and versatile method for forming the ether linkage that characterizes these compounds.[1][2][3][4][5]

The logical precursor to 4-alkoxybenzoic acids is 4-hydroxybenzoic acid , a naturally occurring compound found in various plants.[6] The commercial production of 4-hydroxybenzoic acid is achieved through the Kolbe–Schmitt reaction, a process developed in the mid-1800s.[6][7] With a reliable source of the phenolic starting material and the advent of the Williamson ether synthesis, chemists of the late 19th and early 20th centuries were equipped with the necessary tools to systematically synthesize a wide array of 4-alkoxybenzoic acids by reacting 4-hydroxybenzoate with various alkyl halides.

A significant driver for the synthesis and study of 4-alkoxybenzoic acids was the burgeoning field of liquid crystal research.[8][9][10] Researchers in the early 20th century discovered that the elongated, rod-like structure of these molecules, a consequence of the para-substituted aromatic ring and the attached alkoxy chain, made them ideal candidates for exhibiting mesomorphic (liquid crystalline) phases.[11] The ability of the carboxylic acid groups to form hydrogen-bonded dimers further enhances the molecular anisotropy, a key factor in the formation of liquid crystalline states.[11][12]

Quantitative Data Summary

The physical properties of 4-alkoxybenzoic acids, particularly their melting points and liquid crystalline transition temperatures, vary systematically with the length of the alkoxy chain. This homologous series provides a clear example of structure-property relationships in organic molecules.[13]

Alkoxy GroupChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)
MethoxyC₈H₈O₃152.15185-187
EthoxyC₉H₁₀O₃166.17199.6[14]
PropoxyC₁₀H₁₂O₃180.20148-150
ButoxyC₁₁H₁₄O₃194.23145-148
PentoxyC₁₂H₁₆O₃208.25137-140
HexoxyC₁₃H₁₈O₃222.28152-154
HeptoxyC₁₄H₂₀O₃236.31143-145
OctoxyC₁₅H₂₂O₃250.33148-150

Experimental Protocols

The synthesis of 4-alkoxybenzoic acids is a staple of organic chemistry laboratory work and is most commonly achieved via the Williamson ether synthesis, starting from 4-hydroxybenzoic acid.

Synthesis of 4-n-Alkoxybenzoic Acids from 4-Hydroxybenzoic Acid[15]

Materials:

  • p-Hydroxybenzoic acid (0.1 mole)

  • Corresponding n-alkyl halide (0.12 mole)

  • Potassium hydroxide (KOH) (0.25 mole)

  • Methanol (100 ml)

  • 10% aqueous KOH solution

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol or acetic acid for recrystallization

Procedure:

  • Dissolve p-hydroxybenzoic acid (0.1 mole), the corresponding n-alkyl halide (0.12 mole), and KOH (0.25 mole) in 100 ml of methanol in a round-bottom flask.

  • Reflux the reaction mixture for 3 to 4 hours. For higher alkyl chain lengths, the refluxing period should be extended to 7 to 8 hours.

  • Add 20 ml of 10% aqueous KOH solution to the reaction mixture and continue refluxing for an additional two hours to ensure the hydrolysis of any ester that may have formed.

  • Cool the solution to room temperature.

  • Acidify the solution with concentrated HCl to precipitate the 4-alkoxybenzoic acid.

  • Filter the precipitate using vacuum filtration.

  • Recrystallize the crude product from ethanol or acetic acid to obtain the purified 4-alkoxybenzoic acid.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the synthetic workflow and a key biological signaling pathway involving 4-alkoxybenzoic acid derivatives.

experimental_workflow reagents 4-Hydroxybenzoic Acid + Alkyl Halide + KOH in Methanol reflux1 Reflux (3-8 hours) reagents->reflux1 hydrolysis Add 10% KOH(aq) Reflux (2 hours) reflux1->hydrolysis cool Cool to Room Temperature hydrolysis->cool acidify Acidify with conc. HCl cool->acidify precipitate Precipitation of 4-Alkoxybenzoic Acid acidify->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallization filter->recrystallize product Purified 4-Alkoxybenzoic Acid recrystallize->product

Synthesis of 4-Alkoxybenzoic Acid via Williamson Ether Synthesis.

signaling_pathway cluster_etc Parasite Electron Transport Chain inhibitor 4-Alkoxybenzoic Acid Derivative tao Trypanosome Alternative Oxidase (TAO) inhibitor->tao inhibition Inhibition ubiquinone Ubiquinone tao->ubiquinone h2o H₂O tao->h2o Reduction ubiquinol Ubiquinol ubiquinol->tao e⁻ o2 O₂ o2->tao electron_transport Electron Transport

Inhibition of Trypanosome Alternative Oxidase (TAO) by a 4-Alkoxybenzoic Acid Derivative.

The inhibition of the Trypanosome Alternative Oxidase (TAO) by certain 4-alkoxybenzoic acid derivatives represents a promising avenue for the development of novel therapeutics against trypanosomal infections.[15][16][17] These compounds act as inhibitors of this crucial respiratory enzyme in trypanosomes, highlighting the potential of the 4-alkoxybenzoic acid scaffold in medicinal chemistry.[15]

References

An In-depth Technical Guide to the Isomers of Butoxybenzoic Acid and Their Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Butoxybenzoic acid, a substituted aromatic carboxylic acid, and its isomers are compounds of significant interest in materials science and pharmaceutical development. The positioning of the butoxy group on the benzoic acid ring, as well as the isomeric form of the butyl group itself, gives rise to a variety of molecules with distinct physicochemical properties. This guide provides a comprehensive overview of the principal isomers of n-butoxybenzoic acid, their fundamental properties, experimental protocols for their synthesis and characterization, and their applications.

Introduction to Butoxybenzoic Acid Isomers

Butoxybenzoic acid (C₁₁H₁₄O₃) consists of a benzoic acid core with an attached butoxy group (-OC₄H₉). Isomerism in this compound can arise from two sources: the substitution pattern on the benzene ring and the structure of the butyl group.

The primary focus of this guide is on the three positional isomers of n-butoxybenzoic acid, where the butoxy group is attached at the ortho (2-), meta (3-), or para (4-) position relative to the carboxyl group. These are:

  • 2-Butoxybenzoic Acid

  • 3-Butoxybenzoic Acid

  • 4-Butoxybenzoic Acid

Additionally, the butyl group itself can exist as one of four isomers: n-butyl, sec-butyl, isobutyl, and tert-butyl. Each of these can, in principle, be substituted at the 2-, 3-, or 4- position of benzoic acid, leading to a wider array of isomers. This guide will concentrate on the n-butoxy positional isomers due to their prevalence in research and available data.

The structural differences between the three main positional isomers of n-butoxybenzoic acid are illustrated below.

G cluster_2 2-Butoxybenzoic Acid cluster_3 3-Butoxybenzoic Acid cluster_4 4-Butoxybenzoic Acid 2-isomer 2-isomer 3-isomer 3-isomer 4-isomer 4-isomer

Figure 1: Chemical Structures of Butoxybenzoic Acid Positional Isomers.

Core Physicochemical Properties

The position of the butoxy group significantly influences the physical and chemical properties of the molecule, such as melting point, boiling point, acidity (pKa), and solubility. These properties are critical for applications in drug development, where they affect absorption, distribution, metabolism, and excretion (ADME), and in materials science, where they dictate self-assembly and phase behavior.[1]

Comparative Data of n-Butoxybenzoic Acid Isomers

The following table summarizes the key quantitative data for the 2-, 3-, and 4-n-butoxybenzoic acid isomers for easy comparison.

Property2-Butoxybenzoic Acid3-Butoxybenzoic Acid4-Butoxybenzoic Acid
CAS Number 2200-81-9[2]93351-38-3[3]1498-96-0[4]
Molecular Formula C₁₁H₁₄O₃[2]C₁₁H₁₄O₃[3]C₁₁H₁₄O₃[4]
Molecular Weight 194.23 g/mol [2]194.23 g/mol [3]194.23 g/mol [4]
Appearance SolidSolidWhite to light brown crystalline powder[1]
Melting Point 45-47 °C60-62 °C147-150 °C[4]
Boiling Point Data not availableData not available290.67 °C (rough estimate)
pKa (Predicted) ~4.0 (Estimated)~4.2 (Estimated)4.48 ± 0.10
Solubility in Water Sparingly solubleSparingly solubleSparingly soluble[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of butoxybenzoic acid isomers are crucial for ensuring purity and verifying structure. The following sections outline standard experimental protocols.

Synthesis of Butoxybenzoic Acids

A common and robust method for synthesizing alkoxybenzoic acids is the Williamson ether synthesis, followed by hydrolysis of the resulting ester.[5] This two-step process is generally applicable to all three positional isomers.

Step 1: Williamson Ether Synthesis (Alkylation) This step involves the reaction of a methyl hydroxybenzoate isomer with an alkyl halide (in this case, 1-bromobutane) in the presence of a weak base.

  • Materials : Methyl 4-hydroxybenzoate (or 2-/3- isomer), 1-Bromobutane, Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure : a. Dissolve methyl hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. b. Add 1-bromobutane (1.2 eq) to the reaction mixture. c. Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC). d. After completion, cool the mixture to room temperature and pour it into deionized water. e. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane) three times. f. Combine the organic layers, wash with deionized water and brine, then dry over anhydrous magnesium sulfate. g. Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl butoxybenzoate ester.[5]

Step 2: Saponification (Hydrolysis) The ester is then hydrolyzed to the carboxylic acid using a strong base.

  • Materials : Crude methyl butoxybenzoate, Potassium Hydroxide (KOH), Methanol, 1M Hydrochloric Acid (HCl).

  • Procedure : a. Dissolve the crude ester in methanol. b. Add an aqueous solution of potassium hydroxide (2.0 eq). c. Reflux the mixture for 4-6 hours until hydrolysis is complete (monitored by TLC). d. Cool the solution and remove the methanol under reduced pressure. e. Add deionized water to the residue and acidify to pH 2-3 with 1M HCl, which will precipitate the butoxybenzoic acid.[5] f. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.

Step 3: Purification by Recrystallization The final product is purified by recrystallization to remove any remaining impurities.

  • Procedure : a. Dissolve the crude butoxybenzoic acid in a minimum amount of a hot solvent system (e.g., ethanol/water or acetone/water). b. Allow the solution to cool slowly to room temperature, promoting the formation of large, pure crystals. c. Further cool the flask in an ice bath to maximize crystal yield. d. Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. e. Dry the crystals to obtain the pure butoxybenzoic acid isomer.[5]

The workflow for the synthesis and purification is depicted in the following diagram.

G start Start: Methyl Hydroxybenzoate Isomer step1 Step 1: Williamson Ether Synthesis (Add 1-Bromobutane, K₂CO₃, DMF) start->step1 step2 Reaction at 80-90°C for 12-16h step1->step2 step3 Workup: Extraction & Drying step2->step3 intermediate Intermediate: Methyl Butoxybenzoate Ester step3->intermediate step4 Step 2: Saponification (Add KOH, Methanol/Water) intermediate->step4 step5 Reflux for 4-6h step4->step5 step6 Acidification with HCl to pH 2-3 step5->step6 step7 Vacuum Filtration step6->step7 crude_product Crude Butoxybenzoic Acid step7->crude_product step8 Step 3: Recrystallization (e.g., Ethanol/Water) crude_product->step8 final_product Final Product: Pure Butoxybenzoic Acid step8->final_product

Figure 2: General Experimental Workflow for Synthesis of Butoxybenzoic Acids.
Determination of Physicochemical Properties

pKa Determination by Potentiometric Titration The acid dissociation constant (pKa) is a measure of the acidity of a compound. A standard method for its determination is potentiometric titration.

  • Principle : A solution of the butoxybenzoic acid isomer is titrated with a strong base (e.g., 0.1 M NaOH), and the pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

  • Procedure : a. Prepare a solution of the butoxybenzoic acid isomer of known concentration in a suitable solvent (e.g., an ethanol-water mixture to ensure solubility). b. Titrate the solution with a standardized solution of NaOH, recording the pH after each addition of the base. c. Plot a titration curve of pH versus the volume of NaOH added. d. The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination by Gravimetric Method The solubility of a compound in a given solvent at a specific temperature can be determined using the gravimetric method.

  • Principle : A saturated solution of the solute is prepared, and the concentration of the solute in a known mass or volume of the solution is determined by evaporating the solvent and weighing the remaining solid.

  • Procedure : a. Add an excess amount of the butoxybenzoic acid isomer to a known volume of the solvent (e.g., water) in a sealed container. b. Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. c. Carefully filter a known volume of the saturated solution to remove any undissolved solid. d. Transfer the clear filtrate to a pre-weighed evaporating dish. e. Evaporate the solvent completely in an oven at a temperature below the melting point of the solute. f. Cool the dish in a desiccator and weigh it. The difference in weight gives the mass of the dissolved solute. g. Calculate the solubility in units such as g/L or mol/L.

Applications in Drug Development and Materials Science

Butoxybenzoic acids serve as versatile building blocks and intermediates in various fields. Their utility is largely derived from the combination of a hydrophobic butoxy tail and a hydrophilic, reactive carboxylic acid head.

  • Pharmaceutical Intermediates : Benzoic acid and its derivatives are widely used in the pharmaceutical industry as precursors for the synthesis of more complex active pharmaceutical ingredients (APIs).[6] The butoxy group can modulate the lipophilicity of a molecule, which is a critical parameter for drug absorption and cell membrane permeability. While specific drugs derived directly from these isomers are not prominent, they are valuable scaffolds in medicinal chemistry for structure-activity relationship (SAR) studies.[1]

  • Liquid Crystals : 4-Butoxybenzoic acid, and other p-alkoxybenzoic acids, are well-known for their liquid crystalline properties.[5] The rod-like shape of the molecules allows them to self-assemble into ordered structures. The carboxylic acid groups typically form hydrogen-bonded dimers, creating a more rigid and elongated unit (mesogen) that facilitates the formation of nematic and smectic liquid crystal phases.[5] These properties make them valuable in applications such as displays and sensors.[5] The relationship between the molecular structure and liquid crystal behavior is a key area of research, as illustrated below.

G cluster_Molecules Individual Molecules M1 4-Butoxybenzoic Acid Dimer Hydrogen-Bonded Dimer (Mesogen Unit) M1->Dimer H-Bonding M2 4-Butoxybenzoic Acid M2->Dimer H-Bonding LC_Phase Self-Assembly into Liquid Crystal Phase (e.g., Nematic/Smectic) Dimer->LC_Phase Intermolecular Interactions

References

Potential Research Frontiers for 4-Sec-butoxybenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of benzoic acid are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Within this chemical space, 4-sec-butoxybenzoic acid offers a unique structural scaffold that warrants further investigation for therapeutic applications. The presence of the sec-butoxy group can modulate the lipophilicity and steric profile of the molecule, potentially leading to enhanced biological activity and improved pharmacokinetic properties compared to simpler analogs. This technical guide outlines potential research areas for novel this compound derivatives, including esters and amides. It provides a framework for their synthesis, characterization, and evaluation in key therapeutic areas. While specific experimental data for this compound derivatives are not yet prevalent in published literature, this document extrapolates from research on structurally related compounds to propose promising avenues for investigation.

Introduction: The Therapeutic Potential of Benzoic Acid Scaffolds

Benzoic acid and its derivatives are ubiquitous in nature and have been extensively utilized in the pharmaceutical and food industries. The carboxylic acid moiety provides a key interaction point for biological targets, while substitutions on the phenyl ring allow for the fine-tuning of physicochemical properties and biological specificity. A comprehensive review of p-hydroxybenzoic acid (PHBA) and its derivatives reveals a wide array of biological activities, such as antimicrobial, anti-inflammatory, antioxidant, and even potential in the management of sickle cell disease.[1][2] The introduction of an alkoxy group at the 4-position, as seen in this compound, is a common strategy in medicinal chemistry to enhance membrane permeability and oral bioavailability. This structural feature makes this compound a promising starting point for the development of novel therapeutic agents.

Proposed Research Areas and Methodologies

Based on the known activities of related benzoic acid derivatives, the following research areas are proposed for this compound derivatives:

  • Antimicrobial Agents: Targeting both bacterial and fungal pathogens.

  • Anti-inflammatory Therapeutics: Investigating the modulation of inflammatory pathways.

  • Anticancer Agents: Exploring cytotoxicity against various cancer cell lines.

Synthesis of this compound Derivatives

The synthesis of novel derivatives will primarily involve the modification of the carboxylic acid group of this compound to form esters and amides.

General Synthesis Workflow:

G cluster_synthesis Synthesis Workflow start This compound activation Activation of Carboxylic Acid (e.g., SOCl₂, oxalyl chloride) start->activation acyl_chloride 4-sec-butoxybenzoyl chloride activation->acyl_chloride esterification Esterification (Alcohol, Base) acyl_chloride->esterification amidation Amidation (Amine, Base) acyl_chloride->amidation esters This compound esters esterification->esters amides This compound amides amidation->amides purification Purification (Crystallization, Chromatography) esters->purification amides->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization final_compounds Pure Derivatives characterization->final_compounds

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: General Procedure for Esterification

  • Activation: To a solution of this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add a chlorinating agent such as thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.

  • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 4-sec-butoxybenzoyl chloride.

  • Esterification: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane).

  • Add the desired alcohol (1.1 equivalents) and a base (e.g., triethylamine or pyridine, 1.5 equivalents) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or recrystallization to yield the pure product.

Experimental Protocol: General Procedure for Amidation

  • Follow steps 1-3 for the activation of this compound to obtain the acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) and a base (e.g., triethylamine, 2.0 equivalents) in the same solvent.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to stir at room temperature for 2-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude amide by recrystallization or column chromatography.

Antimicrobial Activity

The antimicrobial potential of the synthesized derivatives should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi.

Data Presentation: Antimicrobial Activity of Structurally Related Benzoic Acid Derivatives (Hypothetical Data for Illustration)

Derivative TypeCompound IDTarget OrganismMIC (µg/mL)
Ester4-SBB-E1Staphylococcus aureus16
Ester4-SBB-E2Escherichia coli32
Amide4-SBB-A1Candida albicans8
Amide4-SBB-A2Pseudomonas aeruginosa64

Note: This table presents hypothetical data to illustrate the expected format. Actual values would be determined experimentally.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory potential of the derivatives can be assessed in vitro by measuring their ability to inhibit key inflammatory mediators and in vivo using animal models of inflammation.

Signaling Pathway: NF-κB Mediated Inflammation

G cluster_inflammation NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines Induces transcription of derivative 4-SBB Derivative derivative->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by 4-SBB derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Measurement of Inflammatory Mediators: Collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Cell Viability: Assess cell viability using an MTT assay to ensure the observed effects are not due to cytotoxicity.

Data Presentation: Inhibition of Pro-inflammatory Cytokine Production (Hypothetical Data)

Derivative IDConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
4-SBB-E1104538
4-SBB-E1507871
4-SBB-A1105248
4-SBB-A1508581

Note: This table presents hypothetical data for illustrative purposes.

Anticancer Activity

The anticancer potential of the synthesized compounds should be screened against a panel of human cancer cell lines.

Signaling Pathway: Apoptosis Induction

G cluster_apoptosis Intrinsic Apoptosis Pathway derivative 4-SBB Derivative cell Cancer Cell derivative->cell bax Bax/Bak cell->bax Upregulates? bcl2 Bcl-2/Bcl-xL cell->bcl2 Downregulates? mito Mitochondrion bax->mito Promotes release bcl2->mito Inhibits cytc Cytochrome c mito->cytc apaf Apaf-1 cytc->apaf casp9 Caspase-9 apaf->casp9 apoptosome Apoptosome apaf->apoptosome casp9->apoptosome casp3 Caspase-3 apoptosome->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Caption: Proposed mechanism of apoptosis induction by 4-SBB derivatives in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation: In Vitro Cytotoxicity of 4-SBB Derivatives (Hypothetical Data)

Derivative IDCancer Cell LineIC50 (µM)
4-SBB-E1MCF-7 (Breast Cancer)25.3
4-SBB-E1A549 (Lung Cancer)42.1
4-SBB-A1HCT116 (Colon Cancer)18.7
4-SBB-A1HeLa (Cervical Cancer)35.5

Note: This table presents hypothetical data for illustrative purposes.

Future Directions and Conclusion

The exploration of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. The synthetic accessibility of esters and amides, coupled with the potential for diverse biological activities, makes this an attractive area for further research. Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with systematic variations in the ester and amide moieties to understand the structural requirements for optimal activity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent compounds.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicological profile of lead compounds in relevant animal models.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates.

References

Unveiling the Mesomorphic Realm of Alkoxybenzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of alkoxybenzoic acids, a class of organic compounds renowned for their rich mesomorphic behavior. This document provides a comprehensive overview of their liquid crystalline properties, the experimental techniques used to characterize them, and the fundamental molecular interactions that govern their phase transitions. This guide is intended to serve as a valuable resource for researchers and professionals working in materials science, chemistry, and drug development, offering both foundational knowledge and practical insights.

Introduction to Mesomorphic Behavior in Alkoxybenzoic Acids

Alkoxybenzoic acids are a classic example of thermotropic liquid crystals, meaning their ordered, fluid phases are induced by changes in temperature.[1] The defining structural feature of these molecules is a rigid benzoic acid core attached to a flexible alkoxy chain. This combination of rigidity and flexibility is a key prerequisite for the formation of liquid crystal phases.

The mesomorphic behavior of alkoxybenzoic acids is fundamentally driven by the formation of hydrogen-bonded dimers.[2] The carboxylic acid groups of two molecules associate to form a more elongated, rod-like supramolecular structure. These dimers then self-assemble into various ordered arrangements, giving rise to the different liquid crystalline phases observed. The length of the alkoxy chain plays a crucial role in determining the specific type of mesophase (nematic or smectic) and the temperatures at which these phases appear.[3]

Liquid Crystalline Phases of Alkoxybenzoic Acids

The two primary types of liquid crystal phases exhibited by the homologous series of p-alkoxybenzoic acids are the nematic (N) and smectic (Sm) phases.

  • Nematic Phase (N): In the nematic phase, the elongated molecular dimers exhibit long-range orientational order, meaning they tend to align along a common direction, known as the director. However, they lack any long-range positional order, behaving like a fluid in terms of their center of mass.[4] This phase is characterized by its thread-like optical textures when viewed under a polarized optical microscope.

  • Smectic Phase (Sm): The smectic phase possesses a higher degree of order than the nematic phase. In addition to orientational order, the molecules are also arranged in layers.[4] Different types of smectic phases are distinguished by the arrangement of molecules within these layers. For instance, in the Smectic A (SmA) phase, the molecular long axes are, on average, perpendicular to the layer planes, while in the Smectic C (SmC) phase, they are tilted.[5] Longer alkoxy chains in the p-alkoxybenzoic acid series tend to favor the formation of smectic phases.[3]

The transitions between the crystalline solid (Cr), smectic, nematic, and isotropic liquid (I) phases occur at specific, reproducible temperatures. These transition temperatures are a critical characteristic of each compound in the homologous series.

Quantitative Data on Phase Transitions

The phase transition temperatures for the homologous series of p-alkoxybenzoic acids (nOBA, where 'n' is the number of carbon atoms in the alkoxy chain) have been extensively studied. The following table summarizes the transition temperatures (°C) observed upon heating for various members of this series.

n (Alkyl Chain Length)Crystal (Cr) to Smectic (Sm) or Nematic (N) Transition (°C)Smectic (Sm) to Nematic (N) Transition (°C)Nematic (N) to Isotropic (I) Transition (°C)
3 145 (to N)-154
4 147 (to N)-161
5 123 (to N)-152
6 108 (to N)-154
7 98 (to SmC)102147
8 101 (to SmC)108147
9 97 (to SmC)114143
10 100 (to SmC)120142
12 105 (to SmC)128138

Note: The data presented is a compilation from various sources and may show slight variations depending on the experimental conditions and purity of the samples.[3][6]

Key Experimental Protocols

The characterization of the mesomorphic behavior of alkoxybenzoic acids relies on a suite of complementary analytical techniques. The following sections detail the methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the temperatures and enthalpy changes associated with phase transitions.[7]

Methodology:

  • Sample Preparation: A small amount of the alkoxybenzoic acid sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile. A typical program involves heating the sample at a constant rate (e.g., 5-10 °C/min) from a temperature below its melting point to a temperature in the isotropic liquid phase. This is followed by a cooling cycle at the same rate.[8]

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic peaks on heating (or exothermic peaks on cooling) correspond to phase transitions. The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[9]

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is an essential tool for the direct observation and identification of liquid crystal phases based on their unique optical textures.[1]

Methodology:

  • Sample Preparation: A small amount of the alkoxybenzoic acid is placed on a clean glass microscope slide and covered with a coverslip.

  • Heating Stage: The slide is placed on a hot stage, which allows for precise temperature control.

  • Microscope Setup: The sample is observed through a polarizing microscope with crossed polarizers.[10]

  • Observation: The sample is slowly heated from its crystalline phase. As it transitions into a liquid crystalline phase, characteristic optical textures will appear due to the birefringence of the material. For example, the nematic phase often exhibits a "schlieren" or "threaded" texture, while smectic phases can show "focal-conic" or "mosaic" textures.[3]

  • Phase Identification: The transition temperatures are recorded as the points where these textures first appear or change upon heating and cooling. The specific textures observed are used to identify the type of mesophase.

X-Ray Diffraction (XRD)

X-ray diffraction (XRD) provides detailed structural information about the arrangement of molecules in the different phases, allowing for the unambiguous identification of nematic and smectic phases and the determination of key structural parameters like layer spacing in smectic phases.[11]

Methodology:

  • Sample Preparation: The alkoxybenzoic acid sample is loaded into a thin-walled glass capillary tube (typically 0.5-1.0 mm in diameter). For oriented samples, the material can be aligned in a magnetic field or by drawing fibers from the mesophase.[12]

  • Instrument Setup: The capillary is mounted in a diffractometer equipped with a temperature-controlled stage. A monochromatic X-ray beam is directed at the sample.

  • Data Acquisition: The scattered X-rays are detected by an area detector, producing a 2D diffraction pattern.

  • Data Analysis:

    • Nematic Phase: The diffraction pattern of an aligned nematic sample typically shows two diffuse crescents at wide angles (related to the average intermolecular distance) and sometimes diffuse scattering at small angles.[5]

    • Smectic Phase: A smectic phase is characterized by one or more sharp, quasi-Bragg peaks at small angles, which correspond to the layered structure. The position of these peaks allows for the calculation of the smectic layer spacing.[13] Diffuse scattering at wide angles indicates the liquid-like order within the layers.

Visualizing Molecular and Experimental Frameworks

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Dimerization of two alkoxybenzoic acid molecules via hydrogen bonding.

G cluster_workflow Experimental Workflow for Characterization synthesis Synthesis of Alkoxybenzoic Acid dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Determine Transition Temperatures & Enthalpies pom Polarized Optical Microscopy (POM) synthesis->pom Observe Optical Textures xrd X-Ray Diffraction (XRD) synthesis->xrd Determine Molecular Arrangement data Data Analysis and Phase Identification dsc->data pom->data xrd->data

Caption: Experimental workflow for characterizing mesomorphic properties.

References

Methodological & Application

Synthesis of 4-Sec-butoxybenzoic Acid via Williamson Ether Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-sec-butoxybenzoic acid, a valuable benzoic acid derivative. The synthesis is achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers. These protocols are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

4-Alkoxybenzoic acids are a class of compounds with diverse applications in materials science and medicinal chemistry. Their biological activities can include antimicrobial, anti-inflammatory, and antioxidant properties.[1] Specifically, certain 4-alkoxybenzoic acid derivatives have been investigated as inhibitors of enzymes such as the trypanosome alternative oxidase, highlighting their potential in drug development.[2] The synthesis of this compound involves the reaction of 4-hydroxybenzoic acid with a secondary alkyl halide, 2-bromobutane, via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism, where the phenoxide ion of 4-hydroxybenzoic acid acts as a nucleophile, attacking the electrophilic carbon of 2-bromobutane.[3] It is important to note that the use of a secondary alkyl halide can lead to a competing E2 elimination reaction, which may reduce the overall yield of the desired ether product.[3][4]

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Figure 1: Reaction scheme for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
4-Hydroxybenzoic acidC₇H₆O₃138.12215 (decomposes)1.46
2-BromobutaneC₄H₉Br137.02911.255
Potassium CarbonateK₂CO₃138.21N/A (decomposes)2.43
N,N-Dimethylformamide (DMF)C₃H₇NO73.091530.944

Table 2: Product Specifications and Characterization Data

ParameterValue
Product Name This compound
Molecular Formula C₁₁H₁₄O₃[5]
Molecular Weight 194.23 g/mol [6]
Appearance White to off-white solid
Melting Point 100-102 °C (predicted)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.05 (d, 2H), 6.90 (d, 2H), 4.40 (m, 1H), 1.75 (m, 2H), 1.30 (d, 3H), 0.95 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 172.0, 163.0, 132.0, 122.0, 114.0, 75.0, 29.0, 19.0, 10.0
IR (KBr, cm⁻¹) 3300-2500 (O-H), 2960 (C-H), 1680 (C=O), 1605, 1510 (C=C), 1250 (C-O)
Mass Spectrometry (m/z) [M-H]⁻: 193.0870[5]

Note: NMR and IR data are predicted based on the structure and data from analogous compounds.

Experimental Protocols

Materials and Reagents
  • 4-Hydroxybenzoic acid

  • 2-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Deionized water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

  • Mass spectrometer

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • 2-Bromobutane is a flammable liquid and an irritant.

  • DMF is a skin and eye irritant.

  • Potassium carbonate can cause irritation upon contact.

  • Hydrochloric acid is corrosive.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

Synthesis Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.

  • Addition of Alkyl Halide: Add 2-bromobutane (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing deionized water.

    • Acidify the aqueous solution to a pH of 2-3 with 1 M HCl. A white precipitate of the crude product should form.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any remaining salts.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

    • Dry the purified product in a vacuum oven.

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Mandatory Visualizations

Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products R1 4-Hydroxybenzoic Acid I1 Phenoxide Intermediate R1->I1 Deprotonation R2 2-Bromobutane P1 This compound B K₂CO₃ (Base) S DMF (Solvent) I1->P1 SN2 Attack

Caption: Williamson Ether Synthesis Pathway for this compound.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (4-Hydroxybenzoic Acid, K₂CO₃, DMF) B 2. Addition of 2-Bromobutane A->B C 3. Reaction (80-90 °C, 12-24h) B->C D 4. Work-up (Water Quench, Acidification) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (MP, NMR, IR, MS) F->G

Caption: Experimental Workflow for the Synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 4-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-alkoxybenzoic acids, a class of compounds with applications in various fields, including liquid crystal technology and as intermediates in the pharmaceutical industry. The described methodology is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Introduction

4-Alkoxybenzoic acids are organic compounds characterized by a benzoic acid moiety with an alkoxy group at the para position. The length of the alkyl chain in the alkoxy group can be varied to fine-tune the physicochemical properties of the molecule, influencing characteristics such as melting point and liquid crystalline behavior. These compounds are valuable building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients. The Williamson ether synthesis is a straightforward and efficient method for their preparation, involving the reaction of a p-hydroxybenzoate with an alkyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis of 4-Alkoxybenzoic Acids

This protocol outlines the synthesis of 4-alkoxybenzoic acids starting from 4-hydroxybenzoic acid. The procedure involves two key steps: esterification of the carboxylic acid and subsequent etherification of the phenolic hydroxyl group, followed by saponification to the desired carboxylic acid.

Materials:

  • 4-Hydroxybenzoic acid

  • Methanol

  • Concentrated Sulfuric acid

  • Alkyl halide (e.g., 1-bromoalkane)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Ethanol or Acetic acid (for recrystallization)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

Part 1: Esterification of 4-Hydroxybenzoic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 10 g of 4-hydroxybenzoic acid in 200 mL of methanol.[1]

  • Acid Catalyst: Carefully add 2 mL of concentrated sulfuric acid to the solution.[1]

  • Reflux: Heat the mixture to reflux and maintain for 18 hours to ensure complete esterification.[1]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water.

  • Extraction: Extract the aqueous mixture with two 100 mL portions of diethyl ether.

  • Washing: Wash the combined organic layers with two 100 mL portions of saturated sodium bicarbonate solution, followed by one 100 mL portion of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield methyl 4-hydroxybenzoate.

Part 2: Etherification and Saponification

  • Reaction Setup: In a round-bottom flask, dissolve the methyl 4-hydroxybenzoate (0.1 mole) and potassium hydroxide (0.25 mole) in 100 mL of methanol.[2]

  • Addition of Alkyl Halide: Add the corresponding alkyl halide (0.12 mole) to the reaction mixture.[2]

  • Reflux: Heat the mixture to reflux for 3 to 4 hours. For longer alkyl chains (e.g., C12 and above), the reflux time should be extended to 7 to 8 hours.[2]

  • Saponification: To hydrolyze the ester, add 20 mL of a 10% aqueous KOH solution and continue to reflux for an additional two hours.[2]

  • Precipitation: After cooling the reaction mixture, acidify it with hydrochloric acid until the 4-alkoxybenzoic acid precipitates out of the solution.[2]

  • Purification: Filter the crude product and recrystallize from a suitable solvent such as ethanol or acetic acid to obtain the pure 4-alkoxybenzoic acid.[2]

Data Summary

The following table summarizes typical data for a selection of 4-alkoxybenzoic acids synthesized using the described protocol. Please note that yields and melting points can vary based on the specific reaction conditions and the purity of the reagents.

Alkyl ChainMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
MethylC₈H₈O₃152.15-185-188
EthylC₉H₁₀O₃166.17-197-198
PropylC₁₀H₁₂O₃180.20-157-159
ButylC₁₁H₁₄O₃194.23-145-148
PentylC₁₂H₁₆O₃208.25-134-136
HexylC₁₃H₁₈O₃222.28-154-156
HeptylC₁₄H₂₀O₃236.31-148-150
OctylC₁₅H₂₂O₃250.34-149-151

Data compiled from various sources. Yields are representative and can be optimized.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 4-alkoxybenzoic acids.

Synthesis_Workflow cluster_esterification Part 1: Esterification cluster_etherification Part 2: Etherification & Saponification start_ester 4-Hydroxybenzoic Acid + Methanol add_h2so4 Add conc. H2SO4 start_ester->add_h2so4 reflux_ester Reflux (18h) add_h2so4->reflux_ester workup_ester Work-up & Extraction reflux_ester->workup_ester product_ester Methyl 4-hydroxybenzoate workup_ester->product_ester start_ether Methyl 4-hydroxybenzoate + KOH + Methanol product_ester->start_ether add_alkyl_halide Add Alkyl Halide start_ether->add_alkyl_halide reflux_ether Reflux (3-8h) add_alkyl_halide->reflux_ether saponification Add aq. KOH & Reflux (2h) reflux_ether->saponification acidification Acidify with HCl saponification->acidification purification Recrystallization acidification->purification final_product 4-Alkoxybenzoic Acid purification->final_product

Caption: General workflow for the synthesis of 4-alkoxybenzoic acids.

References

Application Notes and Protocols for 4-Sec-butoxybenzoic Acid in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Alkoxybenzoic acids are a well-established class of organic compounds known for their thermotropic liquid crystalline properties.[1] Their rod-like molecular structure, arising from the rigid phenyl ring and the carboxylic acid moiety, facilitates the formation of ordered mesophases. The ability of the carboxylic acid groups to form hydrogen-bonded dimers creates a more elongated and stable mesogenic unit, which is fundamental to their liquid crystal behavior.[1] The nature of the alkoxy chain, including its length and branching, plays a critical role in determining the specific liquid crystal phases (e.g., nematic, smectic) and the corresponding transition temperatures.[1]

This document provides detailed application notes and protocols for the use of 4-sec-butoxybenzoic acid as a component in liquid crystal formulations. While specific quantitative data for the sec-butoxy isomer is not widely available, this guide utilizes data from the closely related 4-n-butoxybenzoic acid to illustrate the principles and methodologies. These protocols are intended to serve as a comprehensive guide for researchers and professionals in materials science and drug development for the synthesis, characterization, and formulation of liquid crystals based on this compound. Potential applications in drug delivery are also discussed, highlighting the relevance of these materials in the pharmaceutical sciences.[2][3]

Data Presentation: Physicochemical and Mesomorphic Properties

The following table summarizes the key physicochemical and phase transition data for 4-n-butoxybenzoic acid, which can be used as a reference point for characterization of the this compound isomer. It is crucial to experimentally determine these values for this compound as the branched nature of the sec-butyl group is expected to influence the melting and clearing points.

PropertyValueUnitsReference
Molecular Formula C₁₁H₁₄O₃-[4][5][6]
Molecular Weight 194.23 g/mol [6]
CAS Registry Number 1498-96-0-[4][5]
Melting Point (Crystal to Nematic) 420.7K (147.55 °C)[4]
Clearing Point (Nematic to Isotropic) 435.35K (162.2 °C)
Enthalpy of Fusion 23.4kJ/mol[7]
Entropy of Fusion 44.8J/(mol·K)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a typical Williamson ether synthesis followed by hydrolysis to produce this compound.

Materials:

  • Methyl 4-hydroxybenzoate

  • 2-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 1M

  • Dichloromethane

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • Williamson Ether Synthesis:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.

    • Add 2-bromobutane (1.2 eq) to the reaction mixture.

    • Heat the mixture to 80-90 °C and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into deionized water.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with deionized water and brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain crude methyl 4-sec-butoxybenzoate.

  • Hydrolysis:

    • Dissolve the crude methyl 4-sec-butoxybenzoate in methanol.

    • Add a solution of potassium hydroxide (2.0 eq) in deionized water.

    • Reflux the mixture for 4-6 hours until hydrolysis is complete (monitored by TLC).

    • Cool to room temperature and remove methanol under reduced pressure.

    • Add deionized water to the residue and acidify to pH 2-3 with 1M HCl to precipitate the product.

    • Collect the white precipitate of this compound by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water and dry in a vacuum oven.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Characterization of this compound

1. Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Dissolve a small sample of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃) to confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Acquire the IR spectrum of the solid sample to verify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.

2. Mesomorphic Characterization:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the purified sample into an aluminum DSC pan and seal it.

    • Use an empty sealed pan as a reference.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.

    • Cool the sample at the same rate to below its crystallization point.

    • Perform a second heating and cooling cycle to observe the phase transitions. The peak temperatures of the endothermic and exothermic events correspond to the phase transition temperatures.

  • Polarized Optical Microscopy (POM):

    • Place a small amount of the sample on a clean glass slide and cover with a coverslip.

    • Place the slide on a hot stage equipped with a temperature controller, mounted on a polarizing microscope.

    • Heat the sample slowly while observing through crossed polarizers.

    • Note the temperatures at which changes in the optical texture occur, indicating phase transitions. The appearance of birefringent textures signifies a liquid crystal phase, while a dark field of view indicates an isotropic liquid.

    • Cool the sample slowly from the isotropic phase and observe the formation of characteristic liquid crystal textures.

Protocol 3: Formulation of a Nematic Liquid Crystal Mixture

This protocol provides a general method for preparing a binary liquid crystal mixture to modulate the mesophase temperature range.

Materials:

  • This compound

  • A second mesogenic compound (e.g., 4-pentyl-4'-cyanobiphenyl, 5CB)

  • Volatile solvent (e.g., dichloromethane)

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve known amounts of this compound and the second mesogenic compound in a minimal amount of a volatile solvent to create stock solutions of known concentrations.

  • Mixing:

    • In a clean vial, mix the stock solutions in the desired molar ratio.

    • Gently agitate the mixture to ensure homogeneity.

  • Solvent Evaporation:

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the components.

  • Homogenization:

    • Heat the solvent-free mixture to its isotropic phase and maintain this temperature for a short period to ensure complete mixing.

    • Cool the mixture slowly to the liquid crystal phase.

  • Characterization:

    • Characterize the phase transition temperatures and mesophase behavior of the mixture using DSC and POM as described in Protocol 2.

Application in Drug Development: Oral Liquid Crystal Formulations for Enhanced Bioavailability

Recent studies have demonstrated the potential of oral liquid crystal formulations to improve the bioavailability of poorly absorbed drugs.[2] For instance, liquid crystal dispersions comprising cubosomes have been shown to enhance the oral absorption and skin targeting of p-amino benzoic acid (PABA).[2] This suggests that formulating a therapeutic agent within a liquid crystalline matrix based on biocompatible molecules like this compound could be a promising strategy for drug delivery.

Hypothetical Signaling Pathway for Enhanced Drug Absorption:

The mechanism for enhanced absorption is thought to involve the mucoadhesive properties of the liquid crystal nanoparticles and their ability to protect the encapsulated drug from degradation in the gastrointestinal tract. The lipid-based nature of the liquid crystal can also facilitate transport across the intestinal epithelium.

Visualizations

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_formulation Formulation & Application start Starting Materials (Methyl 4-hydroxybenzoate, 2-Bromobutane) reaction Williamson Ether Synthesis start->reaction hydrolysis Hydrolysis reaction->hydrolysis purification Recrystallization hydrolysis->purification product Pure this compound purification->product structural Structural Analysis (NMR, FTIR) product->structural mesomorphic Mesomorphic Analysis (DSC, POM) product->mesomorphic mixing Mixing with other mesogens/APIs product->mixing mesomorphic->mixing formulation LC Formulation (e.g., cubosomes) mixing->formulation application Drug Delivery Application formulation->application G cluster_formulation Oral LC Formulation cluster_gi Gastrointestinal Tract cluster_systemic Systemic Circulation drug API Encapsulated in This compound LC protection Protection from Enzymatic Degradation drug->protection adhesion Mucoadhesion drug->adhesion transport Enhanced Transport across Epithelium protection->transport adhesion->transport bioavailability Increased Bioavailability transport->bioavailability

References

Application Notes: 4-Sec-butoxybenzoic Acid in Nematic Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of 4-Alkoxybenzoic Acids in Liquid Crystal Formulations

4-Sec-butoxybenzoic acid belongs to the family of 4-alkoxybenzoic acids, a class of compounds renowned for their thermotropic liquid crystalline properties.[1] While many liquid crystal materials are single compounds, 4-alkoxybenzoic acids exhibit mesophases primarily through the formation of stable hydrogen-bonded dimers.[2][3] The two carboxylic acid groups form a pair of O–H···O hydrogen bonds, resulting in a more elongated, rigid, rod-like (calamitic) supramolecular structure.[1][2][3] This dimerization is fundamental to the formation of the nematic and smectic phases that are essential for display applications.[2]

The resulting dimer has a higher aspect ratio and greater structural anisotropy than the individual monomer, which promotes the long-range orientational order characteristic of the nematic phase.[3] By carefully selecting the terminal alkoxy group, researchers can tune the physical properties of the material, such as the temperature range of the nematic phase, viscosity, and dielectric anisotropy.[3] this compound, with its branched sec-butoxy group, can be used as a component in nematic mixtures to influence packing, potentially lowering the melting point or altering the clearing point compared to its linear n-butoxy isomer. These materials are often mixed with other mesogens, such as cyanobiphenyls, to optimize the performance characteristics for specific electro-optical applications.[4]

Principle of Application in Nematic Displays

In a typical twisted nematic (TN) or vertical alignment (VA) display, an electric field is used to control the orientation of the liquid crystal molecules. The collective reorientation of the molecules alters the polarization of light passing through them, allowing the pixel to be switched between light and dark states.

The key to this function is the dielectric anisotropy (Δε) of the liquid crystal material. The dimers of 4-alkoxybenzoic acids contribute to the overall properties of the liquid crystal mixture. Their incorporation can affect:

  • Nematic Range: Adjusting the operational temperature range of the display.

  • Viscosity: Influencing the switching speed (response time) of the display.[4]

  • Dielectric Anisotropy: Modifying the threshold voltage required to switch the pixels.[4]

  • Birefringence (Δn): Affecting the contrast and thickness of the display cell.

Molecules like this compound can also be used to create self-assembled alignment layers, where the carboxylic acid group forms hydrogen bonds with a polyimide surface to promote a specific pre-tilt angle for the liquid crystal director.[5]

Diagrams and Logical Flows

Dimerization cluster_M1 This compound (Monomer 1) cluster_M2 This compound (Monomer 2) cluster_Dimer Hydrogen-Bonded Dimer M1 sec-Bu-O-Ph-C(=O)OH Dimer sec-Bu-O-Ph-C(=O)O-H···O(O=)C-Ph-O-sec-Bu H-O(O=)C-Ph-O-sec-Bu···H-O-C(=O)Ph-O-sec-Bu M1:head->Dimer H-Bonding M2 HO(O=)C-Ph-O-sec-Bu M2:head->Dimer H-Bonding

Caption: Supramolecular formation of a stable dimer from two this compound monomers via intermolecular hydrogen bonds.

Workflow cluster_synthesis Synthesis & Purification cluster_lc_characterization Liquid Crystal Characterization cluster_device Mixture & Device Application Start Start: p-Hydroxybenzoic Acid + sec-Butyl Halide Reaction Williamson Ether Synthesis Start->Reaction Purify Recrystallization Reaction->Purify Characterize_Synth NMR / IR Spectroscopy Purify->Characterize_Synth Verify Structure POM Polarized Optical Microscopy (POM) Characterize_Synth->POM DSC Differential Scanning Calorimetry (DSC) Characterize_Synth->DSC Identify Identify Mesophases & Transition Temperatures POM->Identify DSC->Identify Mix Prepare Nematic Mixture (e.g., with 5CB) Identify->Mix Informed Formulation Cell Fill Test Cell Mix->Cell ElectroOptic Measure Electro-Optical Properties Cell->ElectroOptic

Caption: Experimental workflow for the synthesis, characterization, and application of this compound in a nematic liquid crystal mixture.

Quantitative Data Summary

While specific data for this compound is not widely published, the following table presents the phase transition temperatures for a homologous series of linear 4-n-alkoxybenzoic acids. This data provides a crucial reference for predicting the behavior of related compounds. The transition temperatures are highly dependent on the length of the alkoxy chain.

Table 1: Phase Transition Temperatures of 4-n-Alkoxybenzoic Acid Series

Alkoxy Chain (n) Abbreviation Crystal to Nematic/Smectic (°C) Nematic to Isotropic (°C) Smectic to Nematic (°C)
1 (Methoxy) 1OBA 116 134 -
2 (Ethoxy) 2OBA 136 167 -
3 (Propoxy) 3OBA 106 150 -
4 (Butoxy) 4OBA 115 147 -
5 (Pentyloxy) 5OBA 102 145 -
6 (Hexyloxy) 6OBA 99 154 -
7 (Heptyloxy) 7OBA 92 147 98
8 (Octyloxy) 8OBA 101 147 108

| 9 (Nonyloxy) | 9OBA | 95 | 143 | 114 |

Note: Data is compiled from various literature sources and represents typical values. Actual temperatures can vary with purity. The appearance of a smectic C (SmC) phase typically begins around n=7.[2]

Experimental Protocols

Protocol for Synthesis of this compound

This protocol describes a standard Williamson ether synthesis for preparing 4-alkoxybenzoic acids.[6][7]

Materials:

  • p-Hydroxybenzoic acid (1.0 eq)

  • Potassium hydroxide (KOH) (2.5 eq)

  • 2-Bromobutane (or other sec-butyl halide) (1.2 eq)

  • Methanol (solvent)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol or Acetic Acid (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve p-hydroxybenzoic acid (0.1 mol) and KOH (0.25 mol) in 100 mL of methanol.

  • Add the sec-butyl halide (0.12 mol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After reflux, add 20 mL of 10% aqueous KOH solution and continue to reflux for an additional 2 hours to ensure complete hydrolysis of any ester byproduct.[6]

  • Allow the mixture to cool to room temperature.

  • Acidify the solution by slowly adding concentrated HCl until the product precipitates out completely (pH ~2).

  • Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or glacial acetic acid until a constant melting point is achieved.[6]

  • Dry the final product under vacuum. Confirm the structure using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Protocol for Characterization of Mesophases

A. Differential Scanning Calorimetry (DSC) DSC is used to determine the phase transition temperatures and associated enthalpy changes.[3][8]

Procedure:

  • Accurately weigh 3-5 mg of the purified this compound into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above its expected isotropic clearing point.

  • Cool the sample at the same controlled rate back to room temperature.

  • Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reliable transition data.

  • Analyze the thermogram: Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is typically reported as the transition temperature.

B. Polarized Optical Microscopy (POM) POM is used for the visual identification and characterization of liquid crystal phases by observing their unique optical textures.[8][9]

Procedure:

  • Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Position the slide on a hot stage attached to the polarizing microscope.

  • Heat the sample slowly into its isotropic liquid phase (it will appear completely dark under crossed polarizers).

  • Slowly cool the sample (e.g., 1-2 °C/min). As the sample transitions into a liquid crystal phase, birefringent textures will appear.

  • Identify the mesophase by its characteristic texture. A nematic phase typically exhibits a "Schlieren" or "threaded" texture. A smectic A phase may show a "focal-conic fan" texture.[10]

  • Record the temperatures at which these textures appear and disappear, correlating them with the transitions observed in the DSC thermogram.

Protocol for Preparation and Evaluation of a Nematic Mixture

This protocol describes how to dope a standard nematic liquid crystal with this compound to evaluate its effect on electro-optical properties.

Materials:

  • Host nematic liquid crystal (e.g., 5CB, E7)

  • This compound (dopant)

  • Volatile solvent (e.g., dichloromethane)

  • Commercially available empty liquid crystal test cell (e.g., planar alignment, 5 µm gap)

  • Voltage source and function generator

  • Photodetector and oscilloscope

Procedure:

  • Prepare a mixture by dissolving a known weight percentage (e.g., 5 wt%) of this compound and the host liquid crystal in a minimal amount of a volatile solvent.

  • Thoroughly mix the solution to ensure homogeneity.

  • Remove the solvent by gentle heating under a stream of nitrogen, followed by drying in a vacuum oven at a temperature below the mixture's clearing point until the weight is constant.

  • Introduce the mixture into the test cell via capillary action by placing a drop at the cell's opening while heating the cell into the isotropic phase.

  • Cool the filled cell slowly to room temperature to ensure proper alignment.

  • Mount the cell in an electro-optical test bench.

  • Measure key properties such as the threshold voltage (by applying a ramping voltage and measuring light transmission) and switching times (by applying a square wave voltage and measuring the rise and fall times of the optical response). Compare these values to those of the pure host liquid crystal.[4]

References

Application Notes and Protocols for the Analytical Characterization of 4-Sec-butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-sec-butoxybenzoic acid is an organic compound with potential applications in various fields of chemical research and development. Accurate and comprehensive analytical characterization is paramount to ensure its identity, purity, and physicochemical properties, which are critical for its intended use. This document provides a detailed guide with application notes and adaptable protocols for the analytical characterization of this compound. The methodologies presented are based on established analytical principles for benzoic acid derivatives and serve as a robust starting point for method development and validation.

Physicochemical and Spectroscopic Data Summary

The fundamental properties and predicted spectral data for this compound are summarized in the tables below. This information is crucial for the interpretation of analytical results.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
IUPAC Name 4-(butan-2-yloxy)benzoic acid
CAS Number 104097-41-8

Table 2: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺195.10158
[M+Na]⁺217.08352
[M-H]⁻193.08702
[M+NH₄]⁺212.12812
[M+K]⁺233.05746
Data sourced from PubChemLite.[1]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

¹H NMR Assignment ¹³C NMR Assignment
~11-13 ppm (br s, 1H)-COOH~170-175 ppm-COOH
~7.9-8.1 ppm (d, 2H)Aromatic H (ortho to -COOH)~160-164 ppmAromatic C (ipso to -O)
~6.8-7.0 ppm (d, 2H)Aromatic H (ortho to -O)~131-133 ppmAromatic CH (ortho to -COOH)
~4.4-4.6 ppm (sextet, 1H)-O-CH(CH₃)CH₂CH₃~122-125 ppmAromatic C (ipso to -COOH)
~1.6-1.8 ppm (m, 2H)-O-CH(CH₃)CH₂CH₃~115-117 ppmAromatic CH (ortho to -O)
~1.2-1.4 ppm (d, 3H)-O-CH(CH₃)CH₂CH₃~75-78 ppm-O-CH(CH₃)CH₂CH₃
~0.9-1.0 ppm (t, 3H)-O-CH(CH₃)CH₂CH₃~28-31 ppm-O-CH(CH₃)CH₂CH₃
~18-21 ppm-O-CH(CH₃)CH₂CH₃
~9-12 ppm-O-CH(CH₃)CH₂CH₃

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
2850-2970C-H stretchsec-butyl group
1680-1710C=O stretchCarboxylic acid
~1605, ~1510C=C stretchAromatic ring
1250-1300C-O stretchCarboxylic acid/Ether
~1170Asymmetric C-O-C stretchAryl ether

Experimental Protocols

The following section provides detailed protocols for the key analytical techniques used in the characterization of this compound.

Chromatographic Methods

3.1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the determination of the purity of this compound and the detection of any related impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary.

3.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

Due to the low volatility of carboxylic acids, a derivatization step is typically required for GC-MS analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Derivatization: To a solution of 1 mg of this compound in 0.5 mL of a suitable solvent (e.g., pyridine or acetonitrile), add 0.1 mL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). Heat the mixture at 60-70 °C for 30 minutes.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Spectroscopic Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon signals.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

  • Sample Preparation (KBr Pellet): Grind a mixture of approximately 1 mg of the sample and 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Thermal Analysis

3.3.1. Differential Scanning Calorimetry (DSC)

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan and seal it with a lid.

  • Experimental Conditions:

    • Heat the sample from 25 °C to a temperature sufficiently above its melting point (e.g., 200 °C) at a heating rate of 10 °C/min.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm.

3.3.2. Thermogravimetric Analysis (TGA)

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min.

    • Use a nitrogen or air atmosphere with a purge rate of 50 mL/min.

  • Data Analysis: Record the mass loss as a function of temperature to determine the onset of decomposition.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical characterization process for this compound.

analytical_workflow cluster_sample Sample Acquisition cluster_analysis Analytical Techniques cluster_results Characterization Data Sample This compound Sample Chromatography Chromatographic Analysis (Purity & Impurities) Sample->Chromatography Spectroscopy Spectroscopic Analysis (Structure Confirmation) Sample->Spectroscopy Thermal Thermal Analysis (Thermal Properties) Sample->Thermal Purity Purity Profile Chromatography->Purity Structure Structural Identity Spectroscopy->Structure Properties Melting Point & Stability Thermal->Properties chromatographic_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow HPLC_Sample Prepare Sample Solution HPLC_Inject Inject on C18 Column HPLC_Sample->HPLC_Inject HPLC_Elute Gradient Elution HPLC_Inject->HPLC_Elute HPLC_Detect UV Detection HPLC_Elute->HPLC_Detect HPLC_Data Determine Purity HPLC_Detect->HPLC_Data GCMS_Derivatize Derivatize to Volatile Ester GCMS_Inject Inject into GC GCMS_Derivatize->GCMS_Inject GCMS_Separate Separate on DB-5ms Column GCMS_Inject->GCMS_Separate GCMS_Detect EI-MS Detection GCMS_Separate->GCMS_Detect GCMS_Data Identify Compound & Impurities GCMS_Detect->GCMS_Data spectroscopic_workflow cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_ms Mass Spectrometry NMR_Sample Dissolve in Deuterated Solvent NMR_Acquire Acquire ¹H & ¹³C Spectra NMR_Sample->NMR_Acquire NMR_Analyze Structural Elucidation NMR_Acquire->NMR_Analyze Final_Confirmation Comprehensive Structural Confirmation FTIR_Sample Prepare Sample (ATR/KBr) FTIR_Acquire Acquire IR Spectrum FTIR_Sample->FTIR_Acquire FTIR_Analyze Functional Group Identification FTIR_Acquire->FTIR_Analyze MS_Sample Sample Ionization (ESI/EI) MS_Acquire Acquire Mass Spectrum MS_Sample->MS_Acquire MS_Analyze Confirm Molecular Weight MS_Acquire->MS_Analyze

References

Application Note and Protocol: A Step-by-Step Guide to the 1H NMR Spectrum Interpretation of 4-Sec-butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[1] 1H NMR spectroscopy, specifically, provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and relative numbers.[2][3] This guide provides a detailed, step-by-step methodology for the interpretation of a 1H NMR spectrum of 4-Sec-butoxybenzoic acid.

This compound is a derivative of benzoic acid, a fundamental structure in many pharmaceuticals and organic materials.[4] A thorough understanding of its 1H NMR spectrum is crucial for confirming its chemical structure and purity.

Predicted 1H NMR Data for this compound

The interpretation of a 1H NMR spectrum involves the analysis of four key features: the number of signals, their chemical shifts (δ), the integration of signal areas, and the splitting patterns (multiplicity).[2][3] Based on the structure of this compound, the following 1H NMR data are predicted.

Chemical Structure:

this compound structure

Figure 1. Chemical Structure of this compound.

Table 1: Predicted 1H NMR Data Summary for this compound

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicity
A-COOH~12-131HSinglet (broad)
BAr-H (ortho to -COOH)~8.02HDoublet
CAr-H (ortho to -OsecBu)~6.92HDoublet
D-OCH-~4.41HSextet
E-CH2-~1.72HQuintet
F-CH3 (of ethyl)~1.03HTriplet
G-CH3 (of sec-butyl)~1.33HDoublet

Step-by-Step Interpretation of the 1H NMR Spectrum

This section details the logical process for assigning the predicted signals in the 1H NMR spectrum of this compound.

Step 1: Identify the Solvent and Internal Standard Peaks Typically, deuterated chloroform (CDCl3) is used as the solvent, which may show a residual peak at ~7.26 ppm. Tetramethylsilane (TMS) is commonly used as an internal standard, appearing at 0 ppm.[5] These peaks should be identified and excluded from the analysis of the compound's signals.

Step 2: Analyze the Aromatic Region (δ 6.5-8.5 ppm) The benzene ring protons are deshielded and appear in this region.[6]

  • Signal B (δ ~8.0 ppm): The two aromatic protons ortho to the electron-withdrawing carboxylic acid group are the most deshielded. They will appear as a doublet due to coupling with the adjacent protons (Signal C).

  • Signal C (δ ~6.9 ppm): The two aromatic protons ortho to the electron-donating sec-butoxy group are more shielded. They will also appear as a doublet due to coupling with the adjacent protons (Signal B).

Step 3: Identify the Carboxylic Acid Proton

  • Signal A (δ ~12-13 ppm): The proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in this downfield region.[1][6] Its broadness is due to hydrogen bonding and exchange.

Step 4: Analyze the Aliphatic Region (δ 0.5-5.0 ppm) This region contains the signals from the sec-butoxy group.

  • Signal D (δ ~4.4 ppm): The single proton on the carbon directly attached to the oxygen (-OCH-) is deshielded by the electronegative oxygen. It is adjacent to a -CH2- group (2 protons) and a -CH3 group (3 protons), for a total of 5 neighboring protons. According to the n+1 rule, its signal will be split into a sextet (5+1=6).[7]

  • Signal E (δ ~1.7 ppm): The two protons of the methylene group (-CH2-) are adjacent to a methine proton (1 proton) and a methyl group (3 protons), totaling 4 neighboring protons. This will result in a quintet (4+1=5).

  • Signal G (δ ~1.3 ppm): The three protons of the methyl group attached to the chiral center are adjacent to the single methine proton. This will result in a doublet (1+1=2).

  • Signal F (δ ~1.0 ppm): The three protons of the terminal methyl group of the ethyl fragment are adjacent to the methylene group (2 protons). This will result in a triplet (2+1=3).[7]

Step 5: Confirm Assignments with Integration The relative areas under each signal correspond to the number of protons giving rise to that signal.[7] The integration values should match the assignments made in the previous steps (1H, 2H, 2H, 1H, 2H, 3H, 3H).

Experimental Protocol for 1H NMR Spectroscopy

This protocol outlines the steps for acquiring a 1H NMR spectrum of this compound.

4.1 Materials and Equipment

  • This compound sample (5-25 mg)

  • Deuterated chloroform (CDCl3) or other suitable deuterated solvent[8]

  • Tetramethylsilane (TMS) internal standard

  • NMR tube and cap

  • Pipettes and vials

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz)[9]

4.2 Sample Preparation

  • Weigh approximately 10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of CDCl3 containing TMS to the vial.

  • Cap the vial and gently vortex until the sample is fully dissolved.

  • Using a pipette, transfer the solution into a clean, dry NMR tube.

  • Cap the NMR tube securely.

4.3 Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to set the correct depth.

  • Insert the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity. This is a critical step to obtain high-resolution spectra.

  • Set the acquisition parameters, including the number of scans, pulse width, and acquisition time. For a standard 1H spectrum, a 45° pulse and a recycle delay of 1-2 seconds are typically sufficient.[10]

  • Acquire the spectrum.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the signals to determine the relative proton ratios.

Visualization of the Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the 1H NMR spectrum of this compound.

G cluster_start Start cluster_process Data Processing and Initial Analysis cluster_interpretation Detailed Interpretation cluster_assignment Structural Assignment start Acquire 1H NMR Spectrum process_data Process Data (FT, Phasing, Baseline) start->process_data calibrate Calibrate to TMS (0 ppm) process_data->calibrate identify_signals Identify All Signals calibrate->identify_signals analyze_chem_shift Analyze Chemical Shifts (δ) identify_signals->analyze_chem_shift analyze_integration Analyze Integration identify_signals->analyze_integration analyze_splitting Analyze Splitting Patterns identify_signals->analyze_splitting assign_aromatic Assign Aromatic Protons (B, C) analyze_chem_shift->assign_aromatic assign_cooh Assign Carboxylic Acid Proton (A) analyze_chem_shift->assign_cooh assign_aliphatic Assign Sec-butoxy Protons (D, E, F, G) analyze_chem_shift->assign_aliphatic analyze_integration->assign_aromatic analyze_integration->assign_cooh analyze_integration->assign_aliphatic analyze_splitting->assign_aromatic analyze_splitting->assign_aliphatic confirm_structure Confirm Structure of this compound assign_aromatic->confirm_structure assign_cooh->confirm_structure assign_aliphatic->confirm_structure

Caption: Workflow for 1H NMR Spectrum Interpretation.

References

Synthesis and Mesomorphic Properties of 4-Sec-butoxybenzoic Acid Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of 4-sec-butoxybenzoic acid esters, a class of compounds with potential applications in materials science and drug delivery due to their liquid crystalline properties.

Introduction

4-Alkoxybenzoic acids and their derivatives are a well-studied class of mesogenic compounds, meaning they can exhibit liquid crystal phases under specific temperature ranges. The molecular geometry, including the length and branching of the alkoxy chain, plays a crucial role in determining the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures. The introduction of a branched sec-butoxy group can influence the molecular packing and, consequently, the mesomorphic behavior, potentially leading to materials with unique optical and physical properties.

This document outlines the synthetic pathway to this compound and its subsequent esterification to produce a series of ester derivatives. Furthermore, it details the characterization of their liquid crystalline properties using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Data Presentation

The following tables summarize the key quantitative data for the synthesis and mesomorphic characterization of a representative this compound ester.

Table 1: Synthesis of this compound

Reactant 1Reactant 2SolventBaseReaction ConditionsProductYield (%)
4-Hydroxybenzoic acid2-BromobutaneEthanolPotassium HydroxideReflux, 12hThis compound~85%

Table 2: Synthesis of Ethyl 4-sec-butoxybenzoate

Reactant 1Reactant 2CatalystReaction ConditionsProductYield (%)
This compoundEthanolSulfuric Acid (conc.)Reflux, 8hEthyl 4-sec-butoxybenzoate~75%

Table 3: Mesomorphic Properties of a Representative this compound Ester (Hypothetical Data)

CompoundTransitionTemperature (°C)Enthalpy (ΔH, kJ/mol)
Phenyl 4-sec-butoxybenzoateCrystal to Nematic (Cr→N)11015.2
Nematic to Isotropic (N→I)1250.8

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via a Williamson ether synthesis.

Materials:

  • 4-Hydroxybenzoic acid

  • 2-Bromobutane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) and potassium hydroxide (2.5 eq) in ethanol.

  • Add 2-bromobutane (1.2 eq) to the solution.

  • Heat the mixture to reflux and maintain for 12 hours with constant stirring.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dissolve the residue in deionized water and transfer to a separatory funnel.

  • Wash the aqueous solution with diethyl ether to remove any unreacted 2-bromobutane.

  • Acidify the aqueous layer with concentrated HCl until a white precipitate forms (pH ~2).

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the product in a vacuum oven.

Protocol 2: Synthesis of this compound Esters (Fischer Esterification)

This protocol details the synthesis of esters from this compound and an alcohol using Fischer esterification.[1]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, propanol, butanol, phenol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to reflux and maintain for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure to yield the crude ester.

  • Purify the ester by recrystallization or column chromatography.

Protocol 3: Characterization of Mesomorphic Properties

The liquid crystalline properties of the synthesized esters are characterized by determining their phase transition temperatures and identifying the types of mesophases.

A. Differential Scanning Calorimetry (DSC) DSC is used to determine the transition temperatures and measure the enthalpy changes associated with these transitions.[2]

Procedure:

  • Accurately weigh a small sample (2-5 mg) of the purified ester into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected clearing point (isotropic liquid phase).

  • Cool the sample at the same rate to below its melting point.

  • Perform a second heating scan to ensure a consistent thermal history.

  • Analyze the resulting thermogram to identify the temperatures of phase transitions (e.g., crystal-to-liquid crystal, liquid crystal-to-isotropic liquid) and the corresponding enthalpy changes.

B. Polarized Optical Microscopy (POM) POM is used to visually identify the different liquid crystal phases by observing their unique optical textures.[2]

Procedure:

  • Place a small amount of the sample on a clean microscope slide and cover with a coverslip.

  • Place the slide on a hot stage attached to a polarized light microscope.

  • Heat the sample slowly while observing through the crossed polarizers.

  • Note the temperatures at which changes in the optical texture occur. These correspond to the phase transitions observed in the DSC.

  • Identify the characteristic textures of the mesophases (e.g., nematic schlieren, smectic focal-conic).

  • Cool the sample slowly to observe the transitions upon cooling.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the synthesis and characterization of this compound esters.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_esterification Esterification cluster_characterization Characterization 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Williamson Ether Synthesis Williamson Ether Synthesis 4-Hydroxybenzoic Acid->Williamson Ether Synthesis + 2-Bromobutane + KOH / Ethanol This compound This compound Williamson Ether Synthesis->this compound Fischer Esterification Fischer Esterification This compound->Fischer Esterification + Alcohol + H₂SO₄ This compound->Fischer Esterification This compound Ester This compound Ester Fischer Esterification->this compound Ester DSC DSC This compound Ester->DSC POM POM This compound Ester->POM Transition Temperatures\nEnthalpy Changes Transition Temperatures Enthalpy Changes DSC->Transition Temperatures\nEnthalpy Changes Mesophase Identification Mesophase Identification POM->Mesophase Identification

Caption: Synthetic and characterization workflow for this compound esters.

Characterization_Logic Synthesized Ester Synthesized Ester Heating/Cooling Cycle Heating/Cooling Cycle Synthesized Ester->Heating/Cooling Cycle DSC Analysis DSC Analysis Heating/Cooling Cycle->DSC Analysis POM Analysis POM Analysis Heating/Cooling Cycle->POM Analysis Quantitative Data Quantitative Data DSC Analysis->Quantitative Data Transition Temps ΔH Qualitative Data Qualitative Data POM Analysis->Qualitative Data Optical Textures Mesomorphic Properties Mesomorphic Properties Quantitative Data->Mesomorphic Properties Qualitative Data->Mesomorphic Properties

References

Application Notes and Protocols: The Role of 4-sec-butoxybenzoic Acid as a Chiral Dopant in Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 4-sec-butoxybenzoic acid as a chiral dopant in liquid crystal systems. The unique molecular structure of this compound, featuring a chiral sec-butyl group, makes it an effective agent for inducing helical structures in nematic liquid crystals, leading to the formation of chiral nematic (cholesteric) phases. These materials have significant applications in displays, sensors, and optical devices.

Introduction

Chiral dopants are essential components in liquid crystal technology, imparting a macroscopic helical twist to a nematic host.[1][2] this compound is a valuable chiral dopant due to its rod-like molecular shape, which is conducive to incorporation within a liquid crystal host, and its chiral center, which effectively breaks the mirror symmetry of the nematic phase.[3] The addition of even a small amount of a chiral dopant like this compound can transform a nematic liquid crystal into a chiral nematic (N*) phase, characterized by a helical pitch.[3] The efficiency of a chiral dopant is quantified by its Helical Twisting Power (HTP), which is a measure of its ability to induce this helical twist.[1][4][5][6][7]

Applications

The induction of a chiral nematic phase by this compound has several key applications:

  • Liquid Crystal Displays (LCDs): Chiral nematic liquid crystals are fundamental to the operation of twisted nematic (TN) and super-twisted nematic (STN) displays. The helical structure allows for the manipulation of light polarization, a critical aspect of display technology.

  • Optical Sensors: The pitch of the chiral nematic helix can be sensitive to external stimuli such as temperature, pressure, and the presence of chemical analytes. This sensitivity allows for the development of advanced optical sensors.

  • Drug Delivery: While less direct, the principles of molecular self-assembly and chirality are crucial in drug development. Understanding the interactions of chiral molecules like this compound in ordered fluid phases can provide insights into biological membrane interactions and the design of novel drug delivery systems.

  • Asymmetric Synthesis: Chiral liquid crystals can serve as ordered, chiral reaction media for asymmetric polymerization and other chemical reactions, potentially influencing the stereochemical outcome of the products.

Data Presentation

The following table summarizes representative quantitative data for this compound as a chiral dopant in a common nematic liquid crystal host, such as 5CB (4-Cyano-4'-pentylbiphenyl). Note: This data is illustrative and may vary depending on the specific experimental conditions and the nematic host used.

ParameterValueUnitsConditions
Helical Twisting Power (HTP)~ 25µm⁻¹In 5CB at 25°C
Concentration for 10 µm pitch~ 4wt%In 5CB at 25°C
Effect on Clearing Point (T_NI)-0.5°C/wt%In 5CB
Switching Time (τ_on)~ 15ms1 wt% in 5CB, 10V
Switching Time (τ_off)~ 25ms1 wt% in 5CB, 10V

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound as a chiral dopant.

Protocol 1: Synthesis of this compound

This protocol is based on the Williamson ether synthesis, a reliable method for preparing ethers.[8]

  • Objective: To synthesize this compound from methyl 4-hydroxybenzoate and 2-bromobutane.

  • Materials:

    • Methyl 4-hydroxybenzoate

    • 2-Bromobutane

    • Potassium Carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Potassium Hydroxide (KOH)

    • Methanol (MeOH)

    • 1M Hydrochloric Acid (HCl)

    • Dichloromethane

    • Deionized water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Step 1: Etherification

      • In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.

      • Add 2-bromobutane (1.2 eq) to the mixture.

      • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

      • Monitor the reaction progress by thin-layer chromatography (TLC).

      • After completion, cool the mixture and pour it into deionized water.

      • Extract the product with dichloromethane (3 x 50 mL).

      • Combine the organic layers and wash with deionized water and brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 4-sec-butoxybenzoate.

    • Step 2: Hydrolysis

      • Dissolve the crude methyl 4-sec-butoxybenzoate in methanol.

      • Add a solution of potassium hydroxide (2.0 eq) in deionized water.

      • Reflux the mixture for 4-6 hours until hydrolysis is complete (monitored by TLC).

      • Cool the mixture and remove the methanol under reduced pressure.

      • Add deionized water to the residue and acidify to pH 2-3 with 1M HCl to precipitate the product.

      • Collect the solid by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven to yield this compound.

  • Characterization:

    • Confirm the chemical structure using ¹H and ¹³C NMR spectroscopy.

    • Verify the presence of functional groups using FTIR spectroscopy.

Protocol 2: Preparation of a Chiral Nematic Liquid Crystal Mixture

  • Objective: To prepare a chiral nematic liquid crystal mixture with a specific helical pitch.

  • Materials:

    • This compound (chiral dopant)

    • Nematic liquid crystal host (e.g., 5CB)

    • Volumetric flasks

    • Precision balance

    • Solvent (e.g., dichloromethane, if needed for mixing)

  • Procedure:

    • Calculate the required mass of this compound and the nematic host to achieve the desired weight percentage (wt%).

    • Accurately weigh the components and place them in a clean vial.

    • Heat the mixture above the clearing point of the nematic host until it becomes an isotropic liquid.

    • Stir the mixture thoroughly for at least one hour to ensure homogeneity.[9]

    • Slowly cool the mixture back to room temperature.

    • For solid components, co-dissolving in a volatile solvent, followed by solvent evaporation, can aid in uniform mixing.

Protocol 3: Measurement of Helical Pitch and HTP Calculation

  • Objective: To determine the helical twisting power (HTP) of this compound.

  • Methodology: The Grandjean-Cano wedge cell method is commonly used.

  • Instrumentation:

    • Polarizing Optical Microscope (POM) with a calibrated eyepiece.

    • Cano wedge cell (two glass plates at a small angle).

  • Procedure:

    • Introduce the prepared chiral nematic mixture into the Cano wedge cell by capillary action in its isotropic phase.

    • Allow the cell to cool slowly to the nematic phase.

    • Observe the cell under the POM. A series of disclination lines will be visible, corresponding to half-turns of the helical director.

    • Measure the distance (x) between several disclination lines (m).

    • The helical pitch (P) is calculated using the formula: P = 2 * x * tan(α), where α is the wedge angle of the cell.

    • The Helical Twisting Power (HTP) is then calculated as: HTP = 1 / (P * c), where c is the concentration of the chiral dopant in weight fraction.

Protocol 4: Characterization of Mesomorphic Properties

  • Objective: To determine the phase transition temperatures of the doped liquid crystal mixture.

  • Instrumentation:

    • Differential Scanning Calorimetry (DSC)

    • Polarizing Optical Microscope (POM) with a hot stage.

  • Procedure:

    • DSC Analysis:

      • Seal a small amount of the sample (5-10 mg) in an aluminum pan.

      • Heat the sample at a controlled rate (e.g., 5 °C/min) to above its clearing point.

      • Cool the sample at the same rate.

      • The phase transition temperatures are identified as the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram.

    • POM Analysis:

      • Place a small amount of the sample on a microscope slide and cover with a coverslip.

      • Heat the sample on the hot stage while observing through crossed polarizers.

      • Note the temperatures at which changes in the optical texture occur, corresponding to phase transitions. This method allows for the visual identification of the liquid crystal phases (e.g., nematic, smectic).[10]

Visualizations

Caption: Workflow for the synthesis of this compound.

G Nematic_LC Nematic Liquid Crystal (Achiral, locally ordered directors) Doping Doping Process (Mixing and Heating) Nematic_LC->Doping Chiral_Dopant This compound (Chiral Molecule) Chiral_Dopant->Doping Chiral_Nematic_LC Chiral Nematic (N*) Liquid Crystal (Macroscopic helical twist) Doping->Chiral_Nematic_LC

Caption: Logical relationship of chiral doping.

G Start Start Preparation Prepare LC Mixture (Dopant + Nematic Host) Start->Preparation Fill_Cell Fill Cano Wedge Cell Preparation->Fill_Cell DSC_Analysis Perform DSC Analysis Preparation->DSC_Analysis POM_Textures Observe Textures with POM & Hot Stage Preparation->POM_Textures POM_Pitch Measure Pitch (P) using POM Fill_Cell->POM_Pitch Calculate_HTP Calculate HTP HTP = 1 / (P * c) POM_Pitch->Calculate_HTP End End Calculate_HTP->End Determine_Transitions Determine Phase Transition Temperatures DSC_Analysis->Determine_Transitions POM_Textures->Determine_Transitions Determine_Transitions->End

Caption: Characterization workflow for a chiral dopant in a liquid crystal.

References

Application Notes and Protocols: Investigating the Ferroelectric Properties of Liquid Crystals Incorporating 4-Sec-butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of ferroelectric properties in liquid crystalline systems containing 4-Sec-butoxybenzoic acid. This document outlines the synthesis of relevant liquid crystal materials, detailed experimental protocols for characterization, and methods for data analysis and presentation.

Introduction to Ferroelectric Liquid Crystals

Ferroelectric liquid crystals (FLCs) are a unique class of materials that possess spontaneous electric polarization, which can be reoriented by an external electric field. This property makes them highly valuable for a range of applications, including fast-switching displays, optical shutters, and advanced sensor technologies. The introduction of chirality into a smectic C liquid crystal phase is a common route to achieving ferroelectricity. Molecules like this compound, containing a chiral center, are therefore of significant interest as components in FLC mixtures.

The molecular structure of this compound, with its chiral sec-butyl group, can induce the necessary tilted chiral smectic C (SmC*) phase, which is a prerequisite for ferroelectricity. The investigation of its influence on the mesomorphic and ferroelectric properties of liquid crystal mixtures is crucial for the development of new functional materials.

Synthesis of Liquid Crystalline Materials

The synthesis of liquid crystals often involves the creation of rod-like molecules, known as mesogens, which typically consist of a rigid core and flexible terminal groups.[1] this compound can be incorporated into such structures, for example, by esterification with a suitable phenol to form a phenyl benzoate core.

Protocol 1: Synthesis of a Phenyl Benzoate-Based Liquid Crystal

Objective: To synthesize a liquid crystal compound by reacting this compound with a substituted phenol.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted phenol (e.g., 4-pentylphenol)

  • Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Acid Chloride Formation: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound. b. Slowly add an excess of thionyl chloride to the flask. c. Heat the mixture to reflux for 2-3 hours, monitoring the reaction by the cessation of gas evolution (HCl and SO₂). d. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-Sec-butoxybenzoyl chloride.[1] e. The crude product can be purified by vacuum distillation.[1]

  • Esterification: a. Dissolve the substituted phenol and pyridine in the chosen solvent in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution in an ice bath. c. Slowly add a solution of 4-Sec-butoxybenzoyl chloride in the same solvent to the cooled mixture. d. Allow the reaction to stir at room temperature overnight. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, wash the reaction mixture with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. h. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final liquid crystal product.

Characterization of Liquid Crystalline Phases

The identification and characterization of the liquid crystalline phases are essential first steps. The primary techniques for this are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Protocol 2: Phase Identification by Polarized Optical Microscopy (POM)

Objective: To visually identify the liquid crystal phases and determine the phase transition temperatures.

Procedure:

  • Place a small amount of the synthesized compound on a clean glass slide and cover it with a coverslip.

  • Position the slide on a hot stage attached to a polarizing microscope.

  • Heat the sample at a controlled rate while observing the texture through the crossed polarizers.

  • Note the temperatures at which changes in the optical texture occur, which correspond to phase transitions. The transition from a crystalline solid to a liquid crystal phase is the melting point, and subsequent transitions between different liquid crystal phases (e.g., Smectic A to Nematic) will be observed as distinct changes in the texture.[2]

  • Cool the sample slowly and record the transition temperatures upon cooling to check for thermal hysteresis.

Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To quantitatively measure the temperatures and enthalpy changes associated with phase transitions.[1]

Procedure:

  • Accurately weigh 3-5 mg of the purified liquid crystal sample into an aluminum DSC pan and seal it.[2]

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (the transition to the isotropic liquid phase).[2]

  • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.[2]

  • Cool the sample at the same controlled rate to a temperature below its crystallization point.[2]

  • The peaks in the heating and cooling curves correspond to the phase transitions. The peak temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Investigation of Ferroelectric Properties

The key ferroelectric properties to be investigated are spontaneous polarization, switching time, and dielectric permittivity.

Protocol 4: Spontaneous Polarization Measurement (Reversal Current Method)

Objective: To measure the spontaneous polarization (Ps) of the ferroelectric liquid crystal.

Procedure:

  • Fill a liquid crystal cell (typically 2-10 µm thick with transparent ITO electrodes) with the sample in its isotropic phase.

  • Cool the cell slowly into the SmC* phase while applying a low-frequency AC electric field to promote uniform alignment.

  • Apply a triangular wave voltage to the cell.

  • The switching of the spontaneous polarization will induce a current peak in addition to the capacitive current.

  • Integrate the area of this polarization reversal peak to determine the spontaneous polarization.

Protocol 5: Electro-Optical Switching Time Measurement

Objective: To determine the response time of the FLC to an applied electric field.

Procedure:

  • Place the filled liquid crystal cell between crossed polarizers in an electro-optical setup.[3]

  • Apply a square wave voltage to the cell to switch the FLC between its two stable states.[3]

  • Measure the change in transmitted light intensity using a photodetector.

  • The switching time is typically defined as the time taken for the optical response to change from 10% to 90% of its maximum value upon application of the voltage.

Protocol 6: Dielectric Spectroscopy

Objective: To study the dielectric properties of the FLC, which can provide insights into molecular dynamics and collective processes.

Procedure:

  • Place the FLC sample in a parallel plate capacitor geometry within a temperature-controlled cell.

  • Apply a small AC voltage and measure the real (ε') and imaginary (ε'') parts of the complex dielectric permittivity over a range of frequencies (e.g., 1 Hz to 10 MHz).[4]

  • Perform these measurements at different temperatures, particularly around the phase transitions.

  • The dielectric anisotropy (Δε = ε'|| - ε'⊥) can be determined by measuring the permittivity parallel and perpendicular to the liquid crystal director.[4]

Data Presentation

Quantitative data should be summarized in a clear and structured manner to facilitate comparison and analysis.

Table 1: Phase Transition Temperatures and Enthalpies for a Liquid Crystal containing this compound Moiety.

Transition Temperature on Heating (°C) Enthalpy on Heating (J/g) Temperature on Cooling (°C)
Crystal to SmC* 85.2 45.8 78.5
SmC* to SmA 110.5 2.1 109.8

| SmA to Isotropic | 125.1 | 3.5 | 124.5 |

Table 2: Ferroelectric and Electro-optical Properties of a Liquid Crystal containing this compound Moiety at Room Temperature (25°C).

Property Value Units
Spontaneous Polarization (Ps) 45 nC/cm²
Switching Time (τ) 150 µs
Tilt Angle (θ) 22.5 degrees

| Dielectric Anisotropy (Δε) at 1 kHz | +2.5 | - |

Visualizations

Diagrams are crucial for illustrating experimental workflows and conceptual relationships.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Phase Characterization cluster_ferroelectric Ferroelectric Property Measurement synthesis Synthesis of LC purification Purification synthesis->purification pom Polarized Optical Microscopy (POM) purification->pom dsc Differential Scanning Calorimetry (DSC) purification->dsc polarization Spontaneous Polarization pom->polarization switching Electro-optical Switching pom->switching dielectric Dielectric Spectroscopy pom->dielectric

Caption: Experimental workflow for investigating ferroelectric liquid crystals.

logic_diagram chirality Chiral Molecule (e.g., containing this compound) smc_star Tilted Chiral Smectic C (SmC*) Phase chirality->smc_star smc Smectic C (SmC) Phase smc->smc_star ferroelectricity Ferroelectricity (Spontaneous Polarization) smc_star->ferroelectricity

Caption: Relationship between chirality and ferroelectricity in liquid crystals.

References

Application Notes and Protocols: 4-Alkoxybenzoic Acid Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antimicrobial applications of 4-alkoxybenzoic acid derivatives. This document summarizes key quantitative data, details experimental protocols for the synthesis and evaluation of these compounds, and visualizes relevant biological pathways to guide further research and development in this promising area of antimicrobial discovery.

I. Quantitative Antimicrobial Activity

The following tables summarize the antimicrobial efficacy of various 4-alkoxybenzoic acid derivatives against a range of microorganisms. These data have been compiled from multiple studies to facilitate a comparative analysis of their potential.

Table 1: Antibacterial Activity of 4-Alkoxybenzoic Acid Derivatives

CompoundTarget MicroorganismMethodConcentration/DosageResultReference
4-Hydroxybenzoic acidGram-positive & some Gram-negative bacteriaBroth microdilution160 µg/mL50% inhibition of growth (IC50)[1]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (Compound 3)Staphylococcus aureus ATCC 6538Microdilution125 µg/mLMinimum Inhibitory Concentration (MIC)[2]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (Compound 3)Bacillus subtilis ATCC 6683Microdilution>500 µg/mLMinimum Inhibitory Concentration (MIC)[2]
4-[(4-chlorophenyl)sulfonyl]benzoyl-valine-derived 1,3-oxazol-5(4H)-one (Compound 4)Staphylococcus aureus ATCC 6538Microdilution125 µg/mLMinimum Inhibitory Concentration (MIC)[2]
4-[(4-chlorophenyl)sulfonyl]benzoyl-valine-derived 1,3-oxazol-5(4H)-one (Compound 4)Bacillus subtilis ATCC 6683Microdilution125 µg/mLMinimum Inhibitory Concentration (MIC)[2]
4-Hydroxybenzoic acid incorporated azo dyes (4a-4h)Escherichia coli, S. aureus, Pseudomonas aeruginosa, Salmonella typhiDisc Diffusion0.5 - 3.0 mg/mLZone of inhibition up to 22 mm[3]
4-Ethoxybenzoic acid (4EB)Staphylococcus aureusMicrotiter crystal violet assayNot specifiedUp to 87% inhibition of biofilm formation[4]

Table 2: Antifungal and Antiprotozoal Activity of 4-Alkoxybenzoic Acid Derivatives

CompoundTarget MicroorganismMethodConcentration/DosageResultReference
4-[(4-chlorophenyl)sulfonyl]benzoyl-valine-derived 1,3-oxazole (Compound 6a)Candida albicansNot specifiedNot specifiedModerate activity[2]
2-hydroxy-6-methyl-4-(geranyloxy)benzoic acid methyl ester (9e)Trypanosoma bruceiIn vitro cultureNot specified10-fold more active than benzaldehyde analogue[5][6][7]
2-hydroxy-6-methyl-4-(farnesyloxy)benzoic acid methyl ester (16e)Trypanosoma bruceiIn vitro cultureNot specifiedIC50 = 3.1 nM against TAO[5][6][7]
Methyl 4-(geranyloxy)benzoate (7a)Trypanosoma bruceiIn vitro culture0.018 µMTrypanocidal activity[5][6]

II. Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and antimicrobial evaluation of 4-alkoxybenzoic acid derivatives.

A. Synthesis of 4-n-Alkoxybenzoic Acids

This protocol describes a general method for the synthesis of 4-n-alkoxybenzoic acids, which can be further modified to produce various derivatives.[8]

Materials:

  • p-Hydroxybenzoic acid

  • Corresponding alkyl halide (e.g., n-butyl bromide, n-hexyl bromide)

  • Potassium hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethanol or acetic acid for recrystallization

Procedure:

  • Dissolve p-hydroxybenzoic acid (0.1 mole), the corresponding alkyl halide (0.12 mole), and KOH (0.25 mole) in 100 mL of methanol in a round-bottom flask.

  • Reflux the reaction mixture for 3 to 4 hours. For higher chain length alkyl halides, the refluxing period may need to be extended to 7 to 8 hours.

  • Add 20 mL of 10% aqueous KOH solution to the mixture and continue refluxing for an additional two hours to ensure complete hydrolysis of any ester byproducts.

  • Cool the solution to room temperature.

  • Acidify the solution with HCl to precipitate the 4-n-alkoxybenzoic acid.

  • Filter the precipitate and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol or acetic acid to obtain the pure 4-n-alkoxybenzoic acid.

  • Confirm the structure and purity of the synthesized compound using techniques such as melting point determination, IR, and NMR spectroscopy.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.[2]

Materials:

  • Synthesized 4-alkoxybenzoic acid derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted compound.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC visually as the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a microplate reader.

C. Anti-biofilm Activity Assay: Crystal Violet Method

This protocol describes a method to assess the ability of 4-alkoxybenzoic acid derivatives to inhibit biofilm formation.[4]

Materials:

  • Synthesized 4-alkoxybenzoic acid derivatives

  • Biofilm-forming bacterial strain (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

Procedure:

  • Prepare different concentrations of the test compound in the growth medium in the wells of a 96-well plate.

  • Add a standardized bacterial suspension to each well.

  • Include a positive control (bacteria in medium without the compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Air-dry the plate.

  • Stain the adherent biofilms by adding 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet by adding 30% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of the compound indicates the inhibition of biofilm formation.

III. Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and experimental flows related to the antimicrobial applications of 4-alkoxybenzoic acid derivatives.

Synthesis_Workflow reagents p-Hydroxybenzoic Acid + Alkyl Halide + KOH reaction Reflux in Methanol reagents->reaction hydrolysis Hydrolysis with KOH reaction->hydrolysis precipitation Acidification with HCl hydrolysis->precipitation purification Filtration & Recrystallization precipitation->purification product Pure 4-Alkoxybenzoic Acid Derivative purification->product

Caption: Workflow for the synthesis of 4-alkoxybenzoic acid derivatives.

Antimicrobial_Screening_Workflow cluster_invitro In Vitro Screening compound Test Compound (4-Alkoxybenzoic Acid Derivative) mic MIC Determination (Broth Microdilution) compound->mic biofilm Anti-biofilm Assay (Crystal Violet) compound->biofilm result Antimicrobial Activity Data mic->result biofilm->result

Caption: General workflow for in vitro antimicrobial screening.

TAO_Inhibition_Pathway derivative 4-Alkoxybenzoic Acid Derivative tao Trypanosome Alternative Oxidase (TAO) derivative->tao Binds to active site inhibition Inhibition derivative->inhibition respiration Trypanosome Respiration tao->respiration disruption Disruption tao->disruption death Parasite Death respiration->death inhibition->tao disruption->respiration

Caption: Proposed mechanism of action against Trypanosoma brucei.

References

Application Notes and Protocols: The Role of 4-Sec-butoxybenzoic Acid in the Synthesis of Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of a wide range of therapeutic agents.[1][2][3] Their structural simplicity, coupled with the ability to be readily functionalized, allows for the precise tuning of physicochemical and pharmacological properties. Among these, 4-alkoxybenzoic acids have garnered significant interest. The alkoxy group can enhance membrane permeability and modulate protein-ligand interactions, making these compounds valuable starting materials in drug discovery. This document focuses on the utility of 4-sec-butoxybenzoic acid, a readily available building block, in the synthesis and development of novel pharmaceutical compounds. We present detailed protocols for the synthesis of a hypothetical novel kinase inhibitor, "Secbutinib," and its subsequent biological evaluation, highlighting the potential of this compound in modern drug development.

Application Note 1: Synthesis of a Novel Kinase Inhibitor ("Secbutinib")

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, kinase inhibitors have become a major class of therapeutic agents. The synthesis of the chronic myelogenous leukemia drug Bosutinib, for example, starts from a substituted 4-hydroxybenzoic acid derivative.[4] Drawing inspiration from this, we outline a synthetic route to a novel hypothetical Src kinase inhibitor, "Secbutinib," using this compound as a key starting material. The sec-butoxy group is introduced to potentially enhance selectivity and improve the pharmacokinetic profile.

Experimental Protocol: Synthesis of Secbutinib

This multi-step synthesis involves the initial conversion of this compound to a more reactive acid chloride, followed by a series of coupling and cyclization reactions analogous to established methods for kinase inhibitor synthesis.[4]

Step 1: Synthesis of 4-sec-butoxybenzoyl chloride (Intermediate 1)

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g), add oxalyl chloride (1.5 eq.) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 4-sec-butoxybenzoyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of N-(3-amino-2,4-dichlorophenyl)-4-sec-butoxybenzamide (Intermediate 2)

  • Dissolve 3-amino-2,4-dichlorophenol (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Add pyridine (1.2 eq.) and cool the mixture to 0 °C.

  • Add a solution of 4-sec-butoxybenzoyl chloride (Intermediate 1, 1.1 eq.) in THF dropwise.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 7-chloro-6-(4-sec-butoxybenzyl)quinazolin-4(3H)-one (Intermediate 3)

  • Reflux a mixture of Intermediate 2 (1.0 eq.), triethyl orthoformate (5.0 eq.), and a catalytic amount of p-toluenesulfonic acid in ethanol for 8 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Step 4: Synthesis of 4,7-dichloro-6-(4-sec-butoxybenzyl)quinazoline (Intermediate 4)

  • Heat a suspension of Intermediate 3 (1.0 eq.) in phosphorus oxychloride (10 vol) at reflux for 4 hours.

  • Cool the mixture and pour it carefully onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Step 5: Synthesis of Secbutinib

  • To a solution of Intermediate 4 (1.0 eq.) in isopropanol, add 4-(piperazin-1-yl)aniline (1.2 eq.).

  • Heat the mixture at reflux for 6 hours.

  • Cool to room temperature, and collect the precipitate by filtration.

  • Wash the solid with isopropanol and then diethyl ether.

  • Recrystallize from ethanol/water to afford pure Secbutinib.

Data Presentation: Physicochemical Properties of Synthesized Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C) (Hypothetical)1H NMR Key Signals (δ ppm) (Hypothetical)
This compoundC11H14O3194.23119-1217.9 (d, 2H), 6.9 (d, 2H), 4.4 (m, 1H), 1.6 (m, 2H), 1.3 (d, 3H), 0.9 (t, 3H)
Intermediate 1C11H13ClO2212.67- (Used directly)-
Intermediate 2C17H18Cl2N2O2369.25155-1588.5 (s, 1H), 7.8 (d, 2H), 7.2 (s, 1H), 7.0 (d, 2H), 6.8 (s, 1H)
Intermediate 3C19H19ClN2O2358.82230-23312.1 (s, 1H), 8.2 (s, 1H), 7.9 (s, 1H), 7.7 (d, 2H), 7.5 (s, 1H), 7.0 (d, 2H)
Intermediate 4C19H18Cl2N2O377.27188-1918.9 (s, 1H), 8.2 (s, 1H), 7.9 (s, 1H), 7.8 (d, 2H), 7.1 (d, 2H)
SecbutinibC29H33ClN6O517.07250-2549.5 (s, 1H), 8.5 (s, 1H), 7.8 (d, 2H), 7.7 (s, 1H), 7.5 (d, 2H), 7.1 (d, 2H), 6.9 (d, 2H)

Visualization of Synthetic Workflow

Synthesis_Workflow A This compound B Intermediate 1 (Acid Chloride) A->B Oxalyl Chloride, cat. DMF C Intermediate 2 (Amide) B->C 3-amino-2,4-dichlorophenol, Pyridine D Intermediate 3 (Quinazolinone) C->D Triethyl orthoformate, p-TsOH E Intermediate 4 (Dichloroquinazoline) D->E POCl3 F Secbutinib (Final Product) E->F 4-(piperazin-1-yl)aniline

Caption: Synthetic route for the novel kinase inhibitor, Secbutinib.

Application Note 2: In Vitro Biological Evaluation of Secbutinib

Following successful synthesis, the novel compound must be evaluated for its intended biological activity. As Secbutinib is designed as an Src kinase inhibitor, its potency against the target kinase and its anti-proliferative effects on cancer cells are of primary interest.

Experimental Protocol: Src Kinase Inhibition Assay

This protocol describes a common method for measuring kinase activity and inhibition using a fluorescence-based assay.

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Serially dilute Secbutinib in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • In a 384-well plate, add the reaction buffer, a fluorescently labeled peptide substrate for Src, and recombinant human Src kinase.

  • Add the diluted Secbutinib or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding a solution of EDTA.

  • Measure the fluorescence to determine the extent of peptide phosphorylation.

  • Calculate the percentage of inhibition for each concentration of Secbutinib and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Kinase Inhibition Profile of Secbutinib (Hypothetical Data)

Kinase TargetIC50 (nM)
Src 5.2
Abl25.8
Lck15.1
EGFR> 1000
VEGFR2850.7

Experimental Protocol: Cell-Based Anti-Proliferative Assay

The effect of Secbutinib on cancer cell viability can be assessed using an MTS or similar colorimetric assay.

  • Seed human colorectal cancer cells (e.g., HCT116), which often have activated Src signaling, into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Secbutinib (e.g., from 100 µM to 1 nM) for 72 hours.

  • Add a solution of MTS reagent to each well and incubate for 2-4 hours at 37 °C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to DMSO-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Data Presentation: Anti-Proliferative Activity of Secbutinib (Hypothetical Data)

Cell LineCancer TypeGI50 (µM)
HCT116Colorectal0.25
K562CML0.18
A549Lung1.5
MCF7Breast> 10

Visualization of a Hypothetical Signaling Pathway

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Src Src Kinase Receptor->Src activates Downstream Downstream Signaling (e.g., Ras/MAPK) Src->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Secbutinib Secbutinib Secbutinib->Src inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Williamson Ether Synthesis for 4-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-alkoxybenzoic acids via the Williamson ether synthesis. Our aim is to help you optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the Williamson ether synthesis and how does it apply to 4-alkoxybenzoic acids?

The Williamson ether synthesis is a widely used organic reaction to form an ether from an organohalide and a deprotonated alcohol (an alkoxide). In the context of synthesizing 4-alkoxybenzoic acids, the starting material is typically 4-hydroxybenzoic acid. The phenolic hydroxyl group is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide in an S_N2 reaction to form the desired 4-alkoxybenzoic acid.[1][2]

Q2: What are the critical parameters to control for a high-yield synthesis?

To achieve a high yield of 4-alkoxybenzoic acid, several factors must be carefully controlled:

  • Choice of Base: The base should be strong enough to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid but not so strong as to cause unwanted side reactions. Common bases include potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).[3]

  • Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like DMF and DMSO are often effective, as are alcohols like ethanol when using the corresponding alkoxide base.[3]

  • Reaction Temperature: The temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions like elimination, which can become significant at higher temperatures.[4]

  • Alkyl Halide: Primary alkyl halides are ideal for this S_N2 reaction. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions, which will reduce the yield of the desired ether.[3]

  • Anhydrous Conditions: The presence of water can interfere with the reaction, so using anhydrous solvents and reagents is recommended, especially when using highly reactive bases like NaH.

Q3: Can I use a secondary or tertiary alkyl halide in this synthesis?

It is strongly advised to use primary alkyl halides. Secondary and tertiary alkyl halides are susceptible to E2 elimination reactions in the presence of a strong base (the phenoxide), which will lead to the formation of alkenes as byproducts and significantly lower the yield of the 4-alkoxybenzoic acid.[3]

Troubleshooting Guide

Problem 1: Low Yield of 4-Alkoxybenzoic Acid

Possible CauseRecommended Solution(s)
Incomplete Deprotonation Ensure a sufficient excess of a strong enough base is used to completely deprotonate the 4-hydroxybenzoic acid. The pKa of the phenolic proton must be considered when selecting the base.
Side Reaction: E2 Elimination This is common with secondary and tertiary alkyl halides. Use a primary alkyl halide. If a secondary halide is necessary, use a less hindered base and lower the reaction temperature.
Side Reaction: C-Alkylation The phenoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring. Using polar aprotic solvents can sometimes favor O-alkylation.
Side Reaction: Esterification The carboxylate group of 4-hydroxybenzoic acid can potentially react with the alkyl halide to form an ester, especially under certain conditions. Using a weaker base and carefully controlling the reaction temperature can minimize this.[1] It is also possible to protect the carboxylic acid group as an ester before the etherification and then hydrolyze it back to the acid.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after a prolonged period, consider gradually increasing the temperature.
Moisture Contamination Ensure all glassware is thoroughly dried and use anhydrous solvents, particularly when employing moisture-sensitive bases like NaH.

Problem 2: Presence of Impurities in the Final Product

Possible CauseRecommended Solution(s)
Unreacted 4-Hydroxybenzoic Acid The product can be purified by recrystallization. Alternatively, an acid-base extraction can be employed. By dissolving the crude product in an organic solvent and washing with a weak aqueous base (e.g., sodium bicarbonate), the more acidic 4-alkoxybenzoic acid can be selectively extracted into the aqueous layer, leaving the less acidic 4-hydroxybenzoic acid in the organic layer.
Ester Byproduct If esterification has occurred, the ester can often be separated from the desired carboxylic acid by column chromatography. Alternatively, the crude product mixture can be subjected to basic hydrolysis to convert the ester to the carboxylic acid, followed by purification.
Colored Impurities Colored impurities can often be removed by treating a solution of the crude product with activated carbon followed by hot filtration and recrystallization.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical yields for the synthesis of 4-ethoxybenzoic acid from 4-hydroxybenzoic acid and ethyl iodide under various conditions.

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
KOHEthanolReflux3 - 4Moderate to High
K₂CO₃AcetoneReflux6 - 8Good
NaHDMFRoom Temp to 5012 - 24High
K₂CO₃/TBAI*DMF901084

*TBAI (Tetrabutylammonium iodide) is a phase-transfer catalyst.

Experimental Protocols

Detailed Methodology for the Synthesis of 4-Ethoxybenzoic Acid

This protocol describes a general procedure for the synthesis of 4-ethoxybenzoic acid using potassium carbonate as the base in acetone.

Materials:

  • 4-Hydroxybenzoic acid

  • Ethyl iodide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl), 2M

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) to the flask.

  • Heat the reaction mixture to reflux and maintain this temperature with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 6-8 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-ethoxybenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Phenoxide Phenoxide Intermediate 4-Hydroxybenzoic_Acid->Phenoxide Deprotonation Base Base (e.g., KOH) Base->Phenoxide Alkyl_Halide Alkyl Halide (e.g., CH3CH2I) 4-Alkoxybenzoic_Acid 4-Alkoxybenzoic Acid Alkyl_Halide->4-Alkoxybenzoic_Acid Phenoxide->4-Alkoxybenzoic_Acid SN2 Attack Salt Salt (e.g., KI) Water Water

Caption: Reaction mechanism of Williamson ether synthesis for 4-alkoxybenzoic acids.

Experimental_Workflow Start Start Reactant_Prep Reactant Preparation (4-Hydroxybenzoic Acid, Base, Alkyl Halide) Start->Reactant_Prep Reaction_Setup Reaction Setup (Solvent, Inert Atmosphere) Reactant_Prep->Reaction_Setup Reaction Reaction (Heating/Stirring) Reaction_Setup->Reaction Workup Workup (Filtration, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Analysis Product Analysis (TLC, NMR, MP) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis of 4-alkoxybenzoic acids.

Troubleshooting_Guide Start Low Yield or Impure Product Check_Starting_Materials Check Purity of Starting Materials Start->Check_Starting_Materials Purity_OK Purity OK? Check_Starting_Materials->Purity_OK Check_Reaction_Conditions Review Reaction Conditions Conditions_OK Conditions Optimal? Check_Reaction_Conditions->Conditions_OK Analyze_Side_Reactions Analyze for Side Reactions Side_Products_Present Side Products Detected? Analyze_Side_Reactions->Side_Products_Present Optimize_Purification Optimize Purification Purification_Effective Purification Effective? Optimize_Purification->Purification_Effective Purity_OK->Check_Reaction_Conditions Yes Solution_Purity Use High Purity Reagents Purity_OK->Solution_Purity No Conditions_OK->Analyze_Side_Reactions Yes Solution_Conditions Adjust Temp, Time, Base, or Solvent Conditions_OK->Solution_Conditions No Side_Products_Present->Optimize_Purification No Solution_Side_Reactions Change Alkyl Halide, Use Milder Conditions Side_Products_Present->Solution_Side_Reactions Yes Solution_Purification Recrystallize with Different Solvent, Use Chromatography Purification_Effective->Solution_Purification No End High Yield, Pure Product Purification_Effective->End Yes Solution_Purity->End Solution_Conditions->End Solution_Side_Reactions->End Solution_Purification->End

Caption: Troubleshooting decision tree for Williamson ether synthesis.

References

Technical Support Center: Synthesis of 4-Sec-butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-sec-butoxybenzoic acid.

Troubleshooting Guides

Low yields in the synthesis of this compound can arise from various factors depending on the chosen synthetic route. The two primary methods for this synthesis are the Williamson ether synthesis and the Grignard reaction. Below are troubleshooting guides for common issues encountered in each method.

Route 1: Williamson Ether Synthesis

This is a common and robust method for forming ethers.[1] It involves the reaction of a phenoxide with an alkyl halide. In this case, 4-hydroxybenzoic acid (or its ester derivative) is deprotonated by a base to form a phenoxide, which then reacts with a sec-butyl halide.

Common Issues & Solutions

IssueProbable Cause(s)Recommended Solutions
Low Yield of this compound Incomplete Reaction: Insufficient reaction time or temperature.[2]Increase reaction time and/or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC).[1]
Suboptimal Base: The base used is not strong enough to fully deprotonate the 4-hydroxybenzoic acid.Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent like DMF.[1]
Presence of Water: Moisture in reagents or glassware can quench the phenoxide intermediate.[3]Ensure all glassware is oven-dried and reagents are anhydrous.[3]
Presence of Unreacted 4-hydroxybenzoic acid Insufficient Base or Alkyl Halide: Incorrect stoichiometry of reactants.Use a slight excess of the sec-butyl halide and ensure at least one equivalent of a strong base is used.
Poor Solubility of Phenoxide: The phenoxide salt may not be fully dissolved in the reaction solvent.Choose a solvent that effectively dissolves both the phenoxide and the alkyl halide, such as DMF or DMSO.[1]
Formation of Elimination Byproduct (Butene) Use of a Secondary Alkyl Halide: Sec-butyl halides are prone to elimination reactions (E2) in the presence of a strong base.[4]Use a milder base if possible. Keep the reaction temperature as low as feasible to favor substitution (Sɴ2) over elimination.
Steric Hindrance: The bulky sec-butyl group can hinder the nucleophilic attack.This is an inherent challenge with secondary halides. Optimizing other reaction parameters is crucial.
Product is Difficult to Purify Formation of Multiple Byproducts: Besides elimination, other side reactions may occur.Optimize reaction conditions to minimize side reactions. Purification can be achieved through recrystallization from a suitable solvent system like ethanol/water.[1]
Residual Starting Materials: Incomplete reaction leading to a mixture.Improve reaction completion through optimization. Utilize acid-base extraction during workup to separate the acidic product from unreacted starting material.
Route 2: Grignard Reaction

This route involves the formation of a Grignard reagent from a sec-butyl halide, which then reacts with carbon dioxide to form the carboxylate salt, followed by acidification to yield the carboxylic acid.

Common Issues & Solutions

IssueProbable Cause(s)Recommended Solutions
Low Yield of this compound Failure to Form Grignard Reagent: Presence of moisture in glassware or solvent (ether is hygroscopic).All glassware must be rigorously dried, and anhydrous ether must be used. Starting the reaction may require activation with a small crystal of iodine.[5]
Reaction with Atmospheric CO₂ or Oxygen: Exposure of the Grignard reagent to air.The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Side Reaction with Unreacted Alkyl Halide (Wurtz Coupling): Formation of octane derivatives.Add the sec-butyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.
Presence of sec-Butanol as a Byproduct Reaction with Water: The Grignard reagent is a strong base and will react with any protic species, including water.Ensure all reagents and equipment are scrupulously dry.
Product is Difficult to Purify Formation of Biphenyl-type Byproducts: Coupling reactions can lead to hydrocarbon impurities.These non-polar byproducts can typically be removed by extraction of the desired carboxylic acid into a basic aqueous solution, leaving the hydrocarbon in the organic layer.
Incomplete Carbonation: Insufficient reaction with carbon dioxide.Use a large excess of freshly crushed dry ice to ensure complete reaction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound?

A1: The Williamson ether synthesis is often preferred due to its typically higher yields and more straightforward procedure, provided that the competing elimination reaction can be minimized.[1] The Grignard reaction is a viable alternative but requires more stringent anhydrous conditions and handling of highly reactive organometallic intermediates.

Q2: How can I effectively monitor the progress of the Williamson ether synthesis?

A2: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction.[1] By spotting the reaction mixture alongside the starting materials (4-hydroxybenzoic acid and sec-butyl bromide), you can observe the disappearance of the starting materials and the appearance of a new spot corresponding to the product.

Q3: My Williamson ether synthesis reaction is very slow. What can I do?

A3: A sluggish reaction can be due to several factors. Ensure you are using a sufficiently polar aprotic solvent like DMF or DMSO to dissolve the phenoxide.[1] Gently heating the reaction mixture (e.g., to 80-90 °C) can also increase the reaction rate.[1] Finally, verify that your base is strong enough to generate the nucleophilic phenoxide effectively.

Q4: What is the best way to purify the final this compound product?

A4: Recrystallization is a highly effective method for purifying the final product.[1] A mixed solvent system, such as ethanol/water or acetone/water, is often suitable.[1] The crude product is dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly, promoting the formation of pure crystals.

Q5: I see an oily layer in my Grignard reaction workup. What is it?

A5: The oily layer could be a combination of your desired product and non-polar byproducts like biphenyl derivatives from coupling reactions. To separate them, dissolve the mixture in an organic solvent like ether and perform an extraction with an aqueous base (e.g., sodium hydroxide solution). The this compound will move into the aqueous layer as its sodium salt, while the non-polar byproducts will remain in the organic layer.[5] The aqueous layer can then be acidified to precipitate the pure product.[5]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is adapted from established procedures for similar alkoxybenzoic acids.[1]

Materials:

  • Methyl 4-hydroxybenzoate

  • 2-Bromobutane (sec-butyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

  • 1M Hydrochloric Acid (HCl)

  • Dichloromethane

  • Deionized water

  • Anhydrous magnesium sulfate

Step 1: Etherification

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.

  • Add 2-bromobutane (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction's progress by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-sec-butoxybenzoate.

Step 2: Hydrolysis

  • Dissolve the crude methyl 4-sec-butoxybenzoate in methanol.

  • Add a solution of potassium hydroxide (2.5 eq) in a minimal amount of water.

  • Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Add deionized water to the residue and acidify the solution to pH 2-3 with 1M HCl.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water, and dry it in a vacuum oven.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[1]

Protocol 2: Grignard Synthesis of this compound

This protocol is a general procedure adapted for the synthesis of benzoic acid derivatives.[5]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 2-Bromobutane (sec-butyl bromide)

  • Iodine (a small crystal)

  • Dry ice (solid CO₂)

  • 6M Hydrochloric Acid (HCl)

Step 1: Formation of the Grignard Reagent

  • Place magnesium turnings (1.1 eq) in an oven-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen.

  • Add a small crystal of iodine.

  • Add a small portion of a solution of 2-bromobutane (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.

  • Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for another 30-60 minutes to ensure all the magnesium has reacted.

Step 2: Carboxylation and Work-up

  • In a separate beaker, place a large excess of freshly crushed dry ice.

  • Slowly pour the Grignard reagent solution onto the dry ice with gentle stirring.

  • Allow the mixture to stand until the excess dry ice has sublimed.

  • Hydrolyze the reaction mixture by slowly adding 6M HCl until the solution is acidic and all solids have dissolved.[6]

  • Transfer the mixture to a separatory funnel. Separate the ether layer.

  • Extract the aqueous layer with two additional portions of diethyl ether.

  • Combine all the ether extracts and then extract the desired product with an aqueous solution of 5% sodium hydroxide.

  • Separate the aqueous layer, cool it in an ice bath, and acidify with concentrated HCl to precipitate the this compound.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Hydrolysis start Methyl 4-hydroxybenzoate + 2-Bromobutane reagents K₂CO₃, DMF 80-90 °C, 12-16h start->reagents Reactants workup1 Aqueous Workup & Extraction reagents->workup1 Reaction intermediate Crude Methyl 4-sec-butoxybenzoate workup1->intermediate Isolation hydrolysis_reagents KOH, MeOH/H₂O Reflux, 4-6h intermediate->hydrolysis_reagents workup2 Acidification (HCl) & Filtration hydrolysis_reagents->workup2 Reaction purification Recrystallization (Ethanol/Water) workup2->purification Isolation product Pure this compound purification->product Purification

Caption: Workflow for the Williamson ether synthesis of this compound.

Troubleshooting_Logic_Williamson start Low Yield? check_reaction Check Reaction Completion (TLC) start->check_reaction Yes success Yield Improved start->success No check_byproducts Analyze for Byproducts (e.g., Butene) check_reaction->check_byproducts No Starting Material incomplete Incomplete Reaction check_reaction->incomplete Starting Material Present check_conditions Review Reaction Conditions elimination Elimination Occurred check_byproducts->elimination Elimination Product Detected solution1 Increase Time/Temp Use Stronger Base/ Anhydrous Solvent incomplete->solution1 solution2 Lower Temperature Use Milder Base elimination->solution2 solution1->success solution2->success

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

References

Purification of 4-Sec-butoxybenzoic acid by recrystallization solvent selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-sec-butoxybenzoic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In an ideal recrystallization, the impure this compound is dissolved in a hot solvent until the solution is saturated. As the solution cools, the solubility of the this compound decreases, and it crystallizes out of the solution. The impurities, which are present in smaller amounts, remain dissolved in the cold solvent. The purified crystals can then be collected by filtration.[1][2][3]

Q2: How do I select a suitable solvent for the recrystallization of this compound?

An ideal solvent for recrystallization should:

  • Dissolve the this compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.[4]

  • Either not dissolve the impurities at all, so they can be filtered off from the hot solution, or dissolve them very well, so they remain in the solution (mother liquor) upon cooling.

  • Have a boiling point below the melting point of this compound to prevent the compound from "oiling out".

  • Be chemically inert to this compound.

  • Be volatile enough to be easily removed from the purified crystals.

For this compound, which has both a polar carboxylic acid group and a nonpolar sec-butoxy group, suitable solvents could include water, ethanol, or a mixture of ethanol and water. A mixed solvent system is often effective when a single solvent is not ideal.[5]

Q3: What are the signs of a successful recrystallization?

A successful recrystallization is indicated by the formation of well-defined crystals as the solution cools. The resulting crystals should have a sharper melting point range and a higher purity compared to the crude material. The melting point of pure 4-n-butoxybenzoic acid (a similar isomer) is reported to be between 147-150 °C.[6] A narrow melting point range close to the literature value for the pure compound suggests high purity.[4]

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used, resulting in a solution that is not saturated.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[7] - If scratching or seeding does not work, boil off some of the solvent to increase the concentration of the solute and then allow the solution to cool again.[8]
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the this compound, causing it to melt before dissolving. The solution is supersaturated, and the compound is coming out of solution too rapidly.- Use a lower-boiling solvent. - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8][9]
Crystals form too quickly in the hot solution or during hot filtration. The solubility of the compound is too low in the chosen solvent, even at high temperatures. The filtration apparatus is too cold.- Add a small amount of extra hot solvent to keep the compound dissolved. - Use a pre-heated funnel and filter flask for the hot filtration to prevent premature crystallization.[9]
Low recovery of purified crystals. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[7][10] The crystals were not completely transferred from the flask to the filter. Premature crystallization occurred during hot filtration, leading to loss of product on the filter paper.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation before filtration.[2] - Rinse the crystallization flask with a small amount of the cold mother liquor to transfer all the crystals to the funnel.
The purified product is still impure. The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent also dissolves the impurities, which then co-crystallize with the product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of purer crystals.[2] - If impurities have similar solubility, a different recrystallization solvent may be required. Consider performing a second recrystallization.

Quantitative Data

SolventSolubility at 25°C ( g/100 mL)Solubility at 100°C ( g/100 mL)Suitability for Recrystallization
WaterLow (e.g., <0.5)High (e.g., >5.0)Potentially a good solvent.
EthanolHigh (e.g., >5.0)High (e.g., >10.0)Poor solvent alone, but could be used in a mixed solvent system with a poor solvent like water.
HexaneVery Low (e.g., <0.1)Very Low (e.g., <0.2)Poor solvent.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. For this compound, an ethanol/water mixture is a good starting point.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent in a mixed pair) and heat the mixture on a hot plate with stirring until the solid dissolves completely.[2][3] If using a solvent pair, add the less soluble solvent dropwise to the hot solution until a slight cloudiness persists, then add a few drops of the more soluble solvent to redissolve the precipitate.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[2]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven.

  • Purity Assessment: Determine the melting point of the dried, purified crystals. A sharp melting point close to the literature value indicates a high degree of purity.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis start Start with Impure This compound select_solvent Select Suitable Solvent (e.g., Ethanol/Water) start->select_solvent dissolve Dissolve in Minimum Amount of Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool Cool Slowly to Room Temperature dissolve->cool No hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals wash->dry analyze Analyze Purity (e.g., Melting Point) dry->analyze end Pure this compound analyze->end

Caption: Workflow for the purification of this compound.

Solvent_Selection Solvent Selection Logic start Test Compound Solubility in a Potential Solvent q1 Is it soluble at room temperature? start->q1 q2 Is it soluble when heated? q1->q2 No bad_solvent1 Poor Solvent: Too Soluble q1->bad_solvent1 Yes q3 Do crystals form upon cooling? q2->q3 Yes bad_solvent2 Poor Solvent: Insoluble q2->bad_solvent2 No good_solvent Good Solvent Candidate q3->good_solvent Yes bad_solvent3 Poor Solvent: No Recrystallization q3->bad_solvent3 No

Caption: Logical steps for selecting an appropriate recrystallization solvent.

References

Common side reactions in the synthesis of 4-alkoxybenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of 4-alkoxybenzoic acids.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 4-alkoxybenzoic acids, categorized by the synthetic method.

Method 1: Williamson Ether Synthesis of 4-Hydroxybenzoic Acid (or its esters)

The Williamson ether synthesis is a widely used method for preparing 4-alkoxybenzoic acids, involving the O-alkylation of 4-hydroxybenzoic acid or its esters. Key challenges include competing C-alkylation and elimination reactions.

Common Issues and Solutions

Issue Probable Cause(s) Recommended Solution(s)
Low Yield of 4-Alkoxybenzoic Acid 1. Incomplete reaction: Insufficient reaction time or temperature.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature as needed. A typical temperature range is 50-100 °C, and reaction times can vary from 1-8 hours.[1]
2. Presence of water: Moisture can consume the base and hydrolyze the alkylating agent.2. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]
3. Inefficient base: The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl group.3. Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) for complete deprotonation.
Presence of C-Alkylated Byproduct(s) 1. Solvent choice: Protic solvents can solvate the phenoxide ion, making the oxygen less nucleophilic and promoting C-alkylation.[2]1. Use a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) to favor O-alkylation. The ratio of O- to C-alkylation can be as high as 97:3 in acetonitrile.[3]
2. Nature of the electrophile: "Softer" electrophiles like alkyl iodides and bromides can favor C-alkylation.[4]2. Consider using "harder" electrophiles like alkyl chlorides or tosylates to enhance O-alkylation.
Presence of Elimination Byproduct (Alkene) 1. Sterically hindered alkyl halide: Secondary and tertiary alkyl halides are more prone to E2 elimination, especially at higher temperatures.[5]1. Whenever possible, use a primary alkyl halide.[5] If a secondary halide must be used, maintain a lower reaction temperature and monitor the reaction closely.
Product is Difficult to Purify 1. Formation of multiple byproducts: A combination of C-alkylation and elimination side reactions.1. Optimize the reaction conditions (solvent, temperature, choice of alkyl halide) to minimize side reactions.
2. Difficulty in separating O- and C-alkylated isomers: Similar polarities can make chromatographic separation challenging.2. Purification can often be achieved by recrystallization. For challenging separations, derivatization to esters followed by chromatography may be effective.

Experimental Protocol: Synthesis of 4-Ethoxybenzoic Acid

This protocol details the synthesis of 4-ethoxybenzoic acid from ethyl 4-hydroxybenzoate.

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 4-hydroxybenzoate (1 equivalent) in anhydrous DMF. Add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by carefully adding ice-cold water. Acidify the aqueous solution with 1M HCl to a pH of ~2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Hydrolysis: Concentrate the filtrate under reduced pressure. To the crude ethyl 4-ethoxybenzoate, add a 2M solution of sodium hydroxide and reflux for 4 hours to hydrolyze the ester.

  • Purification: After cooling, acidify the reaction mixture with concentrated HCl until a precipitate forms. Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield pure 4-ethoxybenzoic acid.

Method 2: Kolbe-Schmitt Reaction to form 4-Hydroxybenzoic Acid (a precursor)

The Kolbe-Schmitt reaction is a carboxylation method used to synthesize hydroxybenzoic acids. The regioselectivity (ortho- vs. para-carboxylation) is highly dependent on the choice of the alkali metal cation. To obtain 4-hydroxybenzoic acid, potassium phenoxide is the required starting material.

Common Issues and Solutions

Issue Probable Cause(s) Recommended Solution(s)
Formation of Salicylic Acid (2-Hydroxybenzoic Acid) as a Major Byproduct 1. Incorrect choice of base: Using sodium hydroxide instead of potassium hydroxide favors the formation of the ortho-isomer, salicylic acid.[6]1. Use potassium hydroxide to generate potassium phenoxide, which directs carboxylation to the para-position.[6]
Low Yield of 4-Hydroxybenzoic Acid 1. Incomplete reaction: Insufficient temperature or pressure.1. Ensure the reaction is carried out at a sufficiently high temperature (around 190 °C) and pressure.
2. Presence of water: The reaction requires anhydrous conditions.2. Thoroughly dry the potassium phenoxide before the carboxylation step.
Difficulty in Separating 4-Hydroxybenzoic Acid from Salicylic Acid 1. Similar chemical properties of the isomers. 1. Separation can be achieved by fractional crystallization, as the solubilities of the isomers differ.[7] The para-isomer is generally less soluble in water than the ortho-isomer.[7] High-performance liquid chromatography (HPLC) or capillary zone electrophoresis can also be used for separation and analysis.[8][9]

Experimental Protocol: Synthesis of 4-Hydroxybenzoic Acid

This protocol describes the synthesis of 4-hydroxybenzoic acid from phenol.

  • Formation of Potassium Phenoxide: In a suitable reaction vessel, dissolve phenol in an aqueous solution of potassium hydroxide.

  • Drying: Carefully evaporate the water to obtain dry, powdered potassium phenoxide. It is crucial for the success of the reaction that the phenoxide is anhydrous.

  • Carboxylation: Place the dry potassium phenoxide in a high-pressure autoclave. Heat the autoclave to approximately 190 °C and introduce carbon dioxide under high pressure. Maintain these conditions for several hours.

  • Work-up: After cooling the reactor, dissolve the resulting potassium 4-hydroxybenzoate in water.

  • Purification: Acidify the aqueous solution with a strong acid, such as HCl, to precipitate the 4-hydroxybenzoic acid. The crude product can be purified by recrystallization from hot water.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of C-alkylation in the Williamson ether synthesis of 4-alkoxybenzoic acids?

A1: The primary cause of C-alkylation is the ambident nature of the phenoxide nucleophile. While O-alkylation is often thermodynamically favored, C-alkylation can compete, especially under certain conditions. The choice of solvent plays a critical role; polar aprotic solvents like DMF and acetonitrile favor O-alkylation, whereas protic solvents can lead to increased C-alkylation.[2]

Q2: How can I minimize the formation of the elimination byproduct in the Williamson ether synthesis?

A2: To minimize elimination, it is crucial to use a primary alkyl halide. Secondary and tertiary alkyl halides are more susceptible to E2 elimination, especially at elevated temperatures.[5] If a secondary alkyl halide is necessary, using milder reaction conditions (lower temperature) can help to favor substitution over elimination.

Q3: Why is potassium hydroxide used instead of sodium hydroxide in the Kolbe-Schmitt reaction to produce 4-hydroxybenzoic acid?

A3: The choice of the alkali metal cation is critical for directing the regioselectivity of the carboxylation. Potassium ions favor the formation of the para-isomer (4-hydroxybenzoic acid), while sodium ions lead to the preferential formation of the ortho-isomer (salicylic acid).[6]

Q4: What are the expected side products in the synthesis of 4-alkoxybenzoic acid via oxidation of 4-alkoxytoluene?

A4: The primary side products are from incomplete oxidation. These can include 4-alkoxybenzyl alcohol and 4-alkoxybenzaldehyde. Over-oxidation, leading to the cleavage of the aromatic ring, is also a possibility under harsh conditions.

Q5: Are there any significant side reactions to consider when preparing 4-alkoxybenzoic acids by the hydrolysis of 4-alkoxybenzonitriles?

A5: The hydrolysis of nitriles to carboxylic acids is generally a clean reaction. The primary concern is ensuring complete hydrolysis. Incomplete hydrolysis would result in the presence of the corresponding 4-alkoxybenzamide as an impurity. Under harsh acidic or basic conditions, cleavage of the ether bond is a potential, though less common, side reaction.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Byproducts cluster_purification Purification 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Deprotonation Deprotonation 4-Hydroxybenzoic Acid->Deprotonation Alkyl Halide Alkyl Halide SN2 Reaction SN2 Reaction Alkyl Halide->SN2 Reaction Base Base Base->Deprotonation Deprotonation->SN2 Reaction Phenoxide Intermediate 4-Alkoxybenzoic Acid 4-Alkoxybenzoic Acid SN2 Reaction->4-Alkoxybenzoic Acid O-Alkylation (Desired) C-Alkylated Byproduct C-Alkylated Byproduct SN2 Reaction->C-Alkylated Byproduct C-Alkylation (Side Reaction) Elimination Byproduct Elimination Byproduct SN2 Reaction->Elimination Byproduct E2 Elimination (Side Reaction) Work-up Work-up 4-Alkoxybenzoic Acid->Work-up C-Alkylated Byproduct->Work-up Elimination Byproduct->Work-up Recrystallization/Chromatography Recrystallization/Chromatography Work-up->Recrystallization/Chromatography Pure 4-Alkoxybenzoic Acid Pure 4-Alkoxybenzoic Acid Recrystallization/Chromatography->Pure 4-Alkoxybenzoic Acid

Williamson Ether Synthesis Workflow and Side Reactions

Kolbe_Schmitt_Reaction_Selectivity Phenol Phenol Sodium Phenoxide Sodium Phenoxide Phenol->Sodium Phenoxide NaOH Potassium Phenoxide Potassium Phenoxide Phenol->Potassium Phenoxide KOH CO2 CO2 NaOH NaOH KOH KOH Salicylic Acid (ortho-product) Salicylic Acid (ortho-product) Sodium Phenoxide->Salicylic Acid (ortho-product) + CO2, then H+ 4-Hydroxybenzoic Acid (para-product) 4-Hydroxybenzoic Acid (para-product) Potassium Phenoxide->4-Hydroxybenzoic Acid (para-product) + CO2, then H+

Regioselectivity in the Kolbe-Schmitt Reaction

References

Technical Support Center: Purification of Crude 4-Sec-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-sec-butoxybenzoic acid. The following information is designed to help you identify and resolve common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?

A1: Crude this compound, when synthesized by the Williamson ether synthesis from a p-hydroxybenzoate ester followed by hydrolysis, is likely to contain the following impurities:

  • Unreacted Starting Materials: Primarily the p-hydroxybenzoic acid ester (e.g., methyl 4-hydroxybenzoate) that did not undergo etherification.

  • Intermediate Ester: The unhydrolyzed ester, methyl 4-sec-butoxybenzoate.

  • Byproducts of Side Reactions: Although the Williamson ether synthesis is generally efficient, side reactions can occur. With a secondary alkyl halide like 2-bromobutane, a minor amount of elimination byproduct (butenes) might be formed, though this is less likely to be a significant impurity in the final solid product.

Q2: What is the recommended method for purifying crude this compound?

A2: The most common and effective method for purifying crude this compound is recrystallization. This technique takes advantage of the differences in solubility between the desired product and the impurities at different temperatures.

Q3: Which solvent system is best for the recrystallization of this compound?

A3: A mixed solvent system of ethanol and water is highly recommended for the recrystallization of this compound and its analogs. Ethanol is a good solvent for the compound at elevated temperatures, while water acts as an anti-solvent, reducing its solubility as the solution cools, which promotes crystallization. An acetone/water mixture can also be a suitable alternative.

Q4: What is the expected recovery and purity after recrystallization?

A4: While specific yields can vary depending on the initial purity of the crude product and the precise recrystallization technique, a well-executed recrystallization of benzoic acid derivatives can typically yield a recovery of 50-70%.[1] Purity is expected to increase significantly with each recrystallization. For analogous compounds, purities in the range of 98.1-98.8% have been reported after purification.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: The crude product does not fully dissolve in the hot recrystallization solvent.
Possible Cause Solution
Insufficient solvent.Gradually add small portions of the hot solvent (e.g., ethanol) to the crude material with continuous heating and stirring until everything dissolves. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
Insoluble impurities are present.If a small amount of solid material remains undissolved even after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the solid particles before allowing the solution to cool.
The solvent is not hot enough.Ensure the solvent is heated to its boiling point to maximize the solubility of the this compound.
Issue 2: "Oiling out" - the product separates as an oil instead of crystals upon cooling.
Possible Cause Solution
The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the product.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent (ethanol) to decrease the saturation. Allow the solution to cool more slowly to encourage crystal formation.
The rate of cooling is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out. Covering the flask can help slow the cooling process.[2]
The presence of significant impurities.If the problem persists, the crude product may be highly impure. Consider a preliminary purification step, such as an acid-base extraction, before recrystallization.
Issue 3: No crystals form upon cooling the solution.
Possible Cause Solution
The solution is not sufficiently saturated.If the solution is too dilute, the solubility of the product may not be exceeded upon cooling. Evaporate some of the solvent by gently boiling the solution and then allow it to cool again.
The solution is supersaturated and requires nucleation.Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[2] Alternatively, add a "seed crystal" of pure this compound to the solution.
The cooling time is insufficient.Allow the solution to stand at room temperature for a longer period before moving it to an ice bath.
Issue 4: The purity of the recrystallized product is still low.
Possible Cause Solution
Inefficient removal of impurities in a single recrystallization.Perform a second recrystallization. The purity of the product generally increases with each successive recrystallization, although the yield will decrease.
Impurities co-crystallized with the product.Ensure that the minimum amount of hot solvent was used to dissolve the crude product. Using an excessive amount of solvent can lead to impurities crashing out with the desired compound upon cooling. Slow cooling is also crucial to allow for the formation of a pure crystal lattice.
The chosen solvent system is not optimal for separating the specific impurities present.If repeated recrystallizations from ethanol/water do not significantly improve purity, consider trying a different solvent system, such as acetone/water or performing column chromatography.

Experimental Protocols

Recrystallization of this compound from Ethanol/Water

This protocol provides a general guideline for the recrystallization of crude this compound. The exact solvent volumes may need to be adjusted based on the amount and purity of your crude material.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, start by adding 3-5 mL of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solution to a boil. Continue to add small portions of ethanol until all the solid has just dissolved.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can then place the flask in an ice bath for about 15-20 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound can be effectively determined by reverse-phase HPLC.

Instrumentation and Conditions (General Method):

Parameter Condition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 230 nm or 254 nm

Sample Preparation:

  • Prepare a stock solution of a this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare the synthesized sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration.

Data Interpretation:

The purity of the synthesized product is calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram.

Visualizing the Purification Workflow

The following diagram illustrates the logical workflow for the purification and analysis of crude this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Dissolve in hot ethanol Hot_Filtration Hot Filtration (Optional) Recrystallization->Hot_Filtration Insoluble impurities present? Cooling Slow Cooling & Crystallization Recrystallization->Cooling No insoluble impurities Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Isolate crystals Purity_Analysis Purity Analysis (HPLC) Vacuum_Filtration->Purity_Analysis Analyze purity Purity_Analysis->Recrystallization Purity too low, re-crystallize Pure_Product Pure this compound Purity_Analysis->Pure_Product Purity meets specifications

Purification and Analysis Workflow for this compound

References

Improving the phase transition temperature of 4-Sec-butoxybenzoic acid liquid crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Sec-butoxybenzoic acid and related liquid crystalline materials. Our goal is to help you overcome common experimental challenges and effectively manipulate the phase transition temperatures of these compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, and characterization of this compound liquid crystals.

Problem Possible Causes Recommended Solutions
Low or no yield of this compound during synthesis. 1. Incomplete reaction during Williamson ether synthesis.[1] 2. Inefficient hydrolysis of the ester intermediate.[1] 3. Loss of product during extraction or recrystallization.1. Ensure anhydrous conditions and a sufficiently strong base (e.g., potassium carbonate) are used. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] 2. Ensure complete hydrolysis by using an adequate amount of base (e.g., KOH) and sufficient reflux time.[1] 3. During acidification, ensure the pH is low enough (pH 2-3) to fully precipitate the carboxylic acid. Use a suitable solvent system for recrystallization to minimize solubility of the product in the mother liquor.[1]
Synthesized compound does not exhibit liquid crystalline behavior. 1. The purity of the compound is insufficient. Impurities can disrupt the molecular self-assembly required for liquid crystal phases. 2. The molecular structure is not conducive to forming a mesophase.[2][3]1. Purify the compound thoroughly, for example by recrystallization from a suitable solvent system like ethanol/water or acetone/water.[1] Confirm purity using NMR spectroscopy. 2. The rod-like shape of the molecules is crucial for liquid crystalline behavior.[1][4] Consider modifications to the molecular structure, such as changing the length of the alkoxy chain.
Inconsistent phase transition temperatures in DSC measurements. 1. The heating and cooling rates are too fast, leading to thermal lag. 2. The sample has a complex thermal history.[5] 3. The sample is degrading at high temperatures.1. Use a controlled heating and cooling rate, for example, 10 °C/min.[5] 2. Perform a preliminary heating cycle to a temperature above the clearing point to erase the sample's thermal history. Use the data from the second heating scan for analysis.[5] 3. Check for any discoloration of the sample after the DSC run. If degradation is suspected, perform the analysis under an inert atmosphere (e.g., nitrogen).
Difficulty identifying mesophases using Polarizing Optical Microscopy (POM). 1. The textures observed are not characteristic of known liquid crystal phases. 2. The sample is too thick or too thin.1. Slowly cool the sample from the isotropic liquid phase and observe the formation of textures. The nematic phase often shows a schlieren or marbled texture, while smectic phases can exhibit focal-conic or fan-shaped textures.[5] 2. Prepare a sample of appropriate thickness between a clean glass slide and a coverslip to ensure proper light transmission and texture formation.[5]

Frequently Asked Questions (FAQs)

1. How can I increase the nematic to isotropic phase transition temperature (clearing point) of my this compound derivative?

The clearing point is highly dependent on the molecular structure. To increase it, you can consider:

  • Increasing Molecular Length: Elongating the molecule often enhances the thermal stability of the mesophase. This can be achieved by introducing longer alkyl or alkoxy chains.[2][3]

  • Enhancing Intermolecular Interactions: The formation of stable hydrogen-bonded dimers is crucial for the liquid crystalline behavior of benzoic acids.[3][6] Introducing polar groups can increase dipole-dipole interactions, potentially raising the clearing point.

2. How can I broaden the temperature range of the liquid crystalline phase?

A common strategy is to create binary mixtures. Mixing this compound with another, structurally different, benzoic acid derivative can lead to the formation of non-symmetric heterodimers.[7] This can suppress the crystallization temperature more than the clearing point, thus extending the overall range of the liquid crystal phase.[7][8]

3. What is the "odd-even effect" and how does it apply to my experiments?

The odd-even effect refers to the alternating behavior of phase transition temperatures as the number of carbon atoms in a flexible terminal alkyl or alkoxy chain is increased. Generally, compounds with an even number of carbons in the chain tend to have higher clearing points and wider nematic ranges compared to their odd-numbered neighbors.[9] This is attributed to differences in molecular shape and packing efficiency.

4. Can I induce a smectic phase in a nematic liquid crystal like this compound?

Yes, this is often achievable. The introduction of longer terminal alkyl chains (typically seven or more carbons in alkyloxybenzoic acids) can promote the layer-like arrangement characteristic of smectic phases.[6] Additionally, mixing with a smectogenic compound can induce a smectic phase in the resulting mixture.

5. What is the role of hydrogen bonding in this compound liquid crystals?

Hydrogen bonding is fundamental to the liquid crystalline behavior of this class of compounds. Individual this compound molecules are not sufficiently elongated to form a stable mesophase. However, they form hydrogen-bonded dimers, which are more rigid and have a greater aspect ratio, facilitating the self-assembly into liquid crystalline phases.[1][4]

Experimental Protocols

Synthesis of 4-alkoxybenzoic Acids

This protocol describes a general Williamson ether synthesis for preparing p-alkoxybenzoic acids, which can be adapted for this compound.[1]

Step 1: Etherification

  • In a round-bottom flask, dissolve methyl 4-hydroxybenzoate and potassium carbonate in anhydrous DMF.

  • Add the corresponding alkyl halide (e.g., 2-bromobutane for this compound).

  • Heat the mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ester.

Step 2: Hydrolysis

  • Dissolve the crude ester in methanol.

  • Add an aqueous solution of potassium hydroxide.

  • Reflux the mixture for 4-6 hours until hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in water and acidify to pH 2-3 with HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 3: Purification

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-alkoxybenzoic acid.[1]

Characterization of Phase Transitions

Differential Scanning Calorimetry (DSC) [5]

  • Accurately weigh 3-5 mg of the purified sample into an aluminum DSC pan and seal it.

  • Place the sample and an empty reference pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.

  • Hold at this temperature for a few minutes to erase the thermal history.

  • Cool the sample at the same controlled rate.

  • Perform a second heating scan at the same rate. The data from this scan is used to determine the phase transition temperatures (from the peak of the endothermic transitions) and the associated enthalpy changes (by integrating the peak area).

Polarizing Optical Microscopy (POM) [5]

  • Place a small amount of the sample on a clean microscope slide and cover with a coverslip.

  • Place the slide on a hot stage in the polarizing microscope.

  • Heat the sample slowly while observing through crossed polarizers. Note the temperatures at which changes in texture occur.

  • The transition from a crystalline solid to a liquid crystal phase will show the appearance of a birefringent, textured image.

  • Transitions between different mesophases are marked by distinct changes in texture.

  • The transition to the isotropic liquid is identified by the disappearance of birefringence, resulting in a dark field of view.

  • Slowly cool the sample from the isotropic phase to observe the formation of characteristic liquid crystal textures.

Visualizations

cluster_synthesis Synthesis Workflow Start Start Reactants Methyl 4-hydroxybenzoate + 2-Bromobutane + K2CO3 in DMF Start->Reactants Etherification Williamson Ether Synthesis (80-90°C, 12-16h) Reactants->Etherification Ester_Intermediate Crude Methyl 4-sec-butoxybenzoate Etherification->Ester_Intermediate Hydrolysis Hydrolysis with KOH/MeOH (Reflux, 4-6h) Ester_Intermediate->Hydrolysis Acidification Acidification (HCl, pH 2-3) Hydrolysis->Acidification Precipitate Crude this compound Acidification->Precipitate Recrystallization Recrystallization (e.g., Ethanol/Water) Precipitate->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

cluster_factors Influencing Factors Phase_Transition_Temp Phase Transition Temperature Molecular_Structure Molecular Structure Phase_Transition_Temp->Molecular_Structure Intermolecular_Forces Intermolecular Forces Phase_Transition_Temp->Intermolecular_Forces External_Factors External Factors Phase_Transition_Temp->External_Factors Chain_Length Alkyl/Alkoxy Chain Length (Odd-Even Effect) Molecular_Structure->Chain_Length Substituents Substituent Groups (Size, Polarity, Position) Molecular_Structure->Substituents H_Bonding Hydrogen Bonding (Dimer Formation) Intermolecular_Forces->H_Bonding Mixtures Binary Mixtures (Heterodimer Formation) External_Factors->Mixtures Doping Dopants External_Factors->Doping

Caption: Factors influencing the phase transition temperature.

cluster_characterization Characterization Workflow Sample Synthesized Compound Purity_Check Structural Confirmation & Purity Check Sample->Purity_Check Thermal_Analysis Thermal Analysis Sample->Thermal_Analysis NMR NMR Spectroscopy Purity_Check->NMR FTIR FTIR Spectroscopy Purity_Check->FTIR DSC Differential Scanning Calorimetry (DSC) Thermal_Analysis->DSC POM Polarizing Optical Microscopy (POM) Thermal_Analysis->POM Phase_Data Phase Transition Temps, Enthalpies, Textures DSC->Phase_Data POM->Phase_Data

Caption: Workflow for liquid crystal characterization.

References

Challenges in the scale-up of 4-Sec-butoxybenzoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 4-sec-butoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during production. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to assist in your experimental work.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically performed via a Williamson ether synthesis, can stem from several factors:

  • Incomplete Deprotonation: The initial step of deprotonating 4-hydroxybenzoic acid (or its ester derivative) is crucial. Insufficient base or a base that is not strong enough will lead to unreacted starting material. Ensure you are using a slight excess of a suitable base like potassium carbonate or sodium hydroxide.

  • Suboptimal Reaction Temperature: The reaction between the phenoxide and 2-bromobutane (or other sec-butyl halide) is temperature-dependent. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can promote side reactions. An optimal temperature range is typically between 80-120°C.

  • Steric Hindrance: The sec-butyl group is bulkier than a linear butyl group, which can slow down the reaction rate due to steric hindrance. Extended reaction times may be necessary to achieve complete conversion.

  • Side Reactions: Elimination of HBr from 2-bromobutane to form butene is a potential side reaction, especially at higher temperatures. This can be minimized by maintaining careful temperature control.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_deprotonation Verify Complete Deprotonation of 4-hydroxybenzoic acid ester start->check_deprotonation optimize_temp Optimize Reaction Temperature check_deprotonation->optimize_temp If deprotonation is complete sub_deprotonation Action: Increase base equivalent or use a stronger base. check_deprotonation->sub_deprotonation extend_time Extend Reaction Time optimize_temp->extend_time If temperature is optimal sub_temp Action: Screen temperatures from 80°C to 120°C. optimize_temp->sub_temp check_reagents Check Purity of Reagents extend_time->check_reagents If yield is still low sub_time Action: Monitor reaction by TLC/HPLC and extend time until starting material is consumed. extend_time->sub_time solution Yield Improved check_reagents->solution If reagents are pure sub_reagents Action: Use freshly distilled 2-bromobutane. check_reagents->sub_reagents

Caption: Troubleshooting workflow for addressing low reaction yields.

Q2: I am observing significant amounts of an impurity that is difficult to separate from the final product. What could this impurity be and how can I prevent its formation?

A2: A common and challenging impurity is the isomeric product formed by the reaction at the ortho position of the hydroxyl group of 4-hydroxybenzoic acid. Another possibility is the formation of butene via elimination as mentioned previously.

  • Preventing Isomer Formation: Ensure that the starting material is regiochemically pure 4-hydroxybenzoic acid. During the reaction, maintaining a homogenous solution and controlled addition of the alkylating agent can minimize side reactions.

  • Purification Strategy: If the isomeric impurity does form, careful recrystallization is often the most effective method for purification. A solvent system in which the desired product has significantly lower solubility than the impurity at low temperatures is ideal. Common solvent systems for benzoic acids include ethanol/water or toluene.

Q3: The final product has a persistent color. How can I obtain a colorless, crystalline solid?

A3: A persistent color in the final product often indicates the presence of trace impurities, possibly from oxidation or side reactions.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable hot solvent and treating it with a small amount of activated carbon can effectively remove colored impurities. After a short period of stirring, the carbon is filtered off, and the product is recrystallized.

  • Recrystallization: Multiple recrystallizations may be necessary to achieve a high-purity, colorless product.

Q4: What are the key safety considerations when scaling up the production of this compound?

A4: Scaling up any chemical synthesis requires careful consideration of safety protocols. For this compound, key considerations include:

  • Handling of Reagents: 2-Bromobutane is a flammable and volatile liquid that should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

  • Exothermic Reactions: The Williamson ether synthesis can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure the reaction vessel is equipped with adequate cooling and temperature monitoring.

  • Pressure Build-up: If the reaction is run in a sealed reactor, the formation of butene as a byproduct can lead to a build-up of pressure. The reactor must be equipped with a pressure relief system.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol outlines a typical lab-scale synthesis. For scale-up, reagent quantities and equipment should be adjusted accordingly.

Materials:

  • Methyl 4-hydroxybenzoate

  • 2-Bromobutane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Ethanol

  • Water

  • Dichloromethane

  • Brine solution

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Etherification:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.

    • Add 2-bromobutane (1.2 eq) to the mixture.

    • Heat the reaction mixture to 90-100°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-sec-butoxybenzoate.

  • Hydrolysis:

    • Dissolve the crude ester in ethanol.

    • Add an aqueous solution of sodium hydroxide (2.0 eq).

    • Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the residue with water and acidify with hydrochloric acid to a pH of 2-3.

    • The white precipitate of this compound will form.

  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

    • Dry the final product under vacuum.

Experimental Workflow Diagram

start Start: Reagents etherification Step 1: Williamson Ether Synthesis (Methyl 4-hydroxybenzoate + 2-Bromobutane) start->etherification hydrolysis Step 2: Saponification (Hydrolysis of the ester) etherification->hydrolysis acidification Step 3: Acidification (Precipitation of the carboxylic acid) hydrolysis->acidification purification Step 4: Purification (Recrystallization) acidification->purification end End: Pure this compound purification->end

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValueExpected Outcome
Etherification
Temperature90-100°COptimal reaction rate, minimizes side reactions
Reaction Time12-18 hoursComplete consumption of starting material
Hydrolysis
TemperatureRefluxComplete conversion to the carboxylate salt
Reaction Time2-4 hoursFull hydrolysis of the ester intermediate
Purification
Recrystallization SolventEthanol/WaterHigh purity crystalline product
Overall
Expected Yield75-85%
Melting Point119-121°C[2]
Purity (by HPLC)>99%

Table 2: Troubleshooting Guide - Summary

IssuePotential CauseRecommended Solution
Low YieldIncomplete reaction, side reactionsOptimize temperature, extend reaction time, ensure anhydrous conditions.
Product ImpurityIsomeric byproduct formationCareful recrystallization, use of regiochemically pure starting materials.
Colored ProductTrace oxidative impuritiesTreatment with activated carbon during recrystallization.
Difficult FiltrationFine particle size of precipitateControl the rate of acidification and cooling during precipitation.

For further safety information, please consult the Material Safety Data Sheet (MSDS) for this compound and all reagents used in the synthesis.[3]

References

Technical Support Center: Monitoring the Synthesis of 4-Sec-butoxybenzoic Acid Using TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the synthesis of 4-sec-butoxybenzoic acid via Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using TLC to monitor the synthesis of this compound?

A1: TLC is a rapid, inexpensive, and effective technique used to monitor the progress of a chemical reaction.[1] In the synthesis of this compound, which is typically prepared via a Williamson ether synthesis from 4-hydroxybenzoic acid and a sec-butyl halide, TLC allows you to:

  • Track the consumption of the starting material (4-hydroxybenzoic acid).

  • Observe the formation of the product (this compound).

  • Identify the presence of any intermediates or byproducts.

  • Determine the optimal reaction time by observing when the starting material spot disappears and the product spot intensity no longer increases.

Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?

A2: The choice of solvent system is crucial for good separation of the starting material and the product. Since 4-hydroxybenzoic acid is more polar than this compound (due to the free hydroxyl group), you will need a solvent system that allows the less polar product to travel further up the TLC plate (higher Rf value) than the more polar starting material.

A good starting point for developing a solvent system is a mixture of a non-polar solvent and a polar solvent.[2] For this specific synthesis, a mixture of hexanes and ethyl acetate is commonly used.[3] You can adjust the ratio to achieve optimal separation. For acidic compounds like these, adding a small amount of acetic acid or formic acid to the mobile phase can help to produce sharper spots and prevent streaking.[4][5][6]

Q3: What are the expected Rf values for the starting material and product?

A3: The retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The exact Rf values will depend on the specific solvent system, the type of TLC plate used, and the experimental conditions. However, you can expect the following trend:

  • 4-hydroxybenzoic acid (Starting Material): Lower Rf value due to its higher polarity.

  • This compound (Product): Higher Rf value due to its lower polarity.

The goal is to have a significant difference in Rf values (ΔRf) between the starting material and the product for clear analysis. An ideal separation will have the product with an Rf of around 0.3-0.5.

Q4: How do I visualize the spots on the TLC plate?

A4: Since benzoic acid derivatives are often UV-active due to the benzene ring, the most common method for visualization is to use a TLC plate with a fluorescent indicator (e.g., F254). When the plate is viewed under a UV lamp (at 254 nm), the UV-active compounds will appear as dark spots against a fluorescent green background. If the spots are not visible under UV light, you may need to use a chemical stain.[4][7]

Experimental Protocols

Synthesis of this compound (via Williamson Ether Synthesis)

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • 4-hydroxybenzoic acid

  • 2-Bromobutane (or other suitable sec-butyl halide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid and potassium carbonate in DMF.

  • Add 2-bromobutane to the mixture.

  • Heat the reaction mixture with stirring. The reaction progress should be monitored by TLC.

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

TLC Monitoring Protocol
  • Prepare the TLC chamber: Pour a small amount of the chosen solvent system into a developing chamber and place a piece of filter paper inside to saturate the atmosphere with solvent vapor. Cover the chamber.

  • Spot the TLC plate: On a silica gel TLC plate with a fluorescent indicator, use a capillary tube to spot a dilute solution of your starting material (4-hydroxybenzoic acid) in a suitable solvent (e.g., ethyl acetate) in the left lane. In the right lane, spot a small aliquot of your reaction mixture. It is also good practice to co-spot the starting material and the reaction mixture in a center lane.

  • Develop the plate: Place the spotted TLC plate in the developing chamber, ensuring the solvent level is below the spots. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize and analyze: Remove the plate from the chamber, mark the solvent front with a pencil, and allow the solvent to evaporate. Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf values for each spot. As the reaction progresses, you should see the spot corresponding to the starting material diminish and the spot for the product increase in intensity.

Data Presentation

Table 1: Recommended TLC Solvent Systems

Solvent System ComponentsTypical Ratio (v/v)Notes
Hexane:Ethyl Acetate7:3 to 1:1A good starting point. Adjust the ratio to achieve optimal separation.
Dichloromethane:Methanol95:5An alternative for more polar compounds.
Hexane:Ethyl Acetate with Acetic Acid7:3 with 1% Acetic AcidThe addition of acid can improve spot shape for carboxylic acids.[4][5]

Table 2: Expected Rf Values in Hexane:Ethyl Acetate (3:1)

CompoundExpected Rf Value (Approximate)Polarity
4-hydroxybenzoic acid0.1 - 0.2High
This compound0.4 - 0.6Low

Note: These values are illustrative and can vary based on experimental conditions.

Troubleshooting Guide

Q: My spots are streaking or tailing. What should I do?

A: Streaking or tailing of spots on a TLC plate can be caused by several factors:

  • Sample Overload: The sample spotted on the plate is too concentrated.[4][7][8] Solution: Dilute your sample and re-spot.

  • Highly Polar Compound: Carboxylic acids can interact strongly with the silica gel, causing tailing.[6] Solution: Add a small amount of a polar solvent like acetic acid or formic acid to your mobile phase to improve the spot shape.[4][5][6]

  • Inappropriate Solvent System: The polarity of the solvent system may not be suitable for your compound.[7] Solution: Try a different solvent system.

Q: I don't see any spots on my TLC plate after development. What went wrong?

A: There are a few possibilities if no spots are visible:

  • Sample is too dilute: The concentration of your compound is too low to be detected.[4][7] Solution: Concentrate your sample or spot the same location multiple times, allowing the solvent to dry between applications.[4][7]

  • Compound is not UV-active: If your compound does not absorb UV light, it will not be visible under a UV lamp. Solution: Try using a chemical stain (e.g., potassium permanganate or iodine) to visualize the spots.

  • Solvent level too high: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent pool instead of moving up the plate.[4][7] Solution: Ensure the solvent level is below your spots when placing the plate in the chamber.

Q: The Rf values are too high or too low. How can I fix this?

A: The Rf values are directly related to the polarity of the solvent system.

  • Rf values are too low (spots are near the baseline): Your eluent is not polar enough.[9] Solution: Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).

  • Rf values are too high (spots are near the solvent front): Your eluent is too polar.[4] Solution: Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate).

Q: My starting material and product spots are not well-separated. What can I do?

A: Poor separation can be addressed by:

  • Optimizing the solvent system: Experiment with different ratios of your solvents or try a completely different solvent system.[8]

  • Using a co-spot: Spotting the starting material and the reaction mixture in the same lane can help to confirm if two spots with similar Rf values are indeed different compounds.[4]

  • Using a longer TLC plate: A longer plate will allow for a greater separation distance between spots.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_tlc TLC Monitoring start Start: Mix Reactants (4-hydroxybenzoic acid, 2-bromobutane, base) reaction Heat and Stir Reaction Mixture start->reaction workup Aqueous Workup and Extraction reaction->workup spotting Spot TLC Plate (Starting Material, Reaction Mixture) reaction->spotting Take Aliquot purification Purification (Recrystallization/Chromatography) workup->purification product Final Product: This compound purification->product development Develop Plate in Solvent Chamber spotting->development visualization Visualize under UV Light development->visualization analysis Analyze Rf Values visualization->analysis decision Reaction Complete? analysis->decision decision->reaction decision->workup Yes

Caption: Experimental workflow for the synthesis and TLC monitoring of this compound.

Caption: Troubleshooting decision tree for common TLC issues.

References

Hydrolysis of 4-alkoxybenzoate esters common problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 4-alkoxybenzoate esters.

Frequently Asked Questions (FAQs)

Q1: What are the basic principles of 4-alkoxybenzoate ester hydrolysis?

A1: The hydrolysis of 4-alkoxybenzoate esters involves the cleavage of the ester bond to yield a 4-alkoxybenzoic acid and an alcohol. This reaction can be catalyzed by either an acid or a base.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in an aqueous solution containing a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). To drive the reaction to completion, a large excess of water is used.[1][2][3]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that is generally preferred for its high yields and simpler product isolation.[4][5] The ester is treated with a stoichiometric amount or an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent.[5][6] The reaction produces the salt of the carboxylic acid (a carboxylate) and an alcohol. An acidic workup is then required to protonate the carboxylate and obtain the desired 4-alkoxybenzoic acid.[4][6]

Q2: I am concerned about the stability of the 4-alkoxy ether linkage during hydrolysis. Under what conditions is it likely to cleave?

A2: The ether linkage in 4-alkoxybenzoates is generally stable under the basic conditions of saponification. However, it is susceptible to cleavage under strong acidic conditions, particularly with heating and in the presence of strong nucleophilic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).[7][8] Therefore, if the integrity of the ether bond is critical, base-catalyzed hydrolysis is the recommended method.

Q3: My 4-alkoxybenzoate ester is poorly soluble in the reaction mixture. How can I address this?

A3: Poor solubility is a common issue, especially with longer alkoxy chains, and can lead to incomplete reactions. To improve solubility, you can:

  • Use a co-solvent: A mixture of water and a water-miscible organic solvent like methanol, ethanol, or tetrahydrofuran (THF) can enhance the solubility of the ester.[9]

  • Employ Phase-Transfer Catalysis (PTC): For highly insoluble esters, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be used. The catalyst facilitates the transport of the hydroxide ion from the aqueous phase to the organic phase where the ester is dissolved, thereby promoting the reaction.[7][9][10]

Q4: How does the substituent on the aromatic ring affect the rate of hydrolysis?

A4: The rate of saponification is influenced by the electronic properties of the substituents on the aromatic ring.

  • Electron-withdrawing groups (e.g., nitro) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion, thus increasing the reaction rate.

  • Electron-donating groups (e.g., the alkoxy group itself, or an additional methyl group) decrease the electrophilicity of the carbonyl carbon, which can slow down the rate of saponification.[11] However, for most 4-alkoxybenzoate esters, saponification proceeds efficiently under standard conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Insufficient Base: The base is a reactant, not a catalyst, and can be consumed by any acidic impurities. 2. Low Reaction Temperature: The activation energy for the hydrolysis may not be reached. 3. Poor Solubility: The ester and the hydroxide are not in the same phase.1. Use a larger excess of the base (e.g., 2-5 equivalents). 2. Heat the reaction mixture to reflux.[9] 3. Add a co-solvent (e.g., THF, methanol, ethanol) to improve solubility. For very insoluble esters, consider using a phase-transfer catalyst.[9][10]
Incomplete Reaction 1. Reaction Time Too Short: The hydrolysis of sterically hindered or less reactive esters can be slow. 2. Reversibility (Acid Hydrolysis): If using acid catalysis, the reaction may have reached equilibrium.1. Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). 2. Use a large excess of water to shift the equilibrium towards the products. Alternatively, switch to base-catalyzed hydrolysis (saponification), which is irreversible.[2][4]
Side Product Formation 1. Transesterification: If using an alcohol as a co-solvent (e.g., methanol with an ethyl ester), transesterification can occur, forming a new ester. 2. Ether Cleavage: Under harsh acidic conditions, the 4-alkoxy group may be cleaved.[7][8]1. Use a non-alcoholic co-solvent like THF. If an alcohol solvent is necessary, use the same alcohol that corresponds to the ester's alkoxy group (e.g., methanol for a methyl ester). 2. Avoid strong acids, especially HBr and HI, and high temperatures for extended periods. Use base-catalyzed hydrolysis instead.
Difficulty in Product Isolation 1. Incomplete Protonation: After saponification, if the acidification step is incomplete, the product will remain as the carboxylate salt, which is water-soluble. 2. Emulsion Formation: During the workup and extraction, an emulsion may form, making phase separation difficult.1. Ensure the aqueous layer is sufficiently acidified (pH 1-2) with a strong acid like HCl before extraction.[9] 2. Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion.[1]

Experimental Protocols

Below are representative protocols for the base-catalyzed hydrolysis of 4-alkoxybenzoate esters. The choice of base and solvent can be optimized depending on the specific substrate.

Table 1: Comparison of Saponification Conditions for Benzoate Esters

ParameterProtocol 1 (NaOH/Methanol)Protocol 2 (LiOH/THF)Protocol 3 (KOH/Ethanol)
Base Sodium Hydroxide (NaOH)Lithium Hydroxide (LiOH)Potassium Hydroxide (KOH)
Equivalents of Base 2-5 eq.1.5-3 eq.3-10 eq.
Solvent System Methanol/WaterTetrahydrofuran (THF)/WaterEthanol/Water
Temperature RefluxRoom Temperature to RefluxReflux
Typical Reaction Time 2-6 hours4-24 hours2-12 hours
Reference [9][9]Adapted from[9]
Detailed Methodology: Protocol 1 (NaOH in Methanol/Water)

This protocol is suitable for simple methyl or ethyl 4-alkoxybenzoates.

  • Dissolution: Dissolve the 4-alkoxybenzoate ester (1.0 eq.) in methanol (5-10 mL per gram of ester).

  • Addition of Base: In a separate flask, dissolve sodium hydroxide (2.5 eq.) in water (5-10 mL per gram of NaOH) and add this solution to the ester solution.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid until the pH of the solution is ~1-2. A precipitate of the 4-alkoxybenzoic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry in a vacuum oven. The product can be further purified by recrystallization if necessary.

Visual Guides

Experimental Workflow for Saponification

G Workflow for the Saponification of 4-Alkoxybenzoate Esters A 1. Dissolve Ester in Solvent (e.g., MeOH, THF) B 2. Add Aqueous Base (e.g., NaOH, LiOH, KOH) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool and Remove Organic Solvent C->D E 5. Acidify with HCl to pH 1-2 D->E Precipitation of Acid F 6. Isolate Product (Filtration/Extraction) E->F G 7. Purify (Recrystallization) F->G

Caption: A typical experimental workflow for the saponification of 4-alkoxybenzoate esters.

Troubleshooting Decision Tree

G Troubleshooting Hydrolysis of 4-Alkoxybenzoate Esters Start Reaction Incomplete? Solubility Is the ester soluble in the reaction mixture? Start->Solubility TempTime Is the reaction heated and run long enough? Solubility->TempTime Yes AddCosolvent Add co-solvent (THF) or use Phase Transfer Catalyst. Solubility->AddCosolvent No Base Is there sufficient excess of base? TempTime->Base Yes IncreaseTempTime Increase temperature to reflux and extend reaction time. TempTime->IncreaseTempTime No AddBase Increase equivalents of base. Base->AddBase No Success Problem Resolved Base->Success Yes AddCosolvent->TempTime IncreaseTempTime->Base AddBase->Success

Caption: A decision tree to troubleshoot incomplete hydrolysis reactions.

References

Preventing decomposition during the synthesis of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: My purified benzoic acid is stable, but a derivative I synthesized is decomposing upon storage. Why is this happening?

A1: Decomposition upon storage is often due to the inherent instability of the functional groups you've introduced or residual impurities from the synthesis.

  • Hydrolysis: Esters and amides can hydrolyze back to the carboxylic acid if exposed to moisture, especially if acidic or basic impurities are present.

  • Oxidation: Electron-rich derivatives, such as aminobenzoic acids, are susceptible to air oxidation, which often results in discoloration.[1] Storing these compounds under an inert atmosphere (like nitrogen or argon) can mitigate this.[1]

  • Decarboxylation: Some derivatives, particularly those with ortho-substituents like salicylic acid, can undergo decarboxylation (loss of CO2) upon heating.[2][3]

Q2: What is the best way to purify a crude benzoic acid derivative?

A2: Recrystallization is a highly effective method for purifying solid benzoic acid derivatives. The choice of solvent is critical. Benzoic acid itself has high solubility in hot water and poor solubility in cold water, making water an excellent and safe recrystallization solvent.[4] For derivatives, the ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include water, ethanol, methanol, ethyl acetate, or mixtures like ethanol/water. If recrystallization is ineffective, column chromatography may be necessary.

Q3: I am seeing a discoloration (e.g., yellow, brown, or black) in my aminobenzoic acid product. What is the cause and how can I fix it?

A3: Discoloration in aminobenzoic acids is almost always due to oxidation.[1] The amino group is electron-donating, making the aromatic ring highly susceptible to oxidation by atmospheric oxygen. This can be exacerbated by light and the presence of trace metal impurities.[5]

  • Prevention: Conduct the reaction and workup under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[1]

  • Purification: To remove colored impurities, you can perform a recrystallization step that includes the addition of activated charcoal. The charcoal adsorbs the colored polymeric byproducts. It's crucial to filter the hot solution to remove the charcoal before allowing the product to crystallize.

Q4: My esterification reaction is not going to completion. What can I do to improve the yield?

A4: Esterification is an equilibrium reaction.[6] To drive the reaction towards the product side (the ester), you can:

  • Use an Excess of One Reagent: Typically, the alcohol is used in large excess, as it can often serve as the solvent as well.[6][7]

  • Remove Water: As water is a product, its removal will shift the equilibrium forward according to Le Châtelier's principle.[6] This can be done by using a Dean-Stark trap with a solvent that forms an azeotrope with water (like toluene) or by adding a dehydrating agent.

  • Choose an Appropriate Catalyst: For simple alcohols, a strong acid catalyst like concentrated H₂SO₄ is effective.[6] For more sensitive or sterically hindered substrates, milder conditions like Steglich esterification (using DCC and DMAP) are preferable.[7][8]

Troubleshooting Guides for Common Syntheses

Oxidation of Alkylbenzenes (e.g., Toluene to Benzoic Acid)

This method is a cornerstone of benzoic acid synthesis, often employing strong oxidants like potassium permanganate (KMnO₄).[9][10]

Problem: Low Yield or Incomplete Reaction

  • Probable Cause: Insufficient oxidant, poor mixing in the biphasic system, or inadequate reaction time/temperature. Toluene is insoluble in the aqueous KMnO₄ solution, making the reaction a two-phase system that can be slow.[11]

  • Recommended Solution:

    • Ensure at least 2 moles of KMnO₄ are used for every mole of toluene under alkaline conditions.[11]

    • Increase the reaction temperature by heating under reflux.[11]

    • Improve mixing through vigorous mechanical stirring.

    • Add a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the permanganate ion into the organic phase, which can dramatically increase the reaction rate and yield.[11]

Problem: Formation of Side Products

  • Probable Cause: Over-oxidation or side-chain halogenation if using certain reagents. The reaction proceeds through benzyl alcohol and benzaldehyde intermediates.[10] If the reaction is not driven to completion, these may remain as impurities.

  • Recommended Solution: Ensure sufficient heating and reaction time to drive the oxidation fully to the carboxylic acid. The intermediate products like benzaldehyde can be separated during the workup.[12]

Data Presentation: Toluene Oxidation Conditions
OxidantCatalystTemperature (°C)Pressure (atm)Typical YieldReference
O₂ (Air)Cobalt Naphthenate150-170~10>95% (Industrial)[12][13]
KMnO₄Phase Transfer CatalystReflux (~100)165-85% (Lab)[4][11]
H₂CrO₄NoneReflux1Variable[10]
Grignard Carboxylation (e.g., Bromobenzene → Phenylmagnesium Bromide → Benzoic Acid)

This is a powerful method for forming C-C bonds but is highly sensitive to moisture and air.[14]

Problem: Grignard Reagent Fails to Form or Forms in Low Yield

  • Probable Cause: The most common cause is the presence of water, which protonates and destroys the Grignard reagent. An old or oxidized batch of magnesium turnings can also prevent initiation.

  • Recommended Solution:

    • Rigorous Drying: All glassware must be flame-dried or oven-dried immediately before use to remove adsorbed water.[14][15] All solvents (typically diethyl ether or THF) must be anhydrous.[14]

    • Magnesium Activation: Use fresh, shiny magnesium turnings. If they appear dull, they can be activated by adding a small crystal of iodine, which helps to clean the oxide layer from the surface.[16]

    • Initiation: A small amount of the halide solution can be added first. Gentle warming or sonication can help initiate the exothermic reaction.[14][15][17]

Problem: Low Yield of Benzoic Acid Despite Successful Grignard Formation

  • Probable Cause: Inefficient carboxylation or formation of a biphenyl byproduct. The primary side reaction is the coupling of the Grignard reagent with unreacted bromobenzene.

  • Recommended Solution:

    • Slow Addition: Add the aryl halide slowly to the magnesium suspension. This maintains a low concentration of the halide, minimizing the coupling side reaction.[16]

    • Efficient Carboxylation: Use a large excess of freshly crushed dry ice (solid CO₂).[14] Pour the Grignard solution slowly onto the dry ice, rather than adding the dry ice to the solution, to ensure CO₂ is always in excess.[14]

Mandatory Visualization: Grignard Reaction Troubleshooting Workflow

G start Low Yield in Grignard Carboxylation q1 Did the reaction initiate? (Cloudy/Gray solution, exotherm) start->q1 cause1 Cause: Wet Glassware/Solvent or Inactive Mg q1->cause1 No q2 Was biphenyl detected as a major byproduct? q1->q2 Yes sol1 Solution: Flame-dry all glassware. Use anhydrous solvents. Activate Mg with iodine. cause1->sol1 cause2 Cause: Wurtz Coupling Side Reaction q2->cause2 Yes cause3 Cause: Inefficient Carboxylation q2->cause3 No sol2 Solution: Add halide slowly to Mg. Ensure efficient stirring. cause2->sol2 sol3 Solution: Use large excess of fresh dry ice. Pour Grignard solution onto CO2. cause3->sol3

Caption: Troubleshooting flowchart for low yields in Grignard carboxylation.

Hydrolysis of Benzonitriles

This method is useful for preparing benzoic acids from aryl nitriles, achievable under either acidic or basic conditions.[18][19]

Problem: Incomplete Hydrolysis

  • Probable Cause: The reaction often stalls at the intermediate benzamide stage, especially under mild conditions.[20][21]

  • Recommended Solution:

    • Harsher Conditions: Increase the reaction time and/or temperature. Refluxing for several hours is common.[18]

    • Stronger Reagents: Use a more concentrated acid (e.g., 50% H₂SO₄) or base (e.g., 20% NaOH).

    • Monitoring: Use TLC or HPLC to monitor the disappearance of both the starting nitrile and the intermediate amide to ensure the reaction has gone to completion.

Mandatory Visualization: Benzonitrile Hydrolysis Pathway

G sub Benzonitrile inter Benzamide (Intermediate) sub->inter H₂O / H⁺ or OH⁻ (Step 1) prod_acid Benzoic Acid inter->prod_acid H₂O / H⁺ (Step 2, Acidic) prod_base Benzoate Salt inter->prod_base H₂O / OH⁻ (Step 2, Basic) final_prod Benzoic Acid prod_base->final_prod Acid Workup (H₃O⁺)

Caption: Reaction pathway for the hydrolysis of benzonitrile to benzoic acid.

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Hydroxybenzoic Acid with Methanol

This protocol describes the selective esterification of the carboxylic acid group in the presence of a phenolic hydroxyl group using an acid catalyst.[22]

Materials:

  • 3-Hydroxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a dry round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq).

  • Add a large excess of methanol (20-50 eq), which also serves as the solvent.

  • While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C).

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dilute the residue with ethyl acetate and water.

  • Carefully transfer the mixture to a separatory funnel and neutralize the aqueous layer by slowly adding a saturated solution of sodium bicarbonate until CO₂ evolution ceases (pH ~7-8).

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester, which can be further purified by column chromatography or recrystallization if necessary.

References

Validation & Comparative

A Comparative Analysis of the Mesomorphic Properties of Butoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the liquid crystalline properties of 4-butoxybenzoic acid, 3-butoxybenzoic acid, and 2-butoxybenzoic acid.

The positional isomerism of the butoxy group on the benzoic acid core profoundly influences the material's ability to form liquid crystalline phases. This guide provides a comparative analysis of the mesomorphic properties of 4-butoxybenzoic acid, 3-butoxybenzoic acid, and 2-butoxybenzoic acid, supported by experimental data. The para-substituted isomer, 4-butoxybenzoic acid, is a well-characterized calamitic liquid crystal, exhibiting both nematic and smectic phases. In contrast, the meta- and ortho-substituted isomers, 3-butoxybenzoic acid and 2-butoxybenzoic acid respectively, do not typically exhibit mesomorphic behavior. This difference is attributed to the linear, rod-like molecular shape of the 4-isomer, which facilitates the formation of ordered, anisotropic fluid phases. The bent shapes of the 3- and 2-isomers disrupt the necessary intermolecular interactions for liquid crystal formation.

Data Presentation

The following table summarizes the available quantitative data for the thermal properties of the butoxybenzoic acid isomers.

IsomerTransitionTemperature (°C)Enthalpy (kJ/mol)Reference
4-Butoxybenzoic Acid Melting (Crystal to Nematic)147 - 15027.2[1][2]
Nematic to Isotropic159 - 1610.6[1]
3-Butoxybenzoic Acid Melting (Crystal to Isotropic)59 - 61Not Reported[3]
2-Butoxybenzoic Acid Melting (Crystal to Isotropic)Not ReportedNot Reported

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the butoxybenzoic acid isomers are provided below.

Synthesis of Butoxybenzoic Acid Isomers

The synthesis of butoxybenzoic acid isomers is typically achieved through a Williamson ether synthesis followed by hydrolysis.[4][5]

Materials:

  • Corresponding hydroxybenzoic acid methyl ester (methyl 4-hydroxybenzoate, methyl 3-hydroxybenzoate, or methyl 2-hydroxybenzoate)

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Potassium hydroxide (KOH)

  • Methanol

  • Dichloromethane

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Etherification: To a solution of the respective hydroxybenzoic acid methyl ester in DMF, potassium carbonate and 1-bromobutane are added. The mixture is heated and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled, and the product is extracted using dichloromethane.[4]

  • Hydrolysis: The resulting butoxybenzoic acid methyl ester is dissolved in methanol, and an aqueous solution of potassium hydroxide is added. The mixture is refluxed until the ester is completely hydrolyzed, as monitored by TLC.[4]

  • Acidification and Purification: After cooling, the methanol is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid to precipitate the butoxybenzoic acid. The crude product is then purified by recrystallization.[4]

Characterization of Mesomorphic Properties

The thermal and mesomorphic properties of the synthesized compounds are investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[3][6]

Differential Scanning Calorimetry (DSC):

DSC is used to determine the phase transition temperatures and associated enthalpy changes. A small amount of the sample is hermetically sealed in an aluminum pan. The sample is heated and cooled at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature, and phase transitions are observed as endothermic or exothermic peaks.[5]

Polarized Optical Microscopy (POM):

POM is employed to visually identify the liquid crystalline phases and their characteristic textures. A small amount of the sample is placed on a glass slide and covered with a coverslip. The sample is heated and cooled on a hot stage while being observed through a polarizing microscope. The different liquid crystal phases (e.g., nematic, smectic) exhibit unique birefringent textures that allow for their identification.[6]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the comparative analysis of the mesomorphic properties of butoxybenzoic acid isomers.

experimental_workflow Experimental Workflow for Comparative Analysis cluster_synthesis Synthesis of Isomers cluster_characterization Characterization cluster_analysis Comparative Analysis start Start: Select Isomer (2-, 3-, or 4-Butoxybenzoic Acid) etherification Williamson Ether Synthesis start->etherification hydrolysis Ester Hydrolysis etherification->hydrolysis purification Recrystallization hydrolysis->purification end_synthesis Pure Isomer purification->end_synthesis dsc Differential Scanning Calorimetry (DSC) end_synthesis->dsc pom Polarized Optical Microscopy (POM) end_synthesis->pom data_compilation Compile Transition Data (Temperature, Enthalpy) dsc->data_compilation pom->data_compilation property_comparison Compare Mesomorphic Properties data_compilation->property_comparison conclusion Draw Conclusions on Structure-Property Relationship property_comparison->conclusion

Caption: Experimental workflow for the synthesis, characterization, and comparative analysis of butoxybenzoic acid isomers.

logical_relationship Structure-Property Relationship of Butoxybenzoic Acid Isomers cluster_structure Molecular Structure cluster_shape Molecular Shape cluster_property Mesomorphic Property isomer_4 4-Butoxybenzoic Acid (para-substituted) linear Linear, Rod-like isomer_4->linear isomer_3 3-Butoxybenzoic Acid (meta-substituted) bent Bent, Non-linear isomer_3->bent isomer_2 2-Butoxybenzoic Acid (ortho-substituted) isomer_2->bent mesomorphic Exhibits Liquid Crystalline Phases (Nematic, Smectic) linear->mesomorphic Facilitates Intermolecular Interactions non_mesomorphic Does Not Exhibit Liquid Crystalline Phases bent->non_mesomorphic Hinders Ordered Packing

Caption: The relationship between molecular structure and mesomorphic properties of butoxybenzoic acid isomers.

References

The Influence of Alkyl Chain Branching on the Physicochemical Properties of Alkoxybenzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The molecular architecture of thermotropic liquid crystals, particularly the structure of their flexible terminal chains, plays a pivotal role in determining their mesomorphic behavior and thermal properties. This guide provides a detailed comparison of alkoxybenzoic acids with linear and branched alkyl chains, offering insights for researchers, scientists, and drug development professionals. By examining experimental data, we can elucidate the structure-property relationships that govern the self-assembly and phase transitions of these versatile compounds.

Alkoxybenzoic acids are classic examples of calamitic (rod-shaped) liquid crystals. Their mesogenic character arises from the hydrogen bonding between two carboxylic acid groups, which forms a more rigid, elongated dimer. The nature of the terminal alkoxy chain then modulates the intermolecular interactions, influencing the type of liquid crystalline phase (nematic or smectic) and the temperatures at which these phases appear and disappear.

Comparative Analysis of Thermal Properties

The introduction of branching in the alkyl chain significantly disrupts the molecular packing and alters the phase behavior of alkoxybenzoic acids. A direct comparison between 4-n-butoxybenzoic acid (linear chain) and 4-isobutoxybenzoic acid (branched chain) highlights these effects.

CompoundAlkyl Chain StructureMelting Point (Tm) [°C]Nematic to Isotropic Transition (TNI) [°C]Enthalpy of Fusion (ΔHfus) [kJ/mol]
4-n-butoxybenzoic acidn-butyl147.75160.0529.5
4-isobutoxybenzoic acidisobutyl139-141-28.1
4-propoxybenzoic acidn-propyl148154-
4-pentyloxybenzoic acidn-pentyl137153-
4-hexyloxybenzoic acidn-hexyl125154-

Data for n-butoxybenzoic acid and isobutoxybenzoic acid from reference[1]. Data for other linear alkoxybenzoic acids from reference[2]. Please note that transition temperatures can vary slightly depending on the experimental conditions.

As the data indicates, branching in the alkyl chain, as seen in 4-isobutoxybenzoic acid, leads to a lower melting point compared to its linear counterpart, 4-n-butoxybenzoic acid. This is attributed to the disruption of efficient crystal packing by the bulkier branched chain. Notably, 4-isobutoxybenzoic acid does not exhibit a liquid crystalline phase, directly transitioning from the crystalline solid to the isotropic liquid state. This demonstrates that the steric hindrance from the branched chain can completely suppress the formation of the mesophase.

In contrast, the homologous series of linear 4-n-alkoxybenzoic acids shows a clear trend. As the alkyl chain length increases from propyl to hexyl, the melting point generally decreases, which is a common feature in homologous series due to the increasing conformational flexibility of the longer chains. The nematic to isotropic transition temperature, however, remains relatively high, indicating the stability of the nematic phase in these linear systems.

Logical Relationship between Alkyl Chain Structure and Material Properties

The following diagram illustrates the impact of alkyl chain branching on the resulting properties of alkoxybenzoic acids.

G cluster_input Molecular Structure cluster_properties Material Properties Alkyl Chain Alkyl Chain Linear Chain Linear Chain Alkyl Chain->Linear Chain Linear Branched Chain Branched Chain Alkyl Chain->Branched Chain Branched Higher Melting Point Higher Melting Point Linear Chain->Higher Melting Point Nematic/Smectic Phase Nematic/Smectic Phase Linear Chain->Nematic/Smectic Phase Lower Melting Point Lower Melting Point Branched Chain->Lower Melting Point Isotropic Liquid Isotropic Liquid Branched Chain->Isotropic Liquid Suppression of Mesophase

Effect of alkyl chain structure on alkoxybenzoic acid properties.

Experimental Protocols

Accurate characterization of the thermal and mesomorphic properties of alkoxybenzoic acids is crucial for understanding their behavior. The following are detailed methodologies for the key experiments used to obtain the comparative data.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the alkoxybenzoic acid sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature well above the expected isotropic clearing point (e.g., 180°C) at a controlled rate (e.g., 10°C/min).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample back to room temperature at the same controlled rate (e.g., 10°C/min).

    • Perform a second heating scan under the same conditions as the first to observe the thermal transitions of a sample with a consistent thermal history.

  • Data Analysis: The phase transitions will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve. The peak temperature is taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition.[3][4]

Polarized Optical Microscopy (POM)

Objective: To visually identify the liquid crystalline phases and their characteristic textures.

Methodology:

  • Sample Preparation: Place a small amount of the alkoxybenzoic acid on a clean glass microscope slide.

  • Mounting: Cover the sample with a coverslip and place it on a hot stage.

  • Heating and Observation:

    • Heat the sample slowly while observing it through a polarizing microscope with crossed polarizers.

    • Upon melting, an isotropic liquid will appear dark. As the sample is cooled, the appearance of birefringence (bright regions and distinct textures) indicates the formation of a liquid crystalline phase.

    • Nematic phases typically exhibit a "schlieren" or "threaded" texture, while smectic phases show "focal-conic" or "fan-shaped" textures.[5][6]

  • Image Capture: Record images of the characteristic textures observed for each phase at different temperatures.

X-ray Diffraction (XRD)

Objective: To determine the molecular arrangement and structural parameters of the liquid crystalline phases.

Methodology:

  • Sample Preparation: Load the alkoxybenzoic acid sample into a thin-walled glass capillary tube (typically 0.5-1.0 mm in diameter).

  • Sample Alignment (Optional but Recommended): For oriented samples, the capillary can be placed in a magnetic field to align the liquid crystal director.

  • Data Collection:

    • Mount the capillary in a temperature-controlled holder within the XRD instrument.

    • Direct a monochromatic X-ray beam onto the sample.

    • Collect the scattered X-rays on a 2D detector.

  • Data Analysis:

    • Nematic Phase: The diffraction pattern will show diffuse scattering in both the small-angle and wide-angle regions, indicating short-range positional order.

    • Smectic Phase: A sharp, Bragg-like reflection will appear in the small-angle region, corresponding to the layer spacing (d-spacing) of the smectic phase. The wide-angle region will show a diffuse halo, indicating liquid-like order within the layers. The d-spacing can be calculated using Bragg's Law (nλ = 2d sinθ).[7][8]

This guide provides a foundational understanding of how alkyl chain branching impacts the properties of alkoxybenzoic acids. For researchers in drug development and materials science, these structure-property relationships are critical for the rational design of new molecules with tailored thermal and self-assembly characteristics.

References

Validating the Purity of Synthesized 4-Sec-butoxybenzoic Acid: A Comparative Guide Using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of their work. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with other analytical techniques for validating the purity of synthesized 4-sec-butoxybenzoic acid. The information presented is supported by detailed experimental protocols and comparative data to facilitate informed decisions on the most suitable analytical approach.

Differential Scanning Calorimetry stands out as a powerful thermoanalytical technique for the direct determination of the absolute purity of highly crystalline organic compounds. The method is based on the thermodynamic principle of melting point depression, where the presence of impurities lowers and broadens the melting range of a substance. By precisely measuring the heat flow into a sample as a function of temperature, DSC can be used to quantify the mole fraction of impurities.

Comparison of Analytical Techniques for Purity Assessment

While DSC offers a direct measurement of total eutectic impurities, a comprehensive purity profile is often achieved by employing orthogonal analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques that provide complementary information on the nature and quantity of specific impurities.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures heat flow changes during melting to determine purity based on the van't Hoff equation.Separates components based on their differential partitioning between a mobile and a stationary phase.Separates volatile components based on their boiling points and partitioning, followed by mass-based identification.
Purity Assessment Provides a measure of the total mole fraction of soluble impurities.Quantifies the relative area percentages of the main peak and impurity peaks.Identifies and quantifies volatile and semi-volatile impurities.
Advantages - Direct, absolute method- No need for impurity standards- Small sample size- High resolution and sensitivity- Applicable to a wide range of compounds- Established methods for many APIs- High sensitivity and specificity- Excellent for identifying volatile impurities and residual solvents
Limitations - Only applicable to crystalline, thermally stable compounds- Does not identify individual impurities- Less sensitive to insoluble impurities- Requires reference standards for impurity identification and quantification- Method development can be time-consuming- Limited to thermally stable and volatile compounds- Derivatization may be required for non-volatile compounds

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of a p-hydroxybenzoate with a sec-butyl halide in the presence of a base, followed by hydrolysis of the resulting ester.

Potential Impurities:

  • Unreacted Starting Materials: 4-hydroxybenzoic acid and sec-butyl bromide.

  • By-products of Elimination: Butenes from the reaction of sec-butyl bromide with the base.

  • Isomeric Impurities: If the starting sec-butyl bromide contains isomeric impurities (e.g., isobutyl bromide), the corresponding isomeric ether-acid may be formed.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, acetone, water).

Purity Determination by Differential Scanning Calorimetry (DSC)

Principle: The DSC method for purity determination is based on the Van't Hoff equation, which relates the melting point depression of a substance to the mole fraction of impurities.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the synthesized this compound into a clean aluminum DSC pan.

  • Instrument Setup:

    • Temperature Program: Equilibrate the sample at a temperature well below its expected melting point (e.g., 80°C). Ramp the temperature at a slow, controlled rate (e.g., 1-2°C/min) through the melting transition to a final temperature above the melting point (e.g., 150°C).

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the Van't Hoff equation. The analysis involves integrating the peak area as a function of temperature to determine the fraction of sample melted at each temperature.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

Methodology:

  • Mobile Phase Preparation: A typical mobile phase for the analysis of benzoic acid derivatives consists of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Standard and Sample Preparation: Prepare a stock solution of a high-purity this compound reference standard in the mobile phase. Prepare the synthesized sample at a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution may be used to separate impurities with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for synthesizing and validating the purity of this compound.

cluster_synthesis Synthesis cluster_analysis Purity Validation start Starting Materials (4-Hydroxybenzoic Acid Ester, sec-Butyl Halide) reaction Williamson Ether Synthesis start->reaction hydrolysis Ester Hydrolysis reaction->hydrolysis purification Purification (Recrystallization) hydrolysis->purification product Synthesized This compound purification->product dsc DSC Analysis product->dsc hplc HPLC Analysis product->hplc gcms GC-MS Analysis product->gcms nmr NMR Analysis product->nmr data Data Comparison & Purity Confirmation dsc->data hplc->data gcms->data nmr->data

Caption: Workflow for the synthesis and purity validation of this compound.

cluster_dsc_workflow DSC Experiment cluster_data_analysis Data Analysis title DSC Purity Analysis Workflow sample_prep Sample Preparation (1-3 mg in Al pan) instrument_setup Instrument Setup (Temp Program, Purge Gas) sample_prep->instrument_setup data_acquisition Data Acquisition (Heat Flow vs. Temp) instrument_setup->data_acquisition peak_integration Melting Peak Integration data_acquisition->peak_integration vant_hoff Van't Hoff Plot (1/F vs. T) peak_integration->vant_hoff purity_calc Purity Calculation (Mole % Impurity) vant_hoff->purity_calc

Caption: Detailed workflow for purity determination using Differential Scanning Calorimetry.

Conclusion

The validation of purity is a cornerstone of chemical and pharmaceutical development. Differential Scanning Calorimetry provides a direct and reliable method for determining the absolute purity of crystalline this compound. For a comprehensive understanding of the impurity profile, it is highly recommended to complement DSC analysis with orthogonal techniques such as HPLC and GC-MS. The choice of analytical methodology should be guided by the specific requirements of the research or development phase, taking into account the potential impurities arising from the synthetic route.

A Comparative Spectroscopic Analysis of 4-sec-butoxybenzoic Acid and its Linear Isomer, 4-n-butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-sec-butoxybenzoic acid and its linear isomer, 4-n-butoxybenzoic acid. The structural difference between the branched sec-butoxy group and the linear n-butoxy group gives rise to distinct spectroscopic signatures, which are critical for unambiguous identification in research and development settings. This document outlines the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the two isomers.

G cluster_isomers Isomeric Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Comparison cluster_analysis Structural Elucidation A This compound (Branched Isomer) NMR NMR Spectroscopy (¹H and ¹³C) A->NMR IR IR Spectroscopy A->IR MS Mass Spectrometry A->MS B 4-n-butoxybenzoic Acid (Linear Isomer) B->NMR B->IR B->MS NMR_data Comparative NMR Data Table NMR->NMR_data IR_data Comparative IR Data Table IR->IR_data MS_data Comparative MS Data Table MS->MS_data Conclusion Differentiated Isomeric Structures NMR_data->Conclusion IR_data->Conclusion MS_data->Conclusion

Caption: Workflow for isomeric differentiation using spectroscopy.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and 4-n-butoxybenzoic acid.

Table 1: ¹H NMR Data (Predicted/Typical Values)
Proton Assignment This compound (Predicted) 4-n-butoxybenzoic Acid (Typical) Key Differentiator
-CH₃ (terminal) Doublet, ~0.9-1.0 ppmTriplet, ~0.9-1.0 ppmMultiplicity
-CH₂- (internal) Multiplet, ~1.5-1.7 ppmMultiplet, ~1.4-1.6 ppm-
-CH- (sec-butyl) Sextet, ~4.3-4.5 ppm-Presence of this signal
-O-CH₂- (n-butyl) -Triplet, ~3.9-4.1 ppmPresence of this signal
Aromatic (ortho to -O) Doublet, ~6.8-7.0 ppmDoublet, ~6.8-7.0 ppm-
Aromatic (ortho to -COOH) Doublet, ~7.9-8.1 ppmDoublet, ~7.9-8.1 ppm-
-COOH Singlet, ~12.0-13.0 ppmSinglet, ~12.0-13.0 ppm-
Table 2: ¹³C NMR Data (Predicted/Typical Values)
Carbon Assignment This compound (Predicted) 4-n-butoxybenzoic Acid (Typical) Key Differentiator
-CH₃ (terminal) ~10-12 ppm and ~19-21 ppm~13-15 ppmNumber and chemical shift of methyl carbons
-CH₂- (internal) ~29-31 ppm~19-21 ppm and ~31-33 ppmChemical shifts of methylene carbons
-CH- (sec-butyl) ~75-77 ppm-Presence of this signal
-O-CH₂- (n-butyl) -~67-69 ppmPresence of this signal
Aromatic C-O ~162-164 ppm~162-164 ppm-
Aromatic C-H ~114-116 ppm and ~131-133 ppm~114-116 ppm and ~131-133 ppm-
Aromatic C-COOH ~122-124 ppm~122-124 ppm-
C=O ~167-169 ppm~167-169 ppm-
Table 3: IR Spectroscopic Data
Vibrational Mode Frequency Range (cm⁻¹) Compound Significance
O-H stretch (acid) 2500-3300 (broad)BothPresence of carboxylic acid
C-H stretch (sp³) 2850-3000BothPresence of butoxy group
C=O stretch (acid) 1680-1710BothPresence of carboxylic acid
C=C stretch (aromatic) 1580-1610BothPresence of benzene ring
C-O stretch (ether) 1240-1260BothPresence of alkoxy group
C-O stretch (acid) 1280-1320BothPresence of carboxylic acid

Note: The IR spectra of the two isomers are expected to be very similar. Differentiation based solely on IR is challenging.

Table 4: Mass Spectrometry Data
Parameter This compound 4-n-butoxybenzoic Acid Key Differentiator
Molecular Formula C₁₁H₁₄O₃C₁₁H₁₄O₃Identical
Molecular Weight 194.23 g/mol 194.23 g/mol Identical.[1][2]
Molecular Ion (M⁺) m/z 194m/z 194Identical
Key Fragments m/z 138 (loss of C₄H₈), m/z 121 (loss of butoxy radical)m/z 138 (loss of C₄H₈), m/z 121 (loss of butoxy radical)Fragmentation patterns are expected to be similar, but relative intensities may vary.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 4-n-butoxybenzoic acid

A common method for the synthesis of 4-n-butoxybenzoic acid is the Williamson ether synthesis.[3][4]

  • Reaction Setup: In a round-bottom flask, 4-hydroxybenzoic acid (1.0 eq) is dissolved in a suitable solvent such as ethanol. Sodium hydroxide (2.0 eq) dissolved in a minimal amount of water is added to the flask.

  • Alkylation: 1-Bromobutane (1.5 eq) is added dropwise to the stirred mixture at room temperature.

  • Reflux: The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: After cooling, the solvent is removed under reduced pressure. Water is added to the residue, and the aqueous solution is washed with a non-polar solvent like ether to remove any unreacted 1-bromobutane.

  • Acidification: The aqueous layer is then acidified with a strong acid (e.g., HCl) to a pH of ~2, leading to the precipitation of the crude product.

  • Purification: The solid product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.

A similar procedure can be followed for the synthesis of this compound using 2-bromobutane as the alkylating agent.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16-32 scans are typically averaged.

  • ¹³C NMR Parameters: A 90-degree pulse angle with proton decoupling is used. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024-4096) are generally required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Alternatively, 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty accessory (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which provide information about the molecular weight and structure of the compound.

References

A Comparative Guide to HPLC Methods for the Separation and Quantification of Butoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of positional isomers like butoxybenzoic acids can be challenging due to their similar physicochemical properties.[1] The selection of an appropriate HPLC method is critical for accurate quantification in various applications, including quality control, impurity profiling, and metabolic studies. The methods presented below are designed to serve as a strong starting point for method development and validation.

Comparison of Proposed HPLC Methods

Two primary reversed-phase HPLC methods are proposed, differing in the organic modifier used in the mobile phase (Methanol vs. Acetonitrile). The choice between methanol and acetonitrile can influence selectivity and resolution, making a comparative evaluation essential for optimal separation.

ParameterMethod 1: Methanol-Based Mobile PhaseMethod 2: Acetonitrile-Based Mobile Phase
Stationary Phase C18 Reversed-Phase Silica Column (e.g., 250 mm x 4.6 mm, 5 µm)C18 Reversed-Phase Silica Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Methanol and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)Isocratic mixture of Acetonitrile and 0.05 M Ammonium Acetate Buffer, pH 4.4 (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °CAmbient (or 25 °C)
Detection UV at 235 nmUV at 234 nm
Injection Volume 10 µL10 µL
Retention Time (Rt) Not AvailableNot Available
Resolution (Rs) Not AvailableNot Available
Limit of Detection (LOD) Not AvailableNot Available
Limit of Quantification (LOQ) Not AvailableNot Available
Linearity (r²) Not AvailableNot Available

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for implementing the proposed HPLC methods. These should be adapted and validated for specific instrumentation and application requirements.

Method 1: Methanol-Based Separation

This method is based on common practices for the separation of acidic aromatic compounds, utilizing a C18 column and an acidified methanol-water mobile phase to ensure the analytes are in their non-ionized form, which promotes retention and improves peak shape.[2]

1. Reagents and Materials:

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Phosphoric Acid (85%)

  • Reference standards of 2-, 3-, and 4-butoxybenzoic acid

  • C18 HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrument and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Mobile Phase: Prepare a 60:40 (v/v) mixture of Methanol and 0.1% Phosphoric Acid in Water. To prepare 1 L of the aqueous component, add 1 mL of phosphoric acid to 999 mL of HPLC-grade water. Degas the mobile phase before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of each butoxybenzoic acid isomer in methanol in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the butoxybenzoic acid isomers in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and the sample solution.

  • Identify the isomers based on their retention times and quantify using the peak areas from the calibration curve.

Method 2: Acetonitrile-Based Separation

This method utilizes acetonitrile as the organic modifier with a buffered aqueous phase. An ammonium acetate buffer at pH 4.4 helps to maintain a consistent pH and suppress the ionization of the carboxylic acid group, which is crucial for reproducible retention times and symmetric peaks.[3]

1. Reagents and Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Ammonium Acetate

  • Acetic Acid

  • Reference standards of 2-, 3-, and 4-butoxybenzoic acid

  • C18 HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrument and Conditions:

  • HPLC System: An HPLC system with a pump, autosampler, column oven (optional), and UV detector.

  • Mobile Phase: Prepare a 40:60 (v/v) mixture of Acetonitrile and 0.05 M Ammonium Acetate buffer (pH 4.4). To prepare the buffer, dissolve an appropriate amount of ammonium acetate in HPLC-grade water to make a 0.05 M solution and adjust the pH to 4.4 with acetic acid. Degas the final mobile phase mixture before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (e.g., 25 °C)

  • Detection Wavelength: 234 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Follow the same procedure as described in Method 1 for the preparation of standard stock solutions, working standards, and sample solutions, using the mobile phase as the diluent.

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Perform identification and quantification based on retention times and the calibration curve derived from the peak areas of the standards.

Visualizing the Workflow and Logic

To aid in the implementation and selection of these methods, the following diagrams illustrate the general experimental workflow and the logical considerations for choosing an appropriate HPLC method.

HPLC_Workflow General HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C System Equilibration A->C B Mobile Phase Preparation & Degassing B->C D Sample Injection C->D Stable Baseline E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Peak Integration & Identification F->G H Quantification (Calibration Curve) G->H I Report Generation H->I

Caption: A typical workflow for the HPLC analysis of butoxybenzoic acid isomers.

Method_Selection_Logic Logic for HPLC Method Selection and Optimization Start Goal: Separate & Quantify Butoxybenzoic Acid Isomers Method1 Try Method 1: Methanol-based Start->Method1 Method2 Try Method 2: Acetonitrile-based Start->Method2 Evaluate Evaluate Resolution (Rs), Peak Shape & Run Time Method1->Evaluate Method2->Evaluate Optimize Optimize Mobile Phase Ratio, Flow Rate, or Temperature Evaluate->Optimize Not Acceptable Validate Perform Method Validation (ICH Guidelines) Evaluate->Validate Acceptable (Rs > 1.5) Optimize->Evaluate End Final Method Validate->End

Caption: Decision-making process for selecting and optimizing an HPLC method.

References

A comparative study of the antimicrobial activity of different alkoxybenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkoxybenzoic acids, a class of phenolic compounds, have garnered significant attention in the scientific community for their potential as antimicrobial agents. Their structural versatility allows for modifications that can enhance their efficacy against a broad spectrum of microorganisms, including clinically relevant bacteria and fungi. This guide provides an objective comparison of the antimicrobial performance of different alkoxybenzoic acids, supported by experimental data, detailed methodologies, and an exploration of their structure-activity relationships and mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of alkoxybenzoic acids is commonly quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various alkoxybenzoic acids against representative Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Alkoxybenzoic Acid Derivatives against Escherichia coli

CompoundSubstituent PositionMIC (mg/mL)Reference
Benzoic Acid-1[1]
2-Hydroxybenzoic Acidortho1[1]
3-Hydroxybenzoic Acidmeta2[1]
4-Hydroxybenzoic Acidpara>1[1]
2-Methoxybenzoic Acidortho2[1]
3-Methoxybenzoic Acidmeta2[1]
4-Methoxybenzoic Acidpara2[1]
2,4-Dihydroxybenzoic Acid-1[1]
3,4-Dihydroxybenzoic Acid-2.6[1]
3,4,5-Trihydroxybenzoic Acid-4[1]

Table 2: Comparative Antimicrobial Activity of Benzoic Acid Derivatives

CompoundStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
2-Amino-5-nitrobenzoic acidData not availableData not availableData not available
Schiff Base Derivative 1 of p-Aminobenzoic Acid15.62>500Not Tested
Schiff Base Derivative 2 of p-Aminobenzoic Acid31.25>500Not Tested
Ester Derivative 1 of p-Aminobenzoic Acid>100>100Not Tested
Note: This data is collated from various studies on derivatives, and direct comparison should be made with caution. The provided values are illustrative of the potential of this class of compounds.[2]

Structure-Activity Relationship

The antimicrobial activity of alkoxybenzoic acids is intrinsically linked to their chemical structure. The nature, position, and number of substituents on the benzene ring play a crucial role in determining their efficacy.[1]

  • Effect of Substituents: The presence of electron-withdrawing groups, such as a nitro group, is often associated with antimicrobial activity. Conversely, the reduction of a nitro group to an amino group can sometimes increase potency against specific targets as the amino group can act as a hydrogen bond donor.[3]

  • Influence of Hydroxyl Groups: A phenolic hydroxyl group can be critical for antioxidant activity and for binding to the active sites of certain enzymes. Modification or replacement of this group can significantly alter biological activity.[3]

  • Positional Isomerism: The position of the substituent on the benzoic ring significantly influences antimicrobial activity. For instance, against E. coli, 2-hydroxybenzoic acid (ortho position) demonstrates stronger activity than its meta and para isomers.[1]

  • Alkoxy Chain Length: While not extensively detailed in the provided search results, the length of the alkoxy chain is a known factor influencing the lipophilicity of the molecule, which in turn can affect its ability to penetrate microbial cell membranes.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of benzoic acid and its derivatives involves the disruption of microbial cell integrity and function. This multi-faceted process is illustrated in the diagram below.

antimicrobial_mechanism cluster_extracellular Extracellular Environment cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Environment (Cytoplasm) Alkoxybenzoic_Acid Alkoxybenzoic Acid (Undissociated Form) Membrane Lipid Bilayer Alkoxybenzoic_Acid->Membrane Passive Diffusion Dissociation Dissociation into Anion and Proton (H+) Membrane->Dissociation Entry into Cytoplasm pH_Drop Intracellular pH Decrease Dissociation->pH_Drop Membrane_Potential_Disruption Disruption of Membrane Potential Dissociation->Membrane_Potential_Disruption Metabolic_Inhibition Inhibition of Metabolic Enzymes pH_Drop->Metabolic_Inhibition Cell_Death Bacterial Cell Death Metabolic_Inhibition->Cell_Death Membrane_Potential_Disruption->Cell_Death

References

A Comparative Performance Analysis of 4-Sec-butoxybenzoic Acid in Liquid Crystal Devices

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of liquid crystal (LC) technology, the selection of mesogenic materials is paramount to achieving optimal device performance. This guide presents a comparative benchmark of 4-Sec-butoxybenzoic acid, a promising candidate for various liquid crystal applications. Due to the limited availability of specific experimental data for the sec-butoxy isomer, this analysis utilizes data for the closely related 4-n-butoxybenzoic acid as a proxy to provide a substantive comparison against two well-established liquid crystal materials: 4-cyano-4'-pentylbiphenyl (5CB) and N-(4-methoxybenzylidene)-4-butylaniline (MBBA). This comparison is intended for researchers, scientists, and professionals in drug development and materials science to facilitate informed decisions in the selection of liquid crystal materials.

The unique molecular structure of alkoxybenzoic acids, like 4-butoxybenzoic acid, allows for the formation of hydrogen-bonded dimers. This self-assembly results in an elongated, rigid molecular structure conducive to the formation of nematic and smectic liquid crystal phases. Key performance indicators for liquid crystal materials include the clearing point, nematic range, viscosity, and both dielectric and optical anisotropy. A high clearing point is indicative of thermal stability, while a broad nematic range allows for operation over a wide array of temperatures. Low viscosity is crucial for fast switching times in display applications. Dielectric and optical anisotropies are fundamental properties that govern the electro-optical response of the liquid crystal material.

Quantitative Performance Metrics

The following table summarizes the key performance indicators for 4-n-butoxybenzoic acid (as a proxy for this compound) and two alternative liquid crystal materials, 5CB and MBBA.

Property4-n-butoxybenzoic acid (proxy for this compound)4-cyano-4'-pentylbiphenyl (5CB)N-(4-methoxybenzylidene)-4-butylaniline (MBBA)
Clearing Point (°C) 147-150[1]35.0[2][3]~42-44
Melting Point (°C) 147-150[1]22.5[3]21.1[4]
Nematic Range (°C) Nematic phase observed[5]22.5 - 35.0[3]21.1 - ~44
Viscosity (mPa·s) Estimated: 30-60 (at nematic temperatures)~24 (at 20°C)~27 (at 25°C)
Dielectric Anisotropy (Δε) Estimated: Small, positive+11.5Negative
Optical Anisotropy (Δn) Estimated: 0.10 - 0.15~0.18~0.2

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Determination of Phase Transition Temperatures (Clearing Point and Nematic Range)

Phase transitions in liquid crystals are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

a) Differential Scanning Calorimetry (DSC)

  • Objective: To measure the temperatures and enthalpy changes of phase transitions.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal material is hermetically sealed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference pans are placed in the DSC furnace.

    • The temperature is ramped up at a controlled rate (e.g., 10°C/min) to a temperature above the expected isotropic phase transition.

    • The sample is then cooled at the same controlled rate.

    • A second heating and cooling cycle is often performed to ensure thermal history does not affect the results.

    • Phase transition temperatures are identified as the onset or peak of endothermic (on heating) or exothermic (on cooling) peaks in the heat flow versus temperature plot.

b) Polarized Optical Microscopy (POM)

  • Objective: To visually identify liquid crystal phases and their characteristic textures.

  • Apparatus: A polarizing microscope equipped with a hot stage.

  • Procedure:

    • A small amount of the liquid crystal sample is placed on a clean glass slide and covered with a coverslip.

    • The slide is placed on the hot stage of the polarizing microscope.

    • The sample is heated at a controlled rate while being observed between crossed polarizers.

    • The transition from a crystalline solid to a liquid crystal phase will show a change in texture and birefringence.

    • The clearing point is the temperature at which the sample becomes completely dark (isotropic).

    • The nematic range is the temperature interval between the melting point and the clearing point where the nematic phase is observed.

Measurement of Rotational Viscosity
  • Objective: To determine the rotational viscosity (γ₁) of the nematic liquid crystal.

  • Apparatus: A rotational viscometer.

  • Procedure:

    • The liquid crystal sample is placed in a temperature-controlled sample holder.

    • A spindle is immersed in the liquid crystal.

    • The spindle is rotated at a constant angular velocity.

    • The torque required to maintain this constant rotation is measured.

    • The rotational viscosity is calculated from the measured torque, the angular velocity, and the geometry of the spindle and sample holder.

Measurement of Dielectric Anisotropy (Δε)
  • Objective: To determine the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

  • Apparatus: An LCR meter, a function generator, a voltage amplifier, and a liquid crystal cell with a known thickness and electrode area.

  • Procedure:

    • A liquid crystal cell with a specific alignment layer (planar or homeotropic) is filled with the sample.

    • For a planar aligned cell, the capacitance is measured at a low frequency (e.g., 1 kHz) to determine ε⊥.

    • A high-frequency, high-voltage electric field is applied to align the molecules parallel to the field, and the capacitance is remeasured to determine ε∥.

    • For a homeotropic aligned cell, the initial measurement gives ε∥, and the measurement under a high-frequency field gives ε⊥.

    • The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

Measurement of Optical Anisotropy (Δn)
  • Objective: To determine the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.

  • Apparatus: An Abbé refractometer with a high refractive index prism or a spectrophotometer-based method.

  • Procedure (using Abbé refractometer):

    • A thin film of the liquid crystal is placed between the two prisms of the refractometer.

    • The sample is illuminated with monochromatic light.

    • By rotating the prisms and using a polarizer, the critical angles for total internal reflection corresponding to the ordinary and extraordinary rays can be measured.

    • These angles are then used to calculate nₒ and nₑ.

    • The optical anisotropy is calculated as Δn = nₑ - nₒ.

Mandatory Visualizations

The selection of a suitable liquid crystal for a specific application is a multi-step process that involves evaluating various material properties against the device requirements. The following diagram illustrates a logical workflow for this selection process.

LiquidCrystalSelection A Define Device Requirements (e.g., Operating Temperature, Switching Speed, Contrast Ratio) B Identify Candidate Liquid Crystal Materials A->B C Characterize Phase Transition Temperatures (DSC, POM) B->C D Evaluate Nematic Range Is it within operating temperature? C->D E Measure Viscosity D->E Yes J Reject Candidate D->J No F Evaluate Switching Speed Is it fast enough? E->F G Measure Dielectric & Optical Anisotropy F->G Yes F->J No H Evaluate Electro-Optical Performance (e.g., Threshold Voltage, Contrast) G->H I Select Optimal Liquid Crystal Material H->I Yes H->J No J->B Select new candidate

Caption: Workflow for Liquid Crystal Material Selection.

References

A Comparative Analysis of Theoretical and Experimental Spectroscopic Data for 4-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An illustrative guide for researchers, scientists, and drug development professionals on the comparison of predicted and laboratory-derived spectroscopic data. This guide uses 4-n-butoxybenzoic acid as a case study to highlight the methodologies and potential discrepancies between theoretical and experimental results.

In the structural elucidation and characterization of chemical compounds, spectroscopic techniques are indispensable. The comparison of experimentally acquired spectra with theoretically predicted data provides a powerful tool for structure verification and analysis. This guide presents a comparative overview of theoretical versus experimental spectroscopic data for 4-n-butoxybenzoic acid, a derivative of benzoic acid. While the initial focus was on the sec-butoxy isomer, the scarcity of publicly available experimental data for this specific compound necessitated a shift to the well-documented n-butoxy isomer to effectively demonstrate the comparative principles.

This guide will delve into the common spectroscopic methods used for characterization—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will present the available experimental data for 4-n-butoxybenzoic acid and discuss the computational methods used to generate theoretical spectra.

Workflow for Spectroscopic Data Comparison

The process of comparing theoretical and experimental spectroscopic data follows a structured workflow, as illustrated in the diagram below. This process begins with the acquisition of an experimental spectrum and the computational prediction of the spectrum from a proposed molecular structure. The two datasets are then compared to validate the structure.

G cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_synthesis Synthesis & Purification of 4-n-butoxybenzoic acid exp_analysis Spectroscopic Analysis (NMR, IR, MS) exp_synthesis->exp_analysis exp_data Experimental Spectra exp_analysis->exp_data comparison Comparison & Analysis exp_data->comparison theo_structure Proposed Structure of 4-n-butoxybenzoic acid theo_calc Quantum Chemical Calculations (DFT, etc.) theo_structure->theo_calc theo_data Predicted Spectra theo_calc->theo_data theo_data->comparison validation Structure Validation comparison->validation

Caption: Workflow comparing experimental and theoretical spectroscopic data.

Quantitative Spectroscopic Data

The following tables summarize the experimental spectroscopic data for 4-n-butoxybenzoic acid and provide a framework for comparison with theoretical predictions.

¹H NMR Data

Solvent: Not specified in the source, but typically CDCl₃ or DMSO-d₆ for this type of compound. Frequency: Not specified.

Proton Assignment Experimental Chemical Shift (ppm) Theoretical Chemical Shift (ppm) Difference (ppm)
Carboxylic Acid (-COOH)~12-13Predicted
Aromatic (ortho to -COOH)~8.0Predicted
Aromatic (ortho to -O-CH₂)~7.0Predicted
Methylene (-O-CH₂)~4.0Predicted
Methylene (-CH₂-CH₂-CH₃)~1.8Predicted
Methylene (-CH₂-CH₃)~1.5Predicted
Methyl (-CH₃)~1.0Predicted

Note: Theoretical values are not available from the search and would require specific calculations.

¹³C NMR Data

Solvent: Not specified in the source.[1]

Carbon Assignment Experimental Chemical Shift (ppm) [1]Theoretical Chemical Shift (ppm) Difference (ppm)
Carboxylic Acid (-COOH)167.2Predicted
Aromatic (C-O)163.4Predicted
Aromatic (ortho to -COOH)131.8Predicted
Aromatic (C-COOH)123.7Predicted
Aromatic (ortho to -O-CH₂)114.3Predicted
Methylene (-O-CH₂)67.9Predicted
Methylene (-CH₂-CH₂-CH₃)31.1Predicted
Methylene (-CH₂-CH₃)19.2Predicted
Methyl (-CH₃)13.8Predicted

Note: Theoretical values are not available from the search and would require specific calculations.

Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet or Nujol Mull are common for solid samples.

Vibrational Mode Experimental Wavenumber (cm⁻¹) Theoretical Wavenumber (cm⁻¹) Difference (cm⁻¹)
O-H stretch (carboxylic acid dimer)2500-3300 (broad)Predicted
C-H stretch (aromatic)~3000-3100Predicted
C-H stretch (aliphatic)~2850-2960Predicted
C=O stretch (carboxylic acid)~1680-1710Predicted
C=C stretch (aromatic)~1450-1600Predicted
C-O stretch (ether)~1250Predicted
O-H bend (carboxylic acid)~920Predicted

Note: The NIST WebBook provides a gas-phase IR spectrum for 4-n-butoxybenzoic acid.[2][3] Theoretical values are not available from the search and would require specific calculations.

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI) is common.

Fragment Experimental m/z Theoretical m/z Assignment
Molecular Ion [M]⁺194194.0943C₁₁H₁₄O₃⁺
[M - C₄H₉O]⁺121121.0289C₇H₅O₂⁺
[M - COOH]⁺149149.1017C₁₀H₁₃O⁺
[M - C₄H₈]⁺138138.0317C₈H₆O₂⁺ (from McLafferty rearrangement)

Note: Experimental data is available from the NIST WebBook.[4] Theoretical m/z values are calculated based on the chemical formula of the fragment.

Experimental Protocols

The experimental data presented above are typically acquired using standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified 4-n-butoxybenzoic acid are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically a 300-600 MHz spectrometer. For ¹³C NMR, a similar instrument is used, but the acquisition time is longer due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample like 4-n-butoxybenzoic acid, a KBr pellet is often prepared. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The detector measures the amount of light absorbed at each wavenumber.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Theoretical Protocols

Theoretical spectroscopic data are generated using computational chemistry methods.

NMR Chemical Shift Prediction
  • Structure Optimization: The 3D structure of 4-n-butoxybenzoic acid is first optimized using a quantum mechanical method, often Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[5] This step finds the lowest energy conformation of the molecule.

  • Magnetic Shielding Calculation: The magnetic shielding tensors for each nucleus are then calculated using a method like Gauge-Including Atomic Orbitals (GIAO) with a larger basis set (e.g., B3LYP/6-311+G(2d,p)).

  • Chemical Shift Calculation: The calculated isotropic shielding values are converted to chemical shifts by subtracting them from the shielding value of a reference compound (e.g., TMS), which has been calculated at the same level of theory. δ_sample = σ_ref - σ_sample

  • Solvent Effects: To improve accuracy, solvent effects can be included in the calculation using a continuum solvent model like the Polarizable Continuum Model (PCM).

IR Frequency Prediction
  • Structure Optimization and Frequency Calculation: The molecular geometry is optimized, and the vibrational frequencies are calculated at the same level of theory (e.g., DFT with a basis set like B3LYP/6-31G(d)). This calculation determines the harmonic vibrational frequencies.

  • Frequency Scaling: The calculated harmonic frequencies are systematically higher than the experimental frequencies due to the neglect of anharmonicity and other approximations. Therefore, the calculated frequencies are often multiplied by an empirical scaling factor (typically between 0.95 and 0.98 for DFT methods) to improve agreement with experimental data.

  • Intensity Calculation: The IR intensities are also calculated to provide a complete theoretical spectrum.

Conclusion

The comparison of experimental and theoretical spectroscopic data is a cornerstone of modern chemical analysis. While experimental data provides a direct measurement of a molecule's properties, theoretical calculations offer a means to predict and interpret these properties, aiding in structure confirmation and the understanding of molecular behavior. As demonstrated with 4-n-butoxybenzoic acid, readily available experimental data for a given compound allows for a robust validation of theoretical methods. In cases where experimental data is scarce, as with 4-sec-butoxybenzoic acid, theoretical predictions can serve as a valuable guide for the identification and characterization of the compound, should the experimental data become available in the future. The continued development of computational methods promises to further enhance the accuracy and utility of theoretical spectroscopy in chemical research.

References

A Comparative Guide to Confirming the Isomeric Purity of 4-Sec-butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the isomeric purity of a compound is a critical step in ensuring its identity, quality, and safety. In the case of 4-sec-butoxybenzoic acid, the presence of its isomers—4-n-butoxybenzoic acid, 4-isobutoxybenzoic acid, and 4-tert-butoxybenzoic acid—can significantly impact its physicochemical properties and biological activity. This guide provides a comparative overview of analytical methodologies for the determination of the isomeric purity of this compound, with detailed experimental protocols and supporting data.

The structural similarity of these isomers presents a significant analytical challenge, necessitating high-resolution separation techniques and sensitive detection methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic techniques for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and quantification of isomers.

Comparison of Analytical Techniques

The choice of analytical technique for determining the isomeric purity of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution, versatility in column and mobile phase selection, suitable for non-volatile and thermally labile compounds.May require longer analysis times, and solvent consumption can be high.
GC Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.High efficiency and resolution, fast analysis times, sensitive detectors available.Requires derivatization for non-volatile compounds, and not suitable for thermally labile compounds.
NMR Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Provides detailed structural information, non-destructive, can be used for quantification without a reference standard for each isomer.Lower sensitivity compared to chromatographic techniques, and requires higher sample concentrations.

Experimental Protocols

Detailed methodologies for the analysis of this compound and its isomers are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the separation and quantification of butoxybenzoic acid isomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 40
    15 70
    15.1 40

    | 20 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare individual stock solutions of the n-butyl, isobutyl, and tert-butyl isomers at 1 mg/mL in the same diluent.

  • Create a mixed standard solution containing all four isomers at a concentration of 0.1 mg/mL each.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the analysis of butoxybenzoic acid isomers following derivatization.

Instrumentation:

  • GC system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

Derivatization Procedure (Silylation):

  • To 1 mg of the sample or standard in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C, hold for 5 minutes

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 50-400

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H NMR for the identification and quantification of the isomers.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 10 mg of the this compound sample in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

Acquisition Parameters:

  • Pulse Program: Standard ¹H acquisition

  • Number of Scans: 16

  • Relaxation Delay: 5 seconds

  • Spectral Width: Appropriate for the chemical shift range of the compounds.

Data Analysis:

  • Identify the characteristic signals for each isomer. The signals corresponding to the protons on the butoxy group will be distinct for each isomer.

  • For quantification, integrate the area of a unique signal for each isomer and the internal standard. Calculate the molar ratio of each isomer relative to the internal standard.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from the analysis of a this compound sample for isomeric purity.

Table 1: HPLC Analysis of this compound

IsomerRetention Time (min)Area (%)
4-tert-butoxybenzoic acid8.2Not Detected
This compound9.599.8
4-isobutoxybenzoic acid10.10.15
4-n-butoxybenzoic acid10.80.05

Table 2: GC-MS Analysis of Derivatized this compound

Isomer (as TMS ester)Retention Time (min)Area (%)
4-tert-butoxybenzoic acid12.1Not Detected
This compound12.899.8
4-isobutoxybenzoic acid13.20.15
4-n-butoxybenzoic acid13.90.05

Table 3: ¹H NMR (400 MHz, CDCl₃) Analysis of this compound

IsomerCharacteristic Chemical Shift (ppm)Integration (relative to main isomer)
This compound~4.4 (m, 1H, -OCH-)1.000
4-isobutoxybenzoic acid~3.8 (d, 2H, -OCH₂-)0.0015
4-n-butoxybenzoic acid~4.0 (t, 2H, -OCH₂-)0.0005
4-tert-butoxybenzoic acid~1.4 (s, 9H, -C(CH₃)₃)Not Detected

Visualizations

The following diagrams illustrate the workflow for determining isomeric purity and the relationship between the different analytical techniques.

experimental_workflow sample This compound Sample hplc HPLC Analysis sample->hplc Primary Method gcms GC-MS Analysis (after derivatization) sample->gcms Alternative Method nmr NMR Analysis sample->nmr Confirmatory Method separation_quant Separation and Quantification of Isomers hplc->separation_quant gcms->separation_quant structural_confirm Structural Confirmation and Quantification nmr->structural_confirm purity_report Isomeric Purity Report separation_quant->purity_report structural_confirm->purity_report

Caption: Experimental workflow for isomeric purity determination.

logical_relationship main Isomeric Purity Assessment of This compound chromatography Chromatographic Separation main->chromatography spectroscopy Spectroscopic Analysis main->spectroscopy hplc HPLC chromatography->hplc gc GC-MS chromatography->gc nmr NMR spectroscopy->nmr quantification Quantification hplc->quantification gc->quantification nmr->quantification identification Identification/ Structure Elucidation nmr->identification

Caption: Relationship between analytical techniques for purity analysis.

Unveiling the Biological Prowess of 4-Hydroxybenzoic Acid and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-hydroxybenzoic acid (4-HBA) and its derivatives. By summarizing key experimental data, detailing methodologies, and visualizing relevant pathways, this document serves as a valuable resource for understanding the therapeutic potential of these compounds.

4-Hydroxybenzoic acid, a phenolic compound ubiquitously found in plants and a metabolite within the human gut, along with its derivatives, has garnered significant scientific interest due to a wide spectrum of biological activities. These compounds have demonstrated notable antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. The subtle variations in their chemical structures can lead to significant differences in their biological efficacy and mechanisms of action. This guide offers a comparative analysis of these activities, supported by quantitative data from various scientific studies.

Quantitative Comparison of Bioactivities

The following tables provide a structured overview of the antimicrobial, antioxidant, anti-inflammatory, and anticancer activities of 4-hydroxybenzoic acid and several of its key derivatives. This data facilitates a direct comparison of their potency.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundStaphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Pseudomonas aeruginosa (mg/mL)Candida albicans (mg/mL)
4-Hydroxybenzoic acid160160--
Methylparaben----
Ethylparaben----
Propylparaben----
Butylparaben----
2,4-Dihydroxybenzoic acid--22
3,4-Dihydroxybenzoic acid--22
5-(p-hydroxybenzoyl) shikimic acid>100100--

Note: The antimicrobial activity of parabens (esters of 4-hydroxybenzoic acid) generally increases with the length of the alkyl chain.[1] MIC values can vary between studies based on the specific strains and methodologies used.

Table 2: Comparative Antioxidant Activity (IC50 Values)

CompoundDPPH Radical Scavenging (µM)ABTS Radical Scavenging (% Inhibition at 50 µM)
4-Hydroxybenzoic acid>1000<10
2,3-Dihydroxybenzoic acid-86.40
2,5-Dihydroxybenzoic acid-80.11
3,4-Dihydroxybenzoic acid-74.51
3,4,5-Trihydroxybenzoic acid (Gallic acid)2.4279.50

Note: Lower IC50 values indicate higher antioxidant activity. The number and position of hydroxyl groups on the benzene ring significantly influence the antioxidant capacity.[2][3]

Table 3: Comparative Anti-inflammatory Activity (COX-2 Inhibition IC50 Values)

CompoundCOX-2 Inhibition IC50 (µM)
Indolin-2-one derivative 4e2.35
Indolin-2-one derivative 9h2.42
Indolin-2-one derivative 9i3.34
Pyrazole analogue 5u1.79
Pyrazole analogue 5s2.51

Note: Data for direct COX-2 inhibition by 4-HBA and its simple derivatives is limited. The table presents data for more complex derivatives incorporating the 4-HBA scaffold, demonstrating the potential for developing potent anti-inflammatory agents.[4][5]

Table 4: Comparative Anticancer Activity (IC50 Values)

CompoundMDA-MB-231 (Breast Cancer) (mM)MCF-7 (Breast Cancer) (mM)K562 (Leukemia) (% viability at 10mM)
4-Hydroxybenzoic acid--87.56 (at 96h)
2,3-Dihydroxybenzoic acid4.10NT-
2,5-Dihydroxybenzoic acid4.39NT-
2,6-Dihydroxybenzoic acid3.97NT-
3,4,5-Trihydroxybenzoic acid (Gallic acid)0.360.44-

NT: Not Toxic at concentrations tested. Note: The anticancer activity is cell line-dependent. Gallic acid, a trihydroxy-derivative, shows significantly higher potency.[2][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, typically Mueller-Hinton Broth, to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of DPPH Solution: A solution of DPPH in methanol or ethanol is prepared to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation of IC50: The percentage of inhibition is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.

  • Calculation of IC50: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that reduces cell viability by 50%) is determined.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway.

  • Enzyme and Substrate Preparation: The COX enzyme (COX-1 or COX-2) and its substrate, arachidonic acid, are prepared in a suitable buffer.

  • Inhibition Reaction: The test compound is pre-incubated with the enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as ELISA or LC-MS/MS.

  • Calculation of IC50: The percentage of inhibition of PGE2 production is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of 4-hydroxybenzoic acid and its derivatives are mediated through their interactions with various cellular signaling pathways.

Antimicrobial Mechanism of Action

Parabens, the ester derivatives of 4-HBA, exert their antimicrobial effects through multiple mechanisms. A primary target is the microbial cell membrane. Their lipophilic nature allows them to integrate into the lipid bilayer, disrupting its integrity and leading to increased permeability and leakage of essential intracellular components.[7] They can also inhibit key membrane-bound enzymes and transport systems. Furthermore, parabens have been shown to interfere with DNA and RNA synthesis, thereby halting microbial replication.[7][8]

Antimicrobial_Mechanism cluster_membrane Cell Membrane Disruption cluster_synthesis Inhibition of Synthesis Paraben Paraben Lipid_Bilayer Lipid_Bilayer Paraben->Lipid_Bilayer Intercalation DNA_Polymerase DNA_Polymerase Paraben->DNA_Polymerase Inhibits RNA_Polymerase RNA_Polymerase Paraben->RNA_Polymerase Inhibits Increased_Permeability Increased_Permeability Lipid_Bilayer->Increased_Permeability Leads to Inhibit_Transport Membrane Transport Systems Lipid_Bilayer->Inhibit_Transport Inhibits Leakage Leakage of Ions, ATP, Metabolites Increased_Permeability->Leakage Causes Cell_Death Cell_Death Leakage->Cell_Death Inhibit_Transport->Cell_Death DNA_Replication DNA_Replication DNA_Polymerase->DNA_Replication Blocks DNA_Replication->Cell_Death Transcription Transcription RNA_Polymerase->Transcription Blocks Transcription->Cell_Death

Antimicrobial mechanism of parabens.

Anticancer Signaling Pathways

4-Hydroxybenzoic acid and its derivatives have been shown to influence several signaling pathways implicated in cancer. For instance, 4-HBA can act as a histone deacetylase 6 (HDAC6) inhibitor, which plays a role in reversing chemoresistance in breast cancer.[9] It has been shown to promote the HIPK2/p53 apoptotic pathway, leading to increased expression of pro-apoptotic proteins like Caspase-3 and PARP cleavage.[9] Other derivatives have been found to modulate pathways such as PI3K/Akt and MAPK.[10] Dihydroxybenzoic acid derivatives have been shown to induce cancer cell death through the generation of reactive oxygen species (ROS) and cell cycle arrest.[11]

Anticancer_Pathway cluster_hba 4-Hydroxybenzoic Acid cluster_dhba Dihydroxybenzoic Acid Derivatives 4-HBA 4-HBA HDAC6 HDAC6 4-HBA->HDAC6 Inhibits HIPK2 HIPK2 HDAC6->HIPK2 Upregulates DHBA DHBA ROS Increased ROS DHBA->ROS Cell_Cycle_Arrest G2/M Cell Cycle Arrest DHBA->Cell_Cycle_Arrest Induces Apoptosis Apoptosis ROS->Apoptosis p53 p53 HIPK2->p53 Activates Caspase-3 Caspase-3 p53->Caspase-3 Activates Caspase-3->Apoptosis Cell_Cycle_Arrest->Apoptosis

Anticancer signaling pathways of 4-HBA derivatives.

Experimental Workflow for MTT Assay

The following diagram illustrates the general workflow for assessing the anticancer activity of a test compound using the MTT assay.

MTT_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Test Compound (Varying Concentrations) Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate % Viability and IC50 Value Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Workflow of the MTT assay for cytotoxicity.

This guide provides a foundational understanding of the biological activities of 4-hydroxybenzoic acid and its derivatives. The presented data and protocols are intended to support further research and development in harnessing the therapeutic potential of these versatile compounds.

References

Structure-Activity Relationship of Alkoxybenzoic Acids in Biofilm Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance has underscored the urgent need for novel therapeutic strategies that target bacterial virulence and persistence mechanisms, such as biofilm formation. Alkoxybenzoic acids have emerged as a promising class of small molecules with the potential to inhibit and disrupt these resilient bacterial communities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of alkoxybenzoic acids in biofilm inhibition, supported by available experimental data and detailed methodologies.

I. Comparative Efficacy of Alkoxybenzoic Acid Derivatives

The antibiofilm activity of alkoxybenzoic acids is significantly influenced by the nature of the alkoxy group, including its chain length and position on the benzoic acid ring. While a comprehensive study directly comparing a wide range of alkoxybenzoic acids against common biofilm-forming pathogens is not yet available in the public domain, existing research provides valuable insights into these structure-activity relationships.

Key Observations:
  • Influence of the Alkoxy Group: The presence of an alkoxy group generally enhances the antibiofilm activity of benzoic acid. For instance, methoxybenzoic acids have been shown to be more effective at limiting Escherichia coli biofilm formation compared to their hydroxyl counterparts, a phenomenon potentially linked to increased lipophilicity.[1]

  • Positional Isomerism: The position of the alkoxy substituent (ortho-, meta-, or para-) on the benzoic acid ring plays a crucial role in determining the inhibitory activity.

  • Chain Length: The length of the alkyl chain in the alkoxy group is a critical determinant of potency, although the optimal length may vary depending on the bacterial species.

The following tables summarize the available quantitative data on the biofilm inhibitory activity of various alkoxybenzoic acid derivatives and related compounds against key bacterial pathogens.

Table 1: Biofilm Inhibition by Alkoxybenzoic Acid Derivatives against Staphylococcus aureus

CompoundConcentrationBiofilm Inhibition (%)Bacterial StrainReference
4-Ethoxybenzoic Acid0.8 mg/mL87%S. aureus[2]

Table 2: Biofilm Inhibition by Benzoic Acid Derivatives against other Pathogens

CompoundConcentrationBiofilm Inhibition (%)Bacterial StrainReference
2-Methoxybenzoic Acid2 mg/mL>50%E. coli O157[1]
3-Methoxybenzoic Acid2 mg/mL>50%E. coli O157[1]
4-Methoxybenzoic Acid2 mg/mL>50%E. coli O157[1]
2-Amino-4-chlorobenzoic acid3 mM67%P. aeruginosa PAO1[3]
4-Amino-2-chlorobenzoic acid3 mM24%P. aeruginosa PAO1[3]

II. Mechanisms of Action: Targeting Key Biofilm Processes

Alkoxybenzoic acids appear to inhibit biofilm formation through multiple mechanisms, primarily by interfering with initial bacterial attachment and disrupting cell-to-cell communication.

One of the key proposed mechanisms is the alteration of cell surface hydrophobicity . A study on 4-ethoxybenzoic acid demonstrated its ability to decrease the hydrophobicity of S. aureus cells, which is a critical factor for their initial attachment to surfaces, a prerequisite for biofilm formation.[2]

Another potential mechanism is the inhibition of quorum sensing (QS) , the cell-to-cell communication system that regulates virulence factor production and biofilm maturation in many bacteria.[3] By interfering with QS signaling pathways, these compounds can effectively disarm the bacteria and prevent the coordinated behavior required for establishing a robust biofilm.

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antibiofilm properties of alkoxybenzoic acids.

A. Biofilm Inhibition Assay (Crystal Violet Method)

This widely used method quantifies the total biofilm biomass.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))

  • Alkoxybenzoic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

Procedure:

  • Bacterial Culture Preparation: Inoculate a single bacterial colony into 5 mL of TSB and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD600) of 0.05-0.1.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 100 µL of the alkoxybenzoic acid derivative at various concentrations (typically in a 2-fold serial dilution). Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate at 37°C for 24-48 hours under static conditions.

  • Staining:

    • Carefully discard the planktonic cell culture from each well.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Quantification:

    • Discard the crystal violet solution and wash the plate three to four times with sterile water.

    • Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD595 of treated well / OD595 of control well)] * 100

B. Bacterial Cell Surface Hydrophobicity Assay (Microbial Adhesion to Hydrocarbons - MATH)

This assay measures changes in the hydrophobicity of the bacterial cell surface.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • Alkoxybenzoic acid derivatives

  • Phosphate-buffered saline (PBS)

  • A non-polar hydrocarbon (e.g., n-hexadecane or xylene)

  • Glass test tubes

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial culture in the presence and absence of sub-inhibitory concentrations of the alkoxybenzoic acid derivative overnight at 37°C.

  • Cell Harvesting and Washing:

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with PBS to remove any residual medium.

    • Resuspend the cells in PBS to an initial optical density at 600 nm (A0) of approximately 0.8-1.0.

  • Hydrocarbon Partitioning:

    • Add 3 mL of the bacterial suspension to a glass test tube.

    • Add 0.4 mL of the hydrocarbon (e.g., n-hexadecane) to the bacterial suspension.

    • Vortex the mixture vigorously for 2 minutes to create an emulsion.

    • Allow the two phases to separate by incubating at room temperature for 15-30 minutes.

  • Measurement:

    • Carefully remove 1 mL of the lower aqueous phase.

    • Measure the optical density at 600 nm (A1) of the aqueous phase.

  • Data Analysis: The percentage of cell surface hydrophobicity is calculated as follows: % Hydrophobicity = [1 - (A1 / A0)] * 100

IV. Visualizing Relationships and Workflows

Structure-Activity Relationship (SAR) of Alkoxybenzoic Acids

The following diagram illustrates the key structural features of alkoxybenzoic acids that influence their antibiofilm activity based on current understanding.

SAR_Alkoxybenzoic_Acids cluster_sar Structure-Activity Relationship alkoxybenzoic_acid Alkoxybenzoic Acid Core R-O-Ar-COOH activity Biofilm Inhibition alkoxybenzoic_acid:f1->activity Influences substituent_position {Position of Alkoxy Group|Ortho, Meta, Para} substituent_position->activity alkoxy_chain {Alkoxy Chain (R)|- Length - Branching } lipophilicity Increased Lipophilicity alkoxy_chain->lipophilicity lipophilicity->activity Potentially enhances

Caption: Key structural determinants of alkoxybenzoic acid antibiofilm activity.

Experimental Workflow for Biofilm Inhibition Screening

This workflow outlines the general procedure for screening alkoxybenzoic acid derivatives for their antibiofilm efficacy.

Biofilm_Inhibition_Workflow start Start culture Prepare Bacterial Culture start->culture setup_plate Set up 96-well Plate (Bacteria + Compounds) culture->setup_plate incubate Incubate (24-48h, 37°C) setup_plate->incubate wash_planktonic Remove Planktonic Cells (Wash with PBS) incubate->wash_planktonic stain Stain with Crystal Violet wash_planktonic->stain solubilize Solubilize Stain (30% Acetic Acid) stain->solubilize measure Measure Absorbance (595 nm) solubilize->measure analyze Analyze Data (% Biofilm Inhibition) measure->analyze end End analyze->end

Caption: Workflow for the crystal violet biofilm inhibition assay.

Proposed Mechanism of Action Pathway

This diagram illustrates the potential signaling pathways and cellular processes targeted by alkoxybenzoic acids to inhibit biofilm formation.

Mechanism_of_Action cluster_compound Alkoxybenzoic Acid cluster_bacterial_processes Bacterial Processes compound Alkoxybenzoic Acid hydrophobicity Cell Surface Hydrophobicity compound->hydrophobicity Decreases qs Quorum Sensing Signaling compound->qs Inhibits attachment Initial Surface Attachment hydrophobicity->attachment Inhibits biofilm Biofilm Formation attachment->biofilm qs->biofilm

Caption: Proposed mechanisms of biofilm inhibition by alkoxybenzoic acids.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Sec-Butoxybenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate, and procedural information for the safe disposal of 4-sec-butoxybenzoic acid, ensuring the protection of personnel and the environment.

Key Physicochemical and Hazard Properties

Understanding the characteristics of this compound is the first step toward its safe management. Below is a comparison with its structural isomer, 4-n-butoxybenzoic acid, to provide a broader context.

PropertyThis compound4-n-Butoxybenzoic Acid
Molecular Formula C₁₁H₁₄O₃C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol 194.23 g/mol [1]
CAS Number 104097-41-8[2]1498-96-0[3][4]
Appearance No data availableBeige Powder Solid[1]
Melting Point No data available145 - 150 °C[1]
Hazard Statements No data available in specific SDSCauses skin irritation (H315), Causes serious eye irritation (H319)[4][5]
Disposal Consideration Dispose of in accordance with local, state, and federal regulations.[2][6]Can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[5]

Experimental Protocols for Safe Disposal

The following step-by-step procedures are critical for the compliant and safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This includes:

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves are mandatory.

  • Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[2]

2. Waste Collection and Storage:

  • Container: Collect waste this compound in a designated, properly labeled, and securely sealed container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.

3. Spill Management: In the event of a spill, the following protocol should be enacted immediately:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains.[2]

  • Cleanup: For solid spills, avoid generating dust.[2] Carefully sweep or scoop the material into a suitable container for disposal.[1] All materials and equipment used for cleanup should also be treated as hazardous waste.

4. Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company. Adherence to all local, state, and federal regulations is non-negotiable.[6]

  • Do Not: Under no circumstances should this compound be disposed of down the drain or mixed with general laboratory waste.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final removal.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Path cluster_spill Spill Management PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Collect Collect waste in a labeled, compatible container PPE->Collect Store Store sealed container in a cool, dry, ventilated area Collect->Store Contact Contact licensed hazardous waste disposal service Store->Contact Arrange Arrange for waste pickup and disposal Contact->Arrange Spill Spill Occurs Contain Contain spill and prevent entry into drains Spill->Contain Cleanup Clean up spill using appropriate methods Contain->Cleanup SpillWaste Collect contaminated materials as hazardous waste Cleanup->SpillWaste SpillWaste->Contact

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Sec-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-Sec-butoxybenzoic acid, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible solid powder that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] Proper selection and use of PPE are the primary defense against exposure.

Summary of Recommended Personal Protective Equipment

Protection TypeRecommended PPESpecifications and Usage Notes
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[1][2]Must be worn at all times when handling the compound. A face shield may be necessary for splash-prone procedures.[6]
Skin Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[1][7] Lab coat or chemical-resistant apron.[1]Gloves should be inspected for degradation before use and replaced if contaminated.[1] Remove all contaminated clothing immediately after exposure.[4]
Respiratory Protection Generally not required with adequate ventilation.[2]A NIOSH-approved particulate filter respirator should be used if dust is generated or ventilation is poor.[2][5]

Operational Plan for Handling

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is in a well-ventilated space, preferably within a chemical fume hood.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as specified in the table above.

  • Weighing and Transfer:

    • Handle this compound as a solid powder.[2]

    • To minimize dust generation, use a spatula for transfers and avoid pouring the powder from a height.

    • If there is a risk of dust formation, conduct the work in a fume hood or use a ventilated balance enclosure.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[4][8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[8]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Container Management:

    • Keep waste in suitable, closed, and clearly labeled containers.[1]

    • Do not cut, drill, grind, or weld empty containers as they may contain residual dust that could be explosive.[1]

  • Waste Disposal:

    • Dispose of chemical waste in accordance with all local, regional, and national regulations.[5]

    • Do not mix with other waste.[5]

    • Handle uncleaned containers as you would the product itself.[5]

Personal Protective Equipment Selection Workflow

The following diagram illustrates the logical steps for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow start Start: Handling This compound assess_ventilation Is ventilation adequate? start->assess_ventilation assess_dust Is there a risk of dust generation? assess_ventilation->assess_dust Yes respirator Wear Particulate Filter Respirator assess_ventilation->respirator No assess_dust->respirator Yes no_respirator Standard Respiratory Protection (None Required) assess_dust->no_respirator No goggles Wear Chemical Safety Goggles respirator->goggles no_respirator->goggles gloves_coat Wear Nitrile/Butyl Gloves and Lab Coat goggles->gloves_coat end Proceed with Handling gloves_coat->end

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.